molecular formula C30H29Cl2N3O6 B1672353 GSK-1440115 CAS No. 1003878-16-7

GSK-1440115

货号: B1672353
CAS 编号: 1003878-16-7
分子量: 598.5 g/mol
InChI 键: YNBJTYUXPHTSFF-SANMLTNESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

GSK 1440115 is an orally active urotensin II receptor antagonist. GSK 1440115 is used for the treatment of asthma.

属性

CAS 编号

1003878-16-7

分子式

C30H29Cl2N3O6

分子量

598.5 g/mol

IUPAC 名称

4-[4-[(1R)-1-[[2-(6,7-dichloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]-methylamino]-2-morpholin-4-ylethyl]phenyl]benzoic acid

InChI

InChI=1S/C30H29Cl2N3O6/c1-33(28(36)17-35-25-14-23(31)24(32)15-27(25)41-18-29(35)37)26(16-34-10-12-40-13-11-34)21-6-2-19(3-7-21)20-4-8-22(9-5-20)30(38)39/h2-9,14-15,26H,10-13,16-18H2,1H3,(H,38,39)/t26-/m0/s1

InChI 键

YNBJTYUXPHTSFF-SANMLTNESA-N

手性 SMILES

CN([C@@H](CN1CCOCC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl

规范 SMILES

CN(C(CN1CCOCC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

4'-(1-(((6,7-dichloro-3- oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl)(methyl)amino)-2-(4-morpholinyl)ethyl)-4-biphenylcarboxylic acid
GSK 1440115
GSK-1440115
GSK1440115

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of GSK-1440115

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for GSK-1440115, a selective antagonist of the Urotensin II receptor. The document details its molecular interactions, summarizes key quantitative pharmacological data, and outlines the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound functions as a potent, competitive, and selective antagonist of the Urotensin II receptor (UTS2R), also known as GPR14.[1][2][3] The UTS2R is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand Urotensin II, initiates a cascade of intracellular signaling events.[4][5] By competitively binding to the UTS2R, this compound prevents the receptor from being activated by Urotensin II, thereby inhibiting its downstream physiological and pathophysiological effects. This compound was initially investigated as a potential therapeutic for asthma.[1][3][4][6][7][8]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays, quantifying its binding affinity and functional antagonism. The data presented below is crucial for understanding its potency and selectivity.

ParameterValueSpecies/SystemDescriptionReference
Ki 2.3 nMRecombinant HumanInhibitor constant, a measure of binding affinity to the recombinant human Urotensin II receptor.[3]
Ki 4.6 nMNative HumanInhibitor constant, a measure of binding affinity to the native human Urotensin II receptor.[3]
pKi 7.34 - 8.64Mammalian (human, monkey, cat, rat, mouse)The negative logarithm of the Ki value, indicating high-affinity binding across multiple species.[2]
IC50 82.3 nMPrimary Human Aortic Smooth Muscle CellsThe half-maximal inhibitory concentration against Urotensin II-induced cell proliferation.[9][10]
pA2 5.59 - 7.71Various isolated artery preparationsA measure of the potency of a competitive antagonist in functional assays.[2]

The Urotensin II Signaling Pathway

This compound exerts its effects by blocking the intricate signaling pathway initiated by Urotensin II. The activation of the UTS2R, a Gαq/11-coupled receptor, triggers a well-defined intracellular cascade:

  • Receptor Activation: Urotensin II binds to and activates the UTS2R.

  • G-Protein Coupling: The activated receptor facilitates the exchange of GDP for GTP on the Gαq/11 subunit of its associated heterotrimeric G-protein.[5][11]

  • PLC Activation: The activated Gαq/11 subunit stimulates Phospholipase C (PLC).[12]

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][11][13]

  • Calcium Mobilization: IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, causing the release of stored calcium (Ca2+) into the cytosol.[11]

  • PKC and MAPK Activation: The increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC).[5][11] Downstream of this, the mitogen-activated protein kinase (MAPK) cascades, particularly the ERK1/2 and p38 pathways, are activated, leading to cellular responses such as proliferation and hypertrophy.[11][12][13][14] The JNK pathway does not appear to be significantly involved.[11][13]

  • RhoA/ROCK Pathway: In vascular smooth muscle cells, Urotensin II signaling also involves the activation of the RhoA/ROCK pathway, which contributes to vasoconstriction.

This compound, by blocking the initial step of Urotensin II binding, prevents the entirety of this downstream signaling.

Visualization of the Urotensin II Signaling Pathway and this compound Inhibition

Urotensin_II_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol UII Urotensin II UTS2R UTS2R (GPR14) UII->UTS2R Binds & Activates GSK1440115 This compound GSK1440115->UTS2R Competitively Inhibits Gq11 Gαq/11 UTS2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates RhoA RhoA/ROCK Pathway Gq11->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates MAPK MAPK Pathway (ERK1/2, p38) PKC->MAPK Activates CellResponse Cellular Responses (Proliferation, Vasoconstriction) MAPK->CellResponse Leads to RhoA->CellResponse Leads to

Caption: Urotensin II signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound's mechanism of action involved several key experimental methodologies:

  • Receptor Binding Assays: To determine the binding affinity (Ki) of this compound for the Urotensin II receptor, competitive radioligand binding assays were likely employed. These assays typically involve incubating cell membranes expressing the recombinant or native receptor with a fixed concentration of a radiolabeled Urotensin II analog and varying concentrations of the unlabeled competitor compound (this compound). The amount of bound radioactivity is then measured to calculate the Ki value.

  • Cell Proliferation Assays: The IC50 value was determined by assessing the ability of this compound to inhibit the proliferation of primary human aortic smooth muscle cells (HASMCs).[2] In this type of assay, cells are cultured and then stimulated with a pro-proliferative agent, in this case, Urotensin II. The experiment is run with and without varying concentrations of this compound. Cell proliferation can be quantified using various methods, such as measuring DNA synthesis (e.g., BrdU incorporation) or metabolic activity (e.g., MTT assay).

  • Isolated Tissue Functional Assays: The functional antagonist potency (pA2) was evaluated in isolated artery preparations from different species.[2] In these ex vivo experiments, arterial rings are mounted in an organ bath, and their contraction in response to Urotensin II is measured. The experiment is repeated in the presence of different concentrations of this compound to determine its ability to competitively inhibit the Urotensin II-induced contraction.

  • Western Blotting for Phosphoprotein Analysis: To investigate the downstream signaling pathways, techniques such as Western blotting were utilized. For instance, in studies with cultured ventricular myocytes, cells were treated with Urotensin II for various time points, and the phosphorylation (activation) of specific proteins like ERK1/2 and p38 was detected using phospho-specific antibodies.[11][13] The inhibition of this phosphorylation by this compound would confirm its antagonistic effect on the signaling cascade.

Conclusion

This compound is a high-affinity, competitive antagonist of the Urotensin II receptor. It effectively blocks the Gαq/11-mediated signaling cascade, including the activation of PLC, subsequent calcium mobilization, and the downstream activation of the MAPK and RhoA/ROCK pathways. While clinical trials in asthma did not demonstrate the desired efficacy, leading to the discontinuation of its development for this indication, the detailed characterization of this compound's mechanism of action provides a valuable pharmacological tool for further research into the physiological and pathological roles of the Urotensin II system.[1][6][7]

References

An In-depth Technical Guide to the Urotensin II Receptor Antagonist: GSK-1440115

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1440115 is a potent and selective, non-peptide antagonist of the urotensin II (U-II) receptor (UT), also known as GPR14. The urotensinergic system, comprising U-II, urotensin-II-related peptide (URP), and the UT receptor, is implicated in a wide range of physiological and pathophysiological processes, particularly within the cardiovascular and respiratory systems. U-II is recognized as one of the most potent endogenous vasoconstrictors identified to date, making the UT receptor a compelling target for therapeutic intervention in diseases such as hypertension, heart failure, atherosclerosis, and asthma.[1][2] This technical guide provides a comprehensive overview of this compound, including its pharmacological data, the signaling pathways it modulates, and detailed experimental protocols for its investigation.

Chemical Properties

PropertyValue
Molecular Formula C₃₀H₂₉Cl₂N₃O₆
Molecular Weight 598.47 g/mol
CAS Number 1003878-16-7

Pharmacological Data

This compound is a competitive antagonist of the UT receptor.[3] Its inhibitory activity has been characterized through various in vitro assays.

Binding Affinity and Potency

The following table summarizes the key quantitative data for this compound and provides a comparison with another known UT receptor antagonist, KR-36996.

CompoundAssay TypeCell Line/TissueParameterValue (nM)Reference
This compound Radioligand BindingRecombinant human UT receptorsKᵢ2.3[4]
This compound Radioligand BindingNative human UT receptorsKᵢ4.6[4]
This compound Functional Assay (Inhibition of U-II induced proliferation)Primary human aortic SMCsIC₅₀82.3[5]
KR-36996 Radioligand BindingHuman UT receptorsKᵢ4.4[2]
KR-36996 Functional Assay (Inhibition of U-II induced proliferation)Primary human aortic SMCsIC₅₀3.5[5]

Urotensin II Receptor Signaling Pathway

The UT receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11.[1][6] Activation of the receptor by U-II initiates a cascade of intracellular signaling events. This compound, as a competitive antagonist, blocks these downstream effects by preventing U-II from binding to the receptor.

Primary Signaling Cascade: Gαq/11 - PLC - IP₃/DAG

Upon agonist binding, the UT receptor activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1] IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[6][7]

Downstream Signaling Pathways

The primary signaling cascade leads to the activation of several downstream pathways that mediate the physiological effects of U-II, including:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the MAPK/ERK (Extracellular signal-regulated kinase) pathway is a key downstream event, playing a role in cell proliferation, differentiation, and hypertrophy.[7]

  • RhoA/ROCK Pathway: U-II is known to activate the RhoA/Rho-kinase (ROCK) pathway, which is crucial for vasoconstriction and smooth muscle contraction.[8]

Urotensin_II_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol UII Urotensin II UTR UT Receptor (GPR14) UII->UTR Binds & Activates GSK1440115 This compound GSK1440115->UTR Blocks Gq11 Gαq/11 UTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates RhoA RhoA/ROCK Pathway Gq11->RhoA Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction, Proliferation) Ca_release->Cellular_Response MAPK MAPK/ERK Pathway PKC->MAPK PKC->Cellular_Response MAPK->Cellular_Response RhoA->Cellular_Response

Urotensin II Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and other UT receptor antagonists.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes prepared from HEK-293 cells stably expressing the human UT receptor.

  • Radioligand: [¹²⁵I]-Urotensin II.

  • Test compound: this compound.

  • Non-specific binding control: Unlabeled Urotensin II.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Reaction Setup: In a 96-well plate, combine cell membranes, [¹²⁵I]-U-II (at a concentration close to its Kₑ), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled U-II.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare UT Receptor Membranes mix Mix Membranes, Radioligand, and this compound prep_membranes->mix prep_ligand Prepare [¹²⁵I]-U-II (Radioligand) prep_ligand->mix prep_compound Prepare Serial Dilutions of this compound prep_compound->mix incubate Incubate to Reach Equilibrium mix->incubate filter_wash Filter and Wash to Separate Bound/Free incubate->filter_wash count Measure Radioactivity (Scintillation Counting) filter_wash->count calculate Calculate IC₅₀ count->calculate determine_ki Determine Kᵢ using Cheng-Prusoff Equation calculate->determine_ki

Workflow for a Competitive Binding Assay.
Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration.

Materials:

  • HEK-293 or CHO-K1 cells transiently or stably expressing the human UT receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Agonist: Urotensin II.

  • Test compound: this compound.

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.

Protocol:

  • Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.

  • Antagonist Incubation: Wash the cells with assay buffer and then incubate them with varying concentrations of this compound for a predetermined period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in a FLIPR or similar instrument. Add U-II to the wells to stimulate the cells and simultaneously measure the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the EC₅₀ of U-II in the absence and presence of different concentrations of the antagonist. The data can be used to generate a Schild plot to determine the pA₂ value, which is a measure of the antagonist's potency.

ERK Phosphorylation Assay

This assay assesses the antagonist's ability to inhibit the agonist-induced phosphorylation of ERK1/2, a key downstream signaling event.

Materials:

  • Cells expressing the UT receptor (e.g., primary human aortic smooth muscle cells).

  • Agonist: Urotensin II.

  • Test compound: this compound.

  • Cell lysis buffer.

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore).

  • Detection reagents (e.g., chemiluminescent substrate, fluorescent plate reader).

  • Method: Western blotting or cell-based ELISA.

Protocol (Cell-based ELISA):

  • Cell Culture and Treatment: Seed cells in a 96-well plate. Starve the cells in serum-free media for several hours. Pre-incubate the cells with various concentrations of this compound. Stimulate with U-II for a short period (e.g., 5-15 minutes).

  • Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize them with a detergent (e.g., Triton X-100).

  • Immunostaining: Block non-specific binding sites. Incubate with a primary antibody against phospho-ERK1/2. Wash and then incubate with a labeled secondary antibody.

  • Normalization: To account for cell number variations, stain the cells with a total protein stain or use an antibody against total ERK1/2 in parallel wells.

  • Detection: Measure the signal (e.g., fluorescence, absorbance) using a plate reader.

  • Data Analysis: Normalize the phospho-ERK signal to the total protein or total ERK signal. Plot the normalized signal against the antagonist concentration to determine the IC₅₀ for the inhibition of U-II-induced ERK phosphorylation.

Clinical Development and Applications

This compound has been investigated in Phase I clinical trials for the treatment of asthma.[2][3] While the compound was found to be safe and well-tolerated, it did not demonstrate significant bronchodilation or protection against methacholine-induced bronchospasm in patients with asthma.[3][4] These findings suggest that acute antagonism of the UT receptor may not be an effective strategy for acute bronchodilation in this patient population.[3] Nevertheless, the potent preclinical profile of this compound and the continued interest in the urotensinergic system as a therapeutic target suggest that it remains a valuable tool for research and may inform the development of future UT receptor antagonists for other indications.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the urotensin II receptor. The data and experimental protocols outlined in this guide provide a comprehensive resource for researchers in academia and industry who are investigating the urotensinergic system and developing novel therapeutics targeting this pathway. The detailed methodologies offer a foundation for the in vitro characterization of UT receptor antagonists, while the compiled pharmacological data for this compound serves as a valuable benchmark for comparison. Further research is warranted to fully elucidate the therapeutic potential of UT receptor antagonism in various disease states.

References

Unlocking the Potential of Urotensin II Receptor Antagonism: A Technical Guide to the Target Validation of GSK-1440115

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core target validation studies for GSK-1440115, a competitive and selective antagonist of the Urotensin II Receptor (UTS2R). Urotensin II (U-II), a potent vasoactive peptide, and its receptor are implicated in a range of physiological processes, particularly in the cardiovascular and respiratory systems. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways that underpin the rationale for targeting the UTS2R with this compound.

Executive Summary

This compound has been characterized as a high-affinity antagonist of the UTS2R across multiple species. In vitro studies have demonstrated its ability to competitively inhibit the binding of Urotensin II and block its downstream functional effects. While preclinical studies suggested a potential therapeutic role in conditions like asthma, clinical trials in this indication did not demonstrate the desired efficacy. This guide consolidates the foundational preclinical data that validated the engagement of this compound with its intended target.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies characterizing the interaction of this compound with the Urotensin II receptor.

Table 1: In Vitro Binding Affinity of this compound for the Urotensin II Receptor

SpeciesReceptor SourceAssay TypeParameterValueReference
HumanRecombinantRadioligand BindingKi2.3 nM[1]
HumanNative (SJRH30 cells)Radioligand BindingKi4.6 nM[1]
HumanRecombinantRadioligand BindingpKi8.64[2]
MonkeyRecombinantRadioligand BindingpKi8.35[2]
CatRecombinantRadioligand BindingpKi7.34[2]
RatRecombinantRadioligand BindingpKi8.04[2]
MouseRecombinantRadioligand BindingpKi7.96[2]

Table 2: In Vitro Functional Antagonism of this compound

SpeciesTissue/AssayParameterValueReference
MonkeyArterypA27.71[2]
CatArterypA26.84[2]
RatArterypA25.59[2]
HumanSmooth Muscle Cell ProliferationIC5082.3 nM

Signaling Pathways

The Urotensin II receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Activation of this pathway leads to a cascade of intracellular events, culminating in physiological responses such as vasoconstriction and cell proliferation.

UTS2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol U-II Urotensin II UTS2R UTS2R U-II->UTS2R Binds Gaq11 Gαq/11 UTS2R->Gaq11 Activates PLC Phospholipase C (PLC) Gaq11->PLC Activates RhoA RhoA Gaq11->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK ROCK ROCK RhoA->ROCK Activates Physiological_Response Physiological Response (e.g., Vasoconstriction, Proliferation) ROCK->Physiological_Response MAPK_ERK->Physiological_Response GSK1440115 This compound GSK1440115->UTS2R Antagonizes

Urotensin II Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assays

These assays were performed to determine the binding affinity (Ki) of this compound for the UTS2R.

Objective: To quantify the affinity of this compound for the Urotensin II receptor in various species and receptor preparations.

General Protocol:

  • Membrane Preparation: Membranes were prepared from cells recombinantly expressing the UTS2R (e.g., HEK293 cells) or from native tissues known to express the receptor (e.g., SJRH30 cells).

  • Assay Buffer: A suitable buffer containing protease inhibitors was used to maintain the integrity of the receptors.

  • Radioligand: A radiolabeled form of Urotensin II (e.g., [¹²⁵I]U-II) was used as the tracer.

  • Competition Binding: A fixed concentration of the radioligand was incubated with increasing concentrations of unlabeled this compound.

  • Incubation: The reaction mixture was incubated at a specific temperature for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand was separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters was measured using a gamma counter.

  • Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value, which was then converted to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Membranes (Recombinant or Native) start->prep mix Incubate Membranes with Radioligand and this compound prep->mix filter Separate Bound and Free Ligand via Filtration mix->filter count Quantify Radioactivity filter->count analyze Analyze Data (IC50 -> Ki) count->analyze end End analyze->end

Radioligand Binding Assay Workflow.
In Vitro Functional Assays (Aortic Ring)

These experiments were conducted to assess the functional antagonist activity of this compound in a physiologically relevant tissue.

Objective: To determine the potency of this compound in antagonizing U-II-induced vasoconstriction in isolated arterial rings.

General Protocol:

  • Tissue Preparation: Thoracic aortic rings were isolated from various species (rat, cat, monkey) and mounted in organ baths.

  • Organ Bath Setup: The aortic rings were maintained under physiological conditions (temperature, oxygenation, and tension) in a suitable buffer (e.g., Krebs-Henseleit solution).

  • Cumulative Concentration-Response Curves: Cumulative concentration-response curves to U-II were generated in the absence and presence of increasing concentrations of this compound.

  • Measurement of Contraction: The contractile responses of the aortic rings were measured isometrically using force transducers.

  • Data Analysis: The data were used to construct Schild plots to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.

Aortic_Ring_Assay_Workflow start Start isolate Isolate Aortic Rings start->isolate mount Mount Rings in Organ Baths isolate->mount incubate Incubate with this compound mount->incubate stimulate Generate U-II Concentration-Response Curve incubate->stimulate measure Measure Contractile Force stimulate->measure analyze Analyze Data (Schild Plot -> pA2) measure->analyze end End analyze->end

Aortic Ring Functional Assay Workflow.
In Vivo Models

While specific preclinical in vivo target validation studies for this compound in asthma models are not extensively detailed in the public domain, the rationale for its clinical development in asthma was based on several lines of evidence:

  • High Expression of U-II and UTS2R in the Lung: Studies have shown that both Urotensin II and its receptor are highly expressed in the human lung.

  • Role of U-II in Airway Physiology: U-II has been implicated in airway smooth muscle contraction and remodeling, key features of asthma pathophysiology.

  • Efficacy in Preclinical Models: Potent U-II receptor antagonists have been shown to block U-II-induced contraction of isolated trachea muscle from preclinical species. Furthermore, this compound was shown to mediate the U-II-induced systemic pressor response in anesthetized cats[1].

The progression of this compound to clinical trials was therefore a logical step to test the hypothesis that UTS2R antagonism could be a viable therapeutic strategy for asthma.

Selectivity Profile

Selectivity_Profile GSK1440115 This compound UTS2R UTS2R GSK1440115->UTS2R High Affinity (>100-fold selective) Other_Targets >87 Other Targets (GPCRs, Enzymes, Ion Channels) GSK1440115->Other_Targets Low Affinity

Selectivity Profile of this compound.

Conclusion

The preclinical data for this compound provide a robust validation of its intended target, the Urotensin II receptor. Through a combination of high-affinity binding, competitive functional antagonism across multiple species, and a high degree of selectivity, these studies established a clear mechanism of action for this compound. While the subsequent clinical development in asthma did not meet its primary endpoints, the foundational target validation work serves as a valuable case study for researchers in the field of drug discovery and development, highlighting the importance of rigorous preclinical characterization in understanding the therapeutic potential of novel molecular entities.

References

In Vitro Characterization of GSK-1440115: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-1440115 is a potent and selective antagonist of the Urotensin-II receptor (UTS2R), a G protein-coupled receptor implicated in a range of cardiovascular and respiratory diseases. This document provides a comprehensive overview of the in vitro pharmacological properties of this compound, summarizing its binding affinity, functional antagonism, and selectivity profile. Detailed methodologies for the key in vitro assays used to characterize this compound are provided, along with visual representations of the relevant signaling pathways and experimental workflows to support further research and development efforts.

Introduction

Urotensin-II (U-II) is a potent vasoactive peptide that exerts its effects through the Urotensin-II receptor (UTS2R), also known as GPR14. The U-II/UTS2R system is involved in various physiological processes, including the regulation of cardiovascular tone, renal function, and bronchoconstriction. Dysregulation of this system has been linked to the pathophysiology of conditions such as hypertension, heart failure, and asthma. This compound was developed as a small molecule antagonist to probe the therapeutic potential of inhibiting the UTS2R. This guide details its fundamental in vitro pharmacological characteristics.

Quantitative Pharmacological Data

The in vitro activity of this compound has been assessed through a series of binding and functional assays across multiple species. The data are summarized in the tables below.

Table 1: Binding Affinity of this compound at Urotensin-II Receptors
Receptor SourceSpeciesAssay TypeRadioligandpKiKi (nM)
Recombinant UTS2RHumanRadioligand Binding[¹²⁵I]hU-II8.642.3[1][2]
Native UTS2R (SJRH30 cells)HumanRadioligand Binding[¹²⁵I]hU-II8.344.6[1][2]
Recombinant UTS2RMouseRadioligand Binding[¹²⁵I]hU-II7.34-
Recombinant UTS2RRatRadioligand Binding[¹²⁵I]hU-II7.74-
Recombinant UTS2RCatRadioligand Binding[¹²⁵I]hU-II8.24-
Recombinant UTS2RMonkeyRadioligand Binding[¹²⁵I]hU-II8.24-

Data compiled from a comparative pharmacology study.[3]

Table 2: Functional Antagonism of this compound
Assay TypeTissue/Cell LineSpeciesAgonistParameterValue
Aortic Ring ContractionIsolated AortaRathU-IIpKb7.36[3]
Arterial Ring ContractionIsolated ArteriesVarioushU-IIpA25.59 - 7.71[3][4]
Cell ProliferationHuman Aortic Smooth Muscle CellsHumanU-IIIC₅₀ (nM)82.3[5]
Table 3: Selectivity Profile of this compound
Target ClassNumber of Targets ScreenedResultNotable Off-Target Activity
GPCRs, Enzymes, Ion Channels, Neurotransmitter Uptake Targets87>100-fold selectivity for UTS2Rκ-opioid receptor (99% inhibition of [³H]U-69593 binding at 1 µM)[3]

Signaling Pathway

This compound acts as a competitive antagonist at the UTS2R, blocking the downstream signaling cascade initiated by the endogenous ligand Urotensin-II. The UTS2R is a Gαq-coupled receptor. Its activation leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately results in various cellular responses, including vasoconstriction and cell proliferation, which are inhibited by this compound.

UTS2R_Signaling_Pathway cluster_membrane Cell Membrane UTS2R UTS2R Gq Gαq UTS2R->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes UII Urotensin-II UII->UTS2R Binds & Activates GSK1440115 This compound GSK1440115->UTS2R Binds & Inhibits Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Cell_Response Cellular Response (e.g., Vasoconstriction, Proliferation) Ca_release->Cell_Response PKC->Cell_Response

Urotensin-II signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These are based on the published characterization of this compound and standard pharmacological practices.

Radioligand Binding Assay

This assay measures the ability of this compound to displace a radiolabeled ligand from the Urotensin-II receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the recombinant UTS2R of interest (human, rat, etc.) or from a native source like SJRH30 cells.

  • [¹²⁵I]hU-II (Radioligand)

  • This compound

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Non-specific binding control (e.g., 1 µM unlabeled U-II)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add binding buffer, cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of [¹²⁵I]hU-II (typically at or below its Kd value), and varying concentrations of this compound.

  • For total binding wells, add vehicle instead of this compound. For non-specific binding wells, add a saturating concentration of unlabeled U-II.

  • Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding curve.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Reagents (Membranes, [¹²⁵I]hU-II, this compound) B Incubate Reagents in 96-well Plate A->B C Rapid Filtration (Separate Bound/Unbound) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC₅₀ → Ki Calculation) D->E

Workflow for the radioligand binding assay.
Isolated Aortic Ring Contraction Assay

This functional assay assesses the ability of this compound to inhibit U-II-induced vasoconstriction in an ex vivo tissue preparation.

Materials:

  • Thoracic aorta from a rat.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.

  • Urotensin-II (hU-II)

  • This compound

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Isolate the thoracic aorta and cut it into rings (2-3 mm in width).

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, gassed with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2 g).

  • Construct a cumulative concentration-response curve to hU-II to establish a baseline contractile response.

  • Wash the tissues and allow them to return to baseline.

  • Pre-incubate the tissues with a fixed concentration of this compound (or vehicle control) for a defined period (e.g., 30-60 minutes).

  • Construct a second cumulative concentration-response curve to hU-II in the presence of this compound.

  • Repeat with different concentrations of this compound.

  • Analyze the data to determine the type of antagonism. For a competitive antagonist, there will be a parallel rightward shift in the concentration-response curve.

  • Calculate the pA₂ or pKb value using a Schild plot analysis to quantify the potency of this compound.

Cell Proliferation Assay (e.g., BrdU Incorporation)

This assay measures the inhibitory effect of this compound on U-II-induced proliferation of cells, such as human aortic smooth muscle cells (HASMCs).

Materials:

  • HASMCs

  • Cell culture medium (e.g., DMEM with low serum)

  • Urotensin-II

  • This compound

  • BrdU (5-bromo-2'-deoxyuridine) labeling reagent

  • Fixing/denaturing solution

  • Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase)

  • Substrate solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HASMCs in a 96-well plate and culture until they reach sub-confluency.

  • Serum-starve the cells for 24 hours to synchronize them in a quiescent state.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with a mitogenic concentration of U-II (e.g., 50 nM). Include unstimulated and vehicle controls.

  • Incubate for a period that allows for cell cycle progression (e.g., 24 hours).

  • Add BrdU labeling reagent to the wells and incubate for an additional 2-4 hours to allow incorporation into newly synthesized DNA.

  • Remove the medium, fix the cells, and denature the DNA according to the assay kit instructions.

  • Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.

  • Wash the wells to remove unbound antibody.

  • Add the substrate solution and measure the resulting signal (e.g., absorbance) using a microplate reader.

  • Plot the signal against the concentration of this compound and perform a non-linear regression to determine the IC₅₀ value.

Conclusion

The in vitro data robustly characterize this compound as a high-affinity, selective, and competitive antagonist of the Urotensin-II receptor. It demonstrates potent inhibition of U-II-mediated signaling and functional responses across multiple species and assay formats. While clinical studies in asthma did not show the desired efficacy, the detailed in vitro profile of this compound makes it a valuable pharmacological tool for further investigation into the physiological and pathophysiological roles of the U-II/UTS2R system.

References

The Discovery and Development of GSK-1440115: A Urotensin II Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK-1440115 is a novel, competitive, and selective antagonist of the urotensin II receptor (UTS2R), developed by GlaxoSmithKline (GSK) for the potential treatment of asthma.[1][2][3] Urotensin II (U-II) is a potent vasoconstrictor peptide implicated in various physiological and pathological processes, including those of the respiratory system.[1][4] This technical guide provides a comprehensive overview of the discovery and development history of this compound, including its mechanism of action, preclinical data, clinical trial findings, and the signaling pathways it modulates.

Introduction: The Urotensin System and its Therapeutic Potential

The urotensin II (U-II) peptide and its G protein-coupled receptor, the urotensin II receptor (UTS2R or GPR14), form a signaling system that has garnered significant interest as a therapeutic target.[4][5] U-II is recognized as the most potent endogenous vasoconstrictor identified to date and is involved in a wide array of physiological processes.[4] The U-II/UTS2R system is implicated in cardiovascular diseases, metabolic syndrome, and renal diseases.[6] Notably, U-II and its receptor are highly expressed in the human lung, suggesting a role in respiratory physiology and pathophysiology, which formed the basis for the investigation of this compound in asthma.[1][2]

Discovery and Preclinical Development

This compound was identified as a potent and selective non-peptide antagonist of the UTS2R.[2] Preclinical development focused on characterizing its in vitro potency and selectivity.

In Vitro Pharmacology

The potency of this compound was determined in cellular assays measuring the inhibition of U-II induced signaling. In a study comparing its activity to another UTS2R antagonist, KR-36996, this compound demonstrated potent inhibition of U-II-induced proliferation of human aortic smooth muscle cells (HASMCs).[1][2]

Table 1: In Vitro Potency of this compound

CompoundAssayCell LineIC50 (nM)Reference
This compoundU-II induced proliferationHASMCs82.3[1][2]
KR-36996U-II induced proliferationHASMCs3.5[1][2]
Experimental Protocols

2.2.1. Cell Proliferation Assay

The inhibitory effect of this compound on U-II-induced cell proliferation can be assessed using a standard methodology:

  • Cell Culture: Primary human aortic smooth muscle cells (HASMCs) are cultured in appropriate media until they reach a desired confluence.

  • Serum Starvation: Cells are serum-starved for 24 hours to synchronize their cell cycle.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 30 minutes) before stimulation with a fixed concentration of U-II (e.g., 50 nM).

  • Proliferation Measurement: Cell proliferation is quantified after an incubation period (e.g., 24-48 hours) using methods such as:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Urotensin II Receptor Signaling Pathway

The UTS2R is predominantly coupled to the Gαq/11 subunit of heterotrimeric G proteins.[4] Activation of the receptor by U-II initiates a signaling cascade that leads to various cellular responses. This compound acts by competitively blocking this initial binding step.

UTS2R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular UII Urotensin II UTS2R UTS2R (GPR14) UII->UTS2R Binds & Activates GSK1440115 This compound GSK1440115->UTS2R Blocks Gaq11 Gαq/11 UTS2R->Gaq11 Activates PLC Phospholipase C (PLC) Gaq11->PLC Activates RhoA_ROCK RhoA/ROCK Pathway Gaq11->RhoA_ROCK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction, Proliferation) Ca_release->Cellular_Response MAPK MAPK Pathway (ERK1/2, p38) PKC->MAPK Activates MAPK->Cellular_Response RhoA_ROCK->Cellular_Response

Caption: Urotensin II Receptor Signaling Pathway.

Clinical Development

This compound progressed to Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers and its efficacy in patients with asthma.[7][8]

Phase I Study in Healthy Volunteers (NCT01202214)

A randomized, single-blind, placebo-controlled, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of single and repeat oral doses of this compound in healthy adult subjects.[1][9]

  • Design: Two-part study (Part A: single dose, Part B: repeat doses for 7 days).[9]

  • Dose Range: Single doses ranging from 1 to 750 mg.[7][8]

  • Key Findings:

    • This compound was safe and well-tolerated across the dose range.[7][8]

    • High variability was observed in the pharmacokinetics following oral dosing.[7][8]

    • A significant food effect was noted at the 50 mg dose.[7][8]

Phase Ib Study in Asthmatic Patients (NCT01424280)

A randomized, placebo-controlled, crossover study was conducted to assess the efficacy of a single oral dose of this compound in patients with mild to moderate asthma.[5][7][8]

  • Design: Two-period, single-blind, crossover study.[7][8]

  • Dose: A single 750 mg oral dose of this compound or placebo.[7][8]

  • Primary Endpoint: Assessment of bronchodilator effect and protection against methacholine-induced bronchospasm.[5][7][8]

  • Key Findings:

    • This compound was safe and well-tolerated in asthmatic patients.[7][8]

    • It did not induce bronchodilation or protect against methacholine challenge.[7][8]

    • No clear relationship was found between plasma exposure and pharmacodynamic endpoints.[7][8]

Pharmacokinetic Data

Pharmacokinetic parameters were assessed in both healthy volunteers and asthmatic patients.

Table 2: Pharmacokinetic Parameters of this compound (750 mg, with food)

ParameterValuePopulationReference
Time to Maximal Concentration (Tmax)2 - 6 hoursHealthy Subjects[7][8]
Terminal Half-life (t1/2)~2 hoursHealthy Subjects[7][8]
Receptor Occupancy>96% for ≥3 hoursAsthmatic Patients[7][8]
Experimental Protocols

4.4.1. Phase Ib Clinical Trial Methodology (NCT01424280)

  • Patient Population: 12 patients with mild to moderate asthma.[7][8]

  • Study Design: A randomized, placebo-controlled, two-period crossover design.

  • Treatment: Each patient received a single oral dose of 750 mg this compound and a matching placebo in a randomized sequence, separated by a washout period.

  • Pharmacodynamic Assessments:

    • Forced Expiratory Volume in 1 second (FEV1): Measured at baseline and at various time points post-dose to assess bronchodilator effect.

    • Methacholine Challenge: Performed to determine the provocative concentration of methacholine causing a 20% fall in FEV1 (PC20), assessing airway hyperresponsiveness.

  • Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentration of this compound.

  • Safety Monitoring: Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests were monitored throughout the study.

Development Outcome and Conclusion

Logical Workflow of this compound Development

The development of this compound followed a conventional pharmaceutical research and development pathway.

Development_Workflow cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development cluster_Outcome Outcome Target_ID Target Identification (UTS2R in Asthma) Lead_Gen Lead Generation & Optimization Target_ID->Lead_Gen In_Vitro In Vitro Profiling (Potency, Selectivity) Lead_Gen->In_Vitro In_Vivo Preclinical In Vivo Studies (Safety & Efficacy Models) In_Vitro->In_Vivo Phase_I_HV Phase I - Healthy Volunteers (Safety, PK) In_Vivo->Phase_I_HV IND Submission Phase_Ib_Asthma Phase Ib - Asthmatic Patients (Proof of Mechanism) Phase_I_HV->Phase_Ib_Asthma Efficacy_Fail Lack of Efficacy (No Bronchodilation) Phase_Ib_Asthma->Efficacy_Fail Discontinuation Development Discontinued (for Asthma) Efficacy_Fail->Discontinuation

Caption: this compound Development Workflow.

References

Pharmacological Profile of GSK-1440115: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1440115 is a potent and selective antagonist of the Urotensin II (UT) receptor, a G protein-coupled receptor (GPCR) implicated in a range of physiological processes, particularly in the cardiovascular and respiratory systems.[1][2] Urotensin II (U-II) is recognized as one of the most potent endogenous vasoconstrictors, and its receptor, UT, has emerged as a promising therapeutic target for conditions such as asthma, hypertension, and heart failure.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding affinity, in vitro and in vivo effects, and pharmacokinetic properties. Detailed experimental methodologies for key assays are also provided to facilitate further research and development.

Mechanism of Action

This compound functions as a competitive antagonist at the Urotensin II receptor.[1] By binding to the UT receptor, it blocks the binding of the endogenous ligand Urotensin II, thereby inhibiting the downstream signaling cascades initiated by U-II. The primary signaling pathway of the UT receptor involves its coupling to Gαq/11 proteins.[1] Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] These events culminate in various cellular responses, including smooth muscle contraction, cell proliferation, and hypertrophy.[1][2] this compound effectively abrogates these U-II-mediated effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency.

Table 1: Receptor Binding Affinity of this compound

SpeciesReceptor TypepKi
HumanRecombinant UT7.34 - 8.64[1]
MonkeyRecombinant UT7.34 - 8.64[1]
CatRecombinant UT7.34 - 8.64[1]
RatRecombinant UT7.34 - 8.64[1]
MouseRecombinant UT7.34 - 8.64[1]
Human (native)SJRH30 cells7.34 - 8.64[1]

Table 2: Functional Antagonism of this compound

AssaySpecies/Cell LineParameterValue
U-II-induced vasoconstrictionRat, Cat, hUT transgenic mouse arteriespA2/pKb5.59 - 7.71[1]
U-II-induced proliferationHuman Aortic Smooth Muscle Cells (HASMCs)IC5082.3 nM[1]

Table 3: Pharmacokinetic Parameters of this compound in Humans (750 mg single oral dose with food)

ParameterValue
Time to Maximal Concentration (Tmax)2 - 6 hours[1]
Terminal Half-life (t1/2)Approximately 2 hours[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard pharmacological assays and can be adapted for specific research needs.

Radioligand Binding Assay for UT Receptor Affinity (pKi Determination)

Objective: To determine the binding affinity of this compound for the Urotensin II receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from a cell line recombinantly expressing the human UT receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [125I]-Urotensin II.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4, ice-cold.

  • This compound stock solution (in DMSO).

  • Non-specific binding control: High concentration of unlabeled Urotensin II (e.g., 1 µM).

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the this compound dilution.

  • Add 50 µL of the radioligand ([125I]-Urotensin II) at a concentration close to its Kd value to each well.

  • Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding and plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

Cell Proliferation Assay (IC50 Determination)

Objective: To determine the inhibitory effect of this compound on Urotensin II-induced proliferation of human aortic smooth muscle cells (HASMCs).

Materials:

  • Human Aortic Smooth Muscle Cells (HASMCs).

  • Cell culture medium (e.g., SmGM-2).

  • Fetal Bovine Serum (FBS).

  • Urotensin II.

  • This compound stock solution (in DMSO).

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).

  • 96-well cell culture plates.

  • Plate reader (spectrophotometer or luminometer).

Procedure:

  • Seed HASMCs into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 24 hours to synchronize their growth phase.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Pre-incubate the cells with the different concentrations of this compound for 1 hour.

  • Stimulate the cells with a fixed concentration of Urotensin II (e.g., 50 nM) in the presence of this compound. Include control wells with no treatment, U-II alone, and this compound alone.

  • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of inhibition of U-II-induced proliferation for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the Urotensin II signaling pathway and a general workflow for the pharmacological characterization of this compound.

Urotensin_II_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular U-II Urotensin II UT UT Receptor (GPCR) U-II->UT Binds & Activates This compound This compound This compound->UT Binds & Blocks Gq11 Gαq/11 UT->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction, Proliferation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Urotensin II Signaling Pathway and Antagonism by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development Binding_Assay Receptor Binding Assay (pKi determination) Functional_Assay Functional Assays (e.g., Vasoconstriction, Cell Proliferation) (pA2/IC50 determination) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (vs. other GPCRs, enzymes, etc.) Functional_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Selectivity_Screen->PK_Studies PD_Studies Pharmacodynamic Studies (Target engagement and physiological effects) PK_Studies->PD_Studies Efficacy_Models Disease Models (e.g., Asthma models) PD_Studies->Efficacy_Models Phase_I Phase I Trials (Safety, Tolerability, PK in healthy volunteers) Efficacy_Models->Phase_I Phase_Ib Phase Ib Trials (Safety and preliminary efficacy in patients) Phase_I->Phase_Ib

Caption: General Workflow for the Pharmacological Characterization of this compound.

Clinical Development and Safety

This compound has undergone Phase I clinical trials in healthy volunteers and patients with asthma.[1][3][4] Single oral doses of up to 750 mg were found to be safe and well-tolerated.[1] The pharmacokinetic profile showed a high degree of variability following oral dosing.[1] A marked food effect was observed at a 50 mg dose.[1] In a Phase Ib study in asthmatic patients, a single 750 mg dose of this compound did not result in bronchodilation or protect against methacholine-induced bronchospasm, suggesting that acute UT receptor antagonism may not be an effective treatment for acute asthma symptoms.[1][3]

Conclusion

This compound is a well-characterized, potent, and selective Urotensin II receptor antagonist. Its pharmacological profile, established through a series of in vitro and in vivo studies, demonstrates clear competitive antagonism at the UT receptor. While early clinical trials in asthma did not show acute bronchodilatory effects, the role of the Urotensin II system in chronic inflammatory and fibrotic diseases suggests that UT receptor antagonists like this compound may hold therapeutic potential in other indications. The data and methodologies presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound and the broader field of Urotensin II receptor modulation.

References

GSK-1440115: A Technical Guide to its Binding Affinity and Selectivity as a Urotensin II Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1440115 is a potent and selective antagonist of the Urotensin II receptor (UTS2R), a G-protein coupled receptor implicated in a range of physiological processes, including vasoconstriction and cell proliferation.[1] Developed by GlaxoSmithKline, this small molecule has been investigated for its therapeutic potential, particularly in the context of asthma. This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound, complete with available quantitative data, detailed experimental methodologies for relevant assays, and visualizations of the associated signaling pathways.

Binding Affinity and Functional Antagonism

This compound demonstrates high affinity for the human Urotensin II receptor. The inhibitory activity of this compound has been quantified through both direct binding assays and functional cell-based assays.

Quantitative Data Summary
ParameterTargetSystemValueReference
Ki Recombinant Human UTS2RRadioligand Binding Assay2.3 nMBehm et al., 2010
Ki Native Human UTS2RRadioligand Binding Assay4.6 nMBehm et al., 2010
IC50 UII-induced Cell ProliferationHuman Aortic Smooth Muscle Cells82.3 nMKim et al., 2017[1]

Selectivity Profile

While this compound is characterized as a "selective" inhibitor of the Urotensin II receptor, comprehensive quantitative data from broad selectivity panels against other GPCRs, kinases, or ion channels are not publicly available at the time of this guide's compilation. The description of its selectivity is based on its potent activity at the UTS2R. Further research would be required to fully delineate its off-target activity profile.

Urotensin II Receptor Signaling Pathway

The Urotensin II receptor is a Gq-protein coupled receptor. Upon binding of its endogenous ligand, Urotensin II (U-II), the receptor initiates a signaling cascade that leads to various cellular responses, including vasoconstriction and cell growth. This compound acts as a competitive antagonist, blocking the binding of U-II and thereby inhibiting these downstream effects.

UTS2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm UII Urotensin II UTS2R UTS2R UII->UTS2R Binds GSK1440115 This compound GSK1440115->UTS2R Blocks Gq Gαq UTS2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA Gq->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Proliferation Cell Proliferation Ca->Proliferation Promotes ERK ERK1/2 Phosphorylation PKC->ERK Leads to ROCK ROCK RhoA->ROCK Activates ROCK->Proliferation Promotes ERK->Proliferation Promotes

Caption: Urotensin II Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail representative methodologies for the key experiments used to characterize the binding affinity and functional antagonism of compounds like this compound.

Radioligand Competition Binding Assay for UTS2R

This assay determines the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane Membrane Preparation (with UTS2R) Incubate Incubate Components (e.g., 60 min at 25°C) Membrane->Incubate Radioligand Radioligand ([¹²⁵I]-U-II) Radioligand->Incubate Compound Test Compound (this compound) Compound->Incubate Filter Rapid Filtration (GF/B filters) Incubate->Filter Wash Wash Filters (remove unbound ligand) Filter->Wash Count Scintillation Counting (measure radioactivity) Wash->Count Analysis Data Analysis (IC50 → Ki calculation) Count->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Human Urotensin II receptors are recombinantly expressed in a suitable cell line (e.g., HEK293 or CHO cells).

    • Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

    • Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).

  • Assay Components:

    • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2) and a protease inhibitor cocktail.

    • Radioligand: [¹²⁵I]-Urotensin II is used at a concentration close to its Kd for the UTS2R.

    • Test Compound (this compound): A range of concentrations are prepared by serial dilution.

    • Non-specific Binding Control: A high concentration of unlabeled Urotensin II (e.g., 1 µM) is used to determine the amount of non-specific binding of the radioligand.

  • Incubation:

    • The assay is typically performed in a 96-well plate format.

    • Membrane preparation, radioligand, and either test compound, buffer (for total binding), or unlabeled U-II (for non-specific binding) are combined in each well.

    • The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of specific binding inhibition is plotted against the concentration of the test compound.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis.

    • The IC50 is then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Proliferation Assay (e.g., MTT or BrdU)

This functional assay measures the ability of an antagonist to inhibit the proliferative effect of an agonist on a specific cell type.

Proliferation_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_incubation_detection Incubation & Detection cluster_analysis Analysis Seed Seed Cells (e.g., HASMCs in 96-well plate) Starve Serum Starve Cells (to synchronize cell cycle) Seed->Starve Pretreat Pre-treat with this compound (various concentrations) Starve->Pretreat Stimulate Stimulate with Urotensin II Pretreat->Stimulate Incubate Incubate (e.g., 24-48 hours) Stimulate->Incubate AddReagent Add Proliferation Reagent (e.g., MTT or BrdU) Incubate->AddReagent Develop Incubate & Develop Color AddReagent->Develop Measure Measure Absorbance (spectrophotometer) Develop->Measure Calculate Calculate % Inhibition and determine IC50 Measure->Calculate

Caption: Workflow for a cell proliferation assay to determine functional antagonism.

Detailed Methodology (MTT Assay Example):

  • Cell Culture:

    • Human Aortic Smooth Muscle Cells (HASMCs) are cultured in appropriate growth medium.

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere.

  • Cell Treatment:

    • Once confluent, the cells are serum-starved for a period (e.g., 24 hours) to synchronize them in a quiescent state.

    • Cells are then pre-incubated with various concentrations of this compound for a defined time (e.g., 30-60 minutes).

    • Following pre-incubation, cells are stimulated with a fixed concentration of Urotensin II (typically at its EC50 or EC80 for proliferation). Control wells receive either vehicle, Urotensin II alone, or this compound alone.

  • Incubation and Detection:

    • The plate is incubated for a period that allows for cell proliferation (e.g., 24-48 hours).

    • At the end of the incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • The plate is incubated for a further 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The absorbance values are proportional to the number of viable, proliferating cells.

    • The percentage of inhibition of U-II-induced proliferation is calculated for each concentration of this compound.

    • An IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a high-affinity antagonist of the Urotensin II receptor. Its mechanism of action involves the competitive blockade of U-II binding, thereby inhibiting downstream signaling pathways that lead to cellular responses such as proliferation. While described as selective, a comprehensive public dataset to fully characterize its selectivity profile against a broad range of other molecular targets is not currently available. The experimental protocols detailed in this guide provide a framework for the types of assays used to determine the binding affinity and functional antagonism of UTS2R ligands like this compound. This information is crucial for researchers and drug development professionals working on the Urotensin II system and related therapeutic areas.

References

Preclinical Profile of GSK-1440115: A Technical Guide to a Urotensin-II Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for GSK-1440115, a selective antagonist of the Urotensin-II receptor (UTS2R). Urotensin-II (U-II) is recognized as one of the most potent endogenous vasoconstrictors, and its receptor is implicated in a variety of physiological and pathophysiological processes, particularly within the cardiovascular and respiratory systems.[1] This document summarizes the quantitative pharmacological data for this compound, details key experimental methodologies for its evaluation, and visualizes the core signaling pathways and experimental workflows.

Core Data Summary

The preclinical characterization of this compound has established its profile as a competitive antagonist of the UTS2R. The following tables summarize the key quantitative data from various in vitro and cellular assays.

In Vitro Receptor Binding and Functional Antagonism
CompoundSpeciesAssay TypeParameterValueReference
This compoundHumanRadioligand BindingpKi7.34 - 8.64[2]
This compoundRatRadioligand BindingpKi7.34 - 8.64[2]
This compoundMonkeyRadioligand BindingpKi7.34 - 8.64[2]
This compoundCatRadioligand BindingpKi7.34 - 8.64[2]
This compoundMouseRadioligand BindingpKi7.34 - 8.64[2]
This compoundHumanAortic Ring ContractionpA27.71[2]
This compoundRatAortic Ring ContractionpA25.59 - 7.71[2]
This compoundMonkeyAortic Ring ContractionpA25.59 - 7.71[2]
This compoundCatAortic Ring ContractionpA25.59 - 7.71[2]
Cellular Proliferation Inhibition
CompoundCell LineAssayParameterValueReference
This compoundHuman Aortic Smooth Muscle CellsU-II Induced ProliferationIC5082.3 nM

Urotensin-II Signaling Pathway

Urotensin-II binding to its G protein-coupled receptor, UTS2R, primarily activates the Gαq/11 subunit.[1] This initiates a signaling cascade through Phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).[1][3] Downstream of this, several pathways are activated, including the RhoA/Rho-kinase (ROCK) pathway, which is crucial for vasoconstriction, and the mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, which are involved in cellular proliferation and hypertrophy.[4][5][6] this compound, as a UTS2R antagonist, blocks these downstream signaling events.

Urotensin_II_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects UII Urotensin-II UTS2R UTS2R UII->UTS2R Binds GSK1440115 This compound GSK1440115->UTS2R Blocks Gq Gαq/11 UTS2R->Gq Activates PLC PLC Gq->PLC Activates RhoA RhoA Gq->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca ↑ Intracellular PKC PKC DAG->PKC Activates Ca->PKC Activates MAPK_pathway MAPK Pathway (ERK, p38, JNK) PKC->MAPK_pathway Activates ROCK ROCK RhoA->ROCK Activates Vasoconstriction Vasoconstriction ROCK->Vasoconstriction Proliferation Cell Proliferation MAPK_pathway->Proliferation Hypertrophy Hypertrophy MAPK_pathway->Hypertrophy

Caption: Urotensin-II Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols for key experiments used in the characterization of this compound.

UTS2R Radioligand Binding Assay

This assay quantifies the affinity of a compound for the Urotensin-II receptor.

  • Membrane Preparation:

    • HEK293 cells stably expressing the human or rat UTS2R are cultured to approximately 80% confluency.[7]

    • Cells are washed with ice-cold PBS, scraped, and centrifuged.[7]

    • The cell pellet is resuspended in a lysis buffer (e.g., 20 mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors) and homogenized.[8]

    • The homogenate is centrifuged to pellet the membranes, which are then resuspended in a binding buffer.[8]

  • Binding Reaction:

    • In a 96-well plate, incubate the cell membranes (e.g., 50-75 µg of protein) with a constant concentration of radiolabeled Urotensin-II (e.g., 0.1 nM ¹²⁵I-U-II) and increasing concentrations of the test compound (e.g., this compound).[8]

    • The total reaction volume is typically 250-500 µL in a binding buffer (e.g., 20 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, 0.01% bacitracin, pH 7.4).[8]

    • Incubate for 1 hour at room temperature.[8]

  • Filtration and Counting:

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a blocking solution (e.g., 0.3% polyethyleneimine).[9]

    • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

    • The radioactivity retained on the filters is quantified using a scintillation counter.[9]

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of unlabeled U-II (e.g., 10 µM).[7]

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • IC₅₀ values are determined by non-linear regression analysis of the competition binding data.

    • Ki values can be calculated from IC₅₀ values using the Cheng-Prusoff equation.

In Vitro Aortic Ring Contraction Assay

This functional assay assesses the ability of a compound to antagonize U-II-induced vasoconstriction.

  • Tissue Preparation:

    • Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs solution.[10]

    • The aorta is cleaned of connective tissue, and 4-mm rings are cut.[10]

    • The endothelium may be removed by gently rubbing the intimal surface.[11]

  • Experimental Setup:

    • Aortic rings are mounted between two stainless-steel stirrups in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[10]

    • The rings are equilibrated under a resting tension of 1-2 g for at least 60 minutes.[10]

  • Experimental Protocol:

    • The viability of the rings is tested with a high potassium solution (e.g., 60 mM KCl).[7]

    • For antagonist studies, the rings are pre-incubated with various concentrations of this compound for a defined period (e.g., 30 minutes).

    • A cumulative concentration-response curve to U-II is then generated.

    • Isometric tension is recorded using a force-displacement transducer.[11]

  • Data Analysis:

    • The contractile responses are expressed as a percentage of the maximal contraction induced by KCl.

    • The pA₂ value, a measure of antagonist potency, is calculated using a Schild plot analysis.

ERK1/2 Phosphorylation Western Blot Assay

This assay determines the effect of a compound on U-II-induced signaling pathways leading to cell growth.

  • Cell Culture and Treatment:

    • Vascular smooth muscle cells are cultured in appropriate media and serum-starved overnight to reduce basal ERK1/2 phosphorylation.[12]

    • Cells are pre-incubated with this compound for a specified time, followed by stimulation with U-II (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes).[6]

  • Protein Extraction:

    • Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[13]

    • The cell lysates are sonicated and then centrifuged to pellet cellular debris.[13]

    • The protein concentration of the supernatant is determined using a BCA or Bradford assay.[13]

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[13][14]

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

    • The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).[13]

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection and Analysis:

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with an imaging system.[13]

    • The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.[12]

    • Densitometry is used to quantify the band intensities, and the ratio of p-ERK1/2 to total ERK1/2 is calculated.

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical screening cascade for a UTS2R antagonist like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Primary_Screening Primary Screening: Radioligand Binding Assay (UTS2R Affinity - Ki) Secondary_Screening Secondary Screening: Functional Antagonism Assay (Aortic Ring Contraction - pA2) Primary_Screening->Secondary_Screening Hit Confirmation Cellular_Assays Cellular Assays: - ERK Phosphorylation - Cell Proliferation (IC50) Secondary_Screening->Cellular_Assays Lead Characterization Selectivity_Panel Selectivity Screening: Panel of GPCRs, Ion Channels, Enzymes Cellular_Assays->Selectivity_Panel PK_Studies Pharmacokinetic Studies: (Absorption, Distribution, Metabolism, Excretion) Selectivity_Panel->PK_Studies Candidate Selection PD_Studies Pharmacodynamic Studies: (Inhibition of U-II Pressor Response) PK_Studies->PD_Studies Efficacy_Models Disease Models: (e.g., Asthma, Hypertension Models) PD_Studies->Efficacy_Models

Caption: Preclinical Screening Cascade for a UTS2R Antagonist.

References

GSK-1440115: A Technical Guide to its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-1440115 is a potent, orally active, and selective competitive antagonist of the urotensin-II (UT) receptor. Urotensin-II, the most potent known vasoconstrictor, and its receptor are implicated in a variety of physiological and pathophysiological processes, including cardiovascular regulation and inflammatory conditions such as asthma. This technical guide provides a comprehensive overview of the preclinical and clinical investigations into the therapeutic potential of this compound. It details the compound's mechanism of action, summarizes key quantitative data from clinical and preclinical studies in structured tables, provides detailed experimental protocols for pivotal assays, and visualizes the core signaling pathways and experimental workflows.

Introduction

Urotensin-II (U-II) is a cyclic peptide that exerts its effects through the G-protein coupled urotensin (UT) receptor. The U-II/UT system is expressed in various tissues, including the cardiovascular system, lungs, and kidneys. Its involvement in vasoconstriction, cell proliferation, and inflammation has made it a target for therapeutic intervention in a range of diseases. This compound was developed by GlaxoSmithKline as a specific antagonist to probe the therapeutic potential of blocking this pathway.[1][2][3] This document synthesizes the available scientific and clinical data on this compound.

Mechanism of Action

This compound functions as a competitive antagonist at the urotensin-II receptor.[1][3] By binding to the UT receptor, it prevents the endogenous ligand, urotensin-II, from activating downstream signaling cascades. In tissues such as vascular smooth muscle, activation of the UT receptor by U-II typically leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), ultimately resulting in vasoconstriction and cellular proliferation. This compound blocks these initial steps, thereby inhibiting the physiological effects of U-II.

Preclinical Data

In Vitro Efficacy

Preclinical studies have demonstrated the inhibitory activity of this compound on U-II-induced cellular responses. A key area of investigation has been its effect on vascular smooth muscle cell (VSMC) proliferation, a critical process in the pathogenesis of atherosclerosis and restenosis.

Table 1: In Vitro Inhibition of Urotensin-II Induced Vascular Smooth Muscle Cell Proliferation

CompoundTargetAssayEndpointIC50 (nM)
This compoundUrotensin-II ReceptorVSMC ProliferationInhibition of U-II induced proliferation82.3
Experimental Protocol: Vascular Smooth Muscle Cell Proliferation Assay

This protocol outlines the general methodology used to assess the inhibitory effect of this compound on urotensin-II-induced vascular smooth muscle cell proliferation.

1. Cell Culture:

  • Primary Human Aortic Smooth Muscle Cells (HASMCs) are cultured in SmGM-2 medium supplemented with 5% fetal bovine serum, human epidermal growth factor, human fibroblast growth factor, and insulin.
  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

2. Proliferation Assay (BrdU Incorporation):

  • HASMCs are seeded in 96-well plates and allowed to adhere overnight.
  • Cells are then serum-starved for 24 hours to synchronize their cell cycle.
  • Following starvation, cells are pre-treated with varying concentrations of this compound or vehicle control for 1 hour.
  • Urotensin-II (typically at a concentration of 50 nM) is then added to stimulate proliferation.
  • After 24 hours of incubation, 5-bromo-2'-deoxyuridine (BrdU) is added to the wells for a further 4 hours.
  • The incorporation of BrdU into newly synthesized DNA is quantified using a commercial BrdU cell proliferation ELISA kit according to the manufacturer's instructions.
  • The absorbance is read using a microplate reader, and the IC50 value is calculated from the dose-response curve.

Clinical Data

This compound has been evaluated in Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers and its potential efficacy in patients with asthma.

Pharmacokinetics in Healthy Volunteers (NCT01202214)

A Phase I, randomized, placebo-controlled, single-blind, dose-escalation study was conducted in 70 healthy subjects to evaluate single doses (1-750 mg) of this compound.[1][2][3]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers

DoseFood Effect (at 50 mg)Tmax (at 750 mg with food)Terminal Half-life (at 750 mg with food)
1-750 mg (single dose)Marked increase in exposure2 - 6 hours~2 hours

Note: The study reported a high degree of variability in the observed pharmacokinetics at all doses.[1][2]

Efficacy in Patients with Asthma (NCT01424280)

A Phase Ib, randomized, placebo-controlled, crossover study evaluated the efficacy of a single 750 mg oral dose of this compound in 12 patients with mild to moderate asthma.[1][2][4]

Table 3: Pharmacodynamic Endpoints in Asthma Patients

TreatmentPrimary EndpointOutcome
This compound (750 mg)Change in FEV1No significant bronchodilation observed
This compound (750 mg)Methacholine Challenge (PC20)No protection against methacholine-induced bronchospasm
Safety and Tolerability

Across both Phase I studies, this compound was found to be safe and well-tolerated in both healthy subjects and asthmatic patients at doses up to 750 mg.[1][2] No serious adverse events were reported.

Experimental Protocol: Phase Ib Asthma Clinical Trial (NCT01424280)

1. Study Design:

  • A randomized, placebo-controlled, two-period, single-blind crossover study.

2. Participant Population:

  • 12 patients with a documented history of mild to moderate asthma.
  • Best FEV1 of >70% of the predicted normal value.
  • Hyper-responsive to methacholine (baseline PC20 ≤ 4 mg/mL).[4]

3. Intervention:

  • Participants received a single oral dose of 750 mg this compound or a matching placebo in two separate treatment periods, with a washout period in between.

4. Efficacy Assessments:

  • Forced Expiratory Volume in 1 second (FEV1): Measured at baseline and at multiple time points post-dose to assess bronchodilator effect.
  • Methacholine Challenge: Performed to determine the provocative concentration of methacholine causing a 20% fall in FEV1 (PC20), assessing the protective effect against bronchoconstriction.

5. Safety Assessments:

  • Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.

Visualizations

Urotensin-II Signaling Pathway in Vascular Smooth Muscle Cells

Urotensin_II_Signaling UII Urotensin-II UT_Receptor UT Receptor (GPCR) UII->UT_Receptor Gq Gq protein UT_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC activates Proliferation Cell Proliferation PKC->Proliferation Vasoconstriction Vasoconstriction PKC->Vasoconstriction GSK1440115 This compound GSK1440115->UT_Receptor

Caption: Urotensin-II signaling pathway in vascular smooth muscle cells and the inhibitory action of this compound.

Experimental Workflow for In Vitro VSMC Proliferation Assay

VSMC_Proliferation_Workflow start Start seed_cells Seed HASMCs in 96-well plate start->seed_cells serum_starve Serum Starve (24h) seed_cells->serum_starve pretreat Pre-treat with this compound or Vehicle (1h) serum_starve->pretreat stimulate Stimulate with Urotensin-II (24h) pretreat->stimulate add_brdu Add BrdU (4h) stimulate->add_brdu quantify Quantify BrdU Incorporation (ELISA) add_brdu->quantify analyze Calculate IC50 quantify->analyze

Caption: Workflow for assessing the inhibitory effect of this compound on VSMC proliferation.

Discussion and Future Directions

The preclinical data for this compound demonstrated its potential as an inhibitor of urotensin-II-mediated vascular smooth muscle cell proliferation, suggesting a possible role in cardiovascular diseases characterized by pathological vascular remodeling. However, the clinical development program primarily focused on asthma, where the compound, despite being safe and well-tolerated, failed to show clinical efficacy.[2]

The disconnect between the preclinical rationale and the clinical outcome in asthma highlights the complexity of urotensin-II biology in different disease contexts. The high variability in pharmacokinetics observed in clinical trials may have contributed to the lack of a clear dose-response relationship and efficacy.[1][2]

Future research could explore alternative therapeutic areas for this compound, potentially revisiting its application in cardiovascular disorders where the link between urotensin-II and pathophysiology is more established. Further studies would be required to optimize dosing regimens and potentially identify patient populations that might benefit from UT receptor antagonism. Additionally, exploring the efficacy of this compound in combination with other therapeutic agents could be a viable strategy.

References

Methodological & Application

Application Notes and Protocols for GSK-1440115 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1440115 is a potent and selective competitive antagonist of the Urotensin-II receptor (UTS2R), a G-protein coupled receptor implicated in a variety of physiological and pathophysiological processes, including vasoconstriction and cell proliferation.[1] Urotensin-II (U-II), the endogenous ligand for UTS2R, is known to be a mitogenic factor for vascular smooth muscle cells. The binding of U-II to its receptor triggers a signaling cascade that involves the production of reactive oxygen species (ROS) and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), ultimately leading to cell proliferation.[2][3] this compound effectively blocks this pathway by inhibiting the initial binding of U-II to UTS2R. These application notes provide a detailed experimental protocol for utilizing this compound in a cell culture setting, specifically for inhibiting U-II-induced proliferation of primary human aortic smooth muscle cells (HASMCs).

Quantitative Data Summary

The following table summarizes the quantitative data available for this compound in the context of inhibiting Urotensin-II-induced cell proliferation.

CompoundCell LineAssayIC50Reference
This compoundPrimary Human Aortic Smooth Muscle Cells (HASMCs)Urotensin-II (50 nM)-induced proliferation82.3 nM[2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Urotensin-II signaling pathway and a general experimental workflow for evaluating the inhibitory effects of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UII Urotensin-II UTS2R UTS2R UII->UTS2R Binds ROS ROS Generation UTS2R->ROS ERK p-ERK1/2 UTS2R->ERK GSK This compound GSK->UTS2R Inhibits Proliferation Cell Proliferation ROS->Proliferation ERK->Proliferation G start Start culture Culture HASMCs start->culture seed Seed HASMCs into 96-well plates culture->seed starve Serum Starve Cells seed->starve pretreat Pre-treat with this compound starve->pretreat stimulate Stimulate with Urotensin-II pretreat->stimulate assay Perform Assays (Proliferation, p-ERK, ROS) stimulate->assay prolif BrdU Proliferation Assay assay->prolif erk Western Blot for p-ERK1/2 assay->erk ros DCFDA ROS Assay assay->ros analyze Data Analysis prolif->analyze erk->analyze ros->analyze end End analyze->end

References

Application Notes and Protocols for GSK-1440115 in Preclinical Animal Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in humans.

Introduction

GSK-1440115 is a potent and selective antagonist of the urotensin II receptor (UTS2R). Urotensin II (U-II), the endogenous ligand for UTS2R, is a cyclic peptide with significant vaso- and bronchoconstrictive effects. Emerging evidence suggests a role for the U-II/UTS2R system in the pathophysiology of asthma. Elevated levels of U-II have been observed in the airways of asthmatic patients and animal models, correlating with airway remodeling.[1] U-II is a potent spasmogen of airway smooth muscle and promotes its proliferation, contributing to airway hyperresponsiveness and structural changes characteristic of chronic asthma.[2][3]

These application notes provide a framework for evaluating the therapeutic potential of this compound in preclinical animal models of allergic asthma. Given the discontinuation of clinical development for acute bronchodilation, these protocols are designed to investigate the effects of this compound on chronic airway inflammation, airway remodeling, and airway hyperresponsiveness (AHR), key features of asthma not fully addressed by existing therapies. The following sections detail hypothetical experimental protocols based on established rodent models of asthma induced by ovalbumin (OVA) and house dust mite (HDM) allergens.

Mechanism of Action

This compound acts as a competitive antagonist at the urotensin II receptor. By blocking the binding of urotensin II to its receptor, this compound is hypothesized to inhibit the downstream signaling pathways that lead to airway smooth muscle contraction, proliferation, and pro-inflammatory responses.

GSK-1440115_Mechanism_of_Action cluster_signaling Urotensin II Signaling Pathway in Airway Smooth Muscle Cells UII Urotensin II UTS2R UTS2R UII->UTS2R PLC PLC Activation UTS2R->PLC GSK1440115 This compound GSK1440115->UTS2R IP3 IP3 & DAG Production PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC PKC Activation IP3->PKC Contraction Smooth Muscle Contraction Ca2->Contraction MAPK MAPK Pathway PKC->MAPK Proliferation Smooth Muscle Proliferation MAPK->Proliferation Inflammation Pro-inflammatory Mediators MAPK->Inflammation

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

Two widely accepted animal models are proposed to assess the efficacy of this compound in mimicking key aspects of human asthma.

Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This model is well-established for studying Th2-mediated airway inflammation and AHR.

Materials:

  • This compound

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • Methacholine

  • Phosphate-buffered saline (PBS)

  • 6-8 week old BALB/c mice

Experimental Workflow:

OVA_Asthma_Model_Workflow cluster_protocol OVA-Induced Asthma Protocol Sensitization Sensitization (Days 0 & 14) OVA/Alum IP Injection Challenge Challenge (Days 21-23) Aerosolized OVA Sensitization->Challenge Endpoint Endpoint Analysis (Day 24) AHR, BALF, Histology Challenge->Endpoint Treatment This compound Treatment (e.g., Daily from Day 20) Treatment->Endpoint

Figure 2: Experimental workflow for the OVA-induced asthma model.

Protocol:

  • Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (IP) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in 200 µL of PBS.

  • Challenge: On days 21, 22, and 23, expose mice to an aerosol of 1% OVA in PBS for 30 minutes.

  • Treatment: Administer this compound at desired doses (e.g., 1, 10, 30 mg/kg) via a suitable route (e.g., oral gavage, IP injection) starting one day before the first challenge (day 20) and continuing daily until the end of the experiment. A vehicle control group and a positive control group (e.g., dexamethasone) should be included.

  • Endpoint Analysis (24-48 hours after the last challenge):

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of aerosolized methacholine using whole-body plethysmography or a forced oscillation technique.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages). Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the supernatant by ELISA.

    • Lung Histology: Perfuse and fix the lungs. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

    • Serum IgE: Collect blood and measure OVA-specific IgE levels by ELISA.

House Dust Mite (HDM)-Induced Chronic Asthma Model in Mice

This model is considered more clinically relevant as HDM is a common human allergen and can induce a mixed inflammatory response and features of airway remodeling.

Materials:

  • This compound

  • House Dust Mite (HDM) extract

  • Methacholine

  • PBS

  • 6-8 week old C57BL/6 or BALB/c mice

Experimental Workflow:

HDM_Asthma_Model_Workflow cluster_protocol HDM-Induced Chronic Asthma Protocol Sensitization Sensitization/Challenge (5 days/week for 3-5 weeks) Intranasal HDM Extract Endpoint Endpoint Analysis (24-48h post-final challenge) AHR, BALF, Histology, Remodeling Sensitization->Endpoint Treatment This compound Treatment (Concurrent with HDM challenge) Treatment->Endpoint

Figure 3: Experimental workflow for the HDM-induced chronic asthma model.

Protocol:

  • Sensitization and Challenge: Administer 25 µg of HDM extract in 50 µL of PBS intranasally to lightly anesthetized mice, 5 days a week for 3 to 5 weeks.

  • Treatment: Administer this compound at desired doses daily, either prophylactically (starting with the first HDM challenge) or therapeutically (starting after a few weeks of HDM challenge).

  • Endpoint Analysis (24-48 hours after the last challenge):

    • AHR, BALF Analysis, Lung Histology, and Serum IgE: As described in the OVA model.

    • Airway Remodeling: Perform quantitative morphometry on lung sections stained with Masson's trichrome to assess subepithelial fibrosis. Analyze airway smooth muscle mass by staining for α-smooth muscle actin.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR)

Treatment GroupDose (mg/kg)Baseline PenhPenh at 50 mg/mL Methacholine
Vehicle Control-
OVA/HDM + Vehicle-
OVA/HDM + this compound1
OVA/HDM + this compound10
OVA/HDM + this compound30
OVA/HDM + Dexamethasone1

Table 2: Effect of this compound on Inflammatory Cell Infiltration in BALF

Treatment GroupDose (mg/kg)Total Cells (x10⁵)Eosinophils (x10⁴)Neutrophils (x10⁴)Lymphocytes (x10⁴)
Vehicle Control-
OVA/HDM + Vehicle-
OVA/HDM + this compound1
OVA/HDM + this compound10
OVA/HDM + this compound30
OVA/HDM + Dexamethasone1

Table 3: Effect of this compound on Th2 Cytokine Levels in BALF

Treatment GroupDose (mg/kg)IL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Vehicle Control-
OVA/HDM + Vehicle-
OVA/HDM + this compound1
OVA/HDM + this compound10
OVA/HDM + this compound30
OVA/HDM + Dexamethasone1

Table 4: Effect of this compound on Airway Remodeling Markers (HDM Model)

Treatment GroupDose (mg/kg)Subepithelial Collagen Area (µm²)α-SMA Positive Area (%)
Vehicle Control-
HDM + Vehicle-
HDM + this compound1
HDM + this compound10
HDM + this compound30
HDM + Dexamethasone1

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in clinically relevant animal models of asthma. By focusing on chronic endpoints such as airway inflammation and remodeling, these studies can elucidate the potential of UTS2R antagonism as a novel therapeutic strategy for the long-term management of asthma. Careful execution of these protocols and thorough analysis of the suggested endpoints will be critical in determining the future prospects of this compound and similar compounds for the treatment of this complex respiratory disease.

References

Application Notes and Protocols for GSK-1440115 in a Murine Model of Neointimal Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of GSK-1440115, a selective urotensin II receptor (UTS2R) antagonist, in a mouse model of carotid artery ligation-induced neointimal formation. This model is a well-established preclinical tool for studying vascular proliferative diseases such as atherosclerosis and restenosis.

Mechanism of Action

This compound is a competitive antagonist of the urotensin II receptor (UTS2R). Urotensin II is a potent vasoconstrictor and mitogen that has been implicated in the pathophysiology of cardiovascular diseases. The binding of urotensin II to its G-protein coupled receptor, UTS2R, on vascular smooth muscle cells (VSMCs) triggers a signaling cascade that promotes cell proliferation and migration, key events in the development of neointimal hyperplasia. One of the primary downstream pathways activated by UTS2R is the extracellular signal-regulated kinase (ERK) 1/2 pathway, which is a part of the mitogen-activated protein kinase (MAPK) cascade. Activation of this pathway, in conjunction with the generation of reactive oxygen species (ROS), contributes to the proliferative response of VSMCs. This compound exerts its therapeutic effect by blocking the initial binding of urotensin II to its receptor, thereby inhibiting this downstream signaling and mitigating VSMC proliferation and subsequent neointimal formation.[1]

Data Presentation

The following tables summarize the key in vitro and in vivo parameters for this compound as reported in the literature.

Parameter Value Description Reference
Target UTS2RUrotensin II Receptor[1]
Mechanism of Action AntagonistCompetitively inhibits the binding of urotensin II to its receptor.[1]
In Vitro IC50 82.3 nMThe half maximal inhibitory concentration required to displace urotensin II binding in vitro.[1]

Table 1: In Vitro Activity of this compound

Parameter Value Species Administration Route Vehicle Study Duration Reference
Dosage 30 mg/kg/dayMouseOral Gavage0.5% Carboxymethylcellulose (CMC)4 weeks[1]

Table 2: In Vivo Dosage and Administration of this compound in a Carotid Artery Ligation Model

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol describes the preparation of a this compound suspension for oral gavage in mice.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (30 mg/kg) and the body weight of the mice, calculate the total amount of this compound needed. For example, for a 25g mouse, the required dose is 0.75 mg.

  • Prepare the vehicle: Prepare a 0.5% CMC solution by dissolving 0.5 g of CMC in 100 mL of sterile water. Stir until fully dissolved.

  • Prepare the dosing suspension:

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of 0.5% CMC vehicle to achieve the final desired concentration. For a typical dosing volume of 10 mL/kg, the concentration would be 3 mg/mL.

    • Vortex the suspension vigorously for 5-10 minutes to ensure a homogenous mixture.

    • If necessary, sonicate the suspension for a brief period to aid in dispersion.

  • Administration: Administer the suspension to mice via oral gavage using an appropriate gauge gavage needle. Ensure the suspension is well-mixed immediately before each administration.

Mouse Carotid Artery Ligation Model

This protocol outlines the surgical procedure for inducing neointimal formation in mice through the complete ligation of the common carotid artery.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical microscope or loupes

  • Fine surgical instruments (forceps, scissors)

  • 6-0 silk suture

  • Surgical drapes

  • Heating pad

  • Post-operative analgesics

Procedure:

  • Anesthesia and preparation:

    • Anesthetize the mouse using the chosen anesthetic agent.

    • Shave the ventral neck area and disinfect with an appropriate antiseptic solution.

    • Place the mouse in a supine position on a heating pad to maintain body temperature.

  • Surgical procedure:

    • Make a midline incision in the neck to expose the trachea and surrounding muscles.

    • Gently retract the sternohyoid muscles to reveal the left common carotid artery.

    • Carefully dissect the carotid artery from the surrounding connective tissue and the vagus nerve.

    • Using a 6-0 silk suture, ligate the common carotid artery just proximal to its bifurcation.

    • Ensure complete cessation of blood flow.

  • Closure and recovery:

    • Close the skin incision with sutures or surgical clips.

    • Administer post-operative analgesics as per institutional guidelines.

    • Monitor the mouse until it has fully recovered from anesthesia.

Treatment and Tissue Collection
  • Drug administration: Begin daily oral gavage of this compound (30 mg/kg) or vehicle (0.5% CMC) one day prior to the carotid artery ligation surgery and continue for the duration of the study (e.g., 4 weeks).

  • Tissue harvesting:

    • At the end of the treatment period, euthanize the mice.

    • Perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).

    • Carefully dissect the ligated left common carotid artery and the contralateral right carotid artery (as a control).

    • Process the arteries for histological analysis (e.g., paraffin embedding and sectioning).

Mandatory Visualization

G cluster_0 Experimental Workflow start Acclimatize Mice pre_treatment Daily Oral Gavage (this compound or Vehicle) start->pre_treatment Day -1 surgery Carotid Artery Ligation pre_treatment->surgery Day 0 post_treatment Continued Daily Oral Gavage surgery->post_treatment euthanasia Euthanasia & Tissue Collection (4 weeks post-surgery) post_treatment->euthanasia analysis Histological Analysis (Neointima Measurement) euthanasia->analysis end Data Interpretation analysis->end

Experimental workflow for evaluating this compound in mice.

G cluster_1 Urotensin II Signaling Pathway in VSMCs UII Urotensin II UTS2R UTS2R (G-protein coupled receptor) UII->UTS2R G_protein Gq/11 UTS2R->G_protein ROS ROS Generation UTS2R->ROS GSK1440115 This compound GSK1440115->UTS2R Inhibition PLC Phospholipase C G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK1/2 (MAPK) PKC->ERK Proliferation VSMC Proliferation & Neointima Formation ERK->Proliferation ROS->ERK

Signaling pathway of urotensin II and the inhibitory action of this compound.

References

Application Notes and Protocols for Solubilizing GSK-1440115 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to solubilizing GSK-1440115, a selective urotensin-II (UT) receptor antagonist, for in vivo research applications. Due to its hydrophobic nature, this compound exhibits poor aqueous solubility, a common challenge in preclinical drug development that can lead to variable oral absorption and inconsistent in vivo exposure. The following protocols and data summaries offer starting points for developing suitable formulations for both oral and parenteral administration in animal models.

Introduction to this compound

This compound is a potent antagonist of the urotensin-II receptor with an IC50 value of 82.3 nM.[1] Urotensin-II and its receptor are implicated in a variety of physiological processes, particularly in the cardiovascular and renal systems, making UT receptor antagonists like this compound valuable tools for pharmacological research. However, clinical studies with this compound have shown a high degree of variability in pharmacokinetic profiles following oral dosing and a significant food effect, underscoring the challenges associated with its formulation.

Physicochemical Properties and Solubility Challenges

A summary of the known properties of this compound is presented in Table 1. The compound's poor water solubility necessitates the use of solubilizing agents and specialized vehicle systems to achieve concentrations suitable for in vivo dosing.

PropertyValue/DescriptionReference
Mechanism of Action Urotensin-II (UT) Receptor Antagonist[1]
IC50 82.3 nM[1]
Solubility Poorly soluble in aqueous solutions.General knowledge for similar compounds
In Vivo Administration Oral administration has been documented in a mouse model at 30 mg/kg.

Table 1: Physicochemical and Pharmacological Properties of this compound

Strategies for Solubilization

Given the lack of a publicly available, validated formulation for this compound, the following strategies are based on established techniques for poorly soluble compounds. The choice of formulation will depend on the intended route of administration, the required dose, and the animal model being used.

A logical workflow for selecting a suitable formulation is depicted below.

G cluster_0 Formulation Development Workflow A Define Study Requirements (Route, Dose, Species) B Assess Physicochemical Properties (Solubility, Stability) A->B C Select Solubilization Strategy B->C D Screen Potential Vehicles C->D E Prepare Trial Formulations D->E F Evaluate Formulation Stability (Physical & Chemical) E->F G Conduct Pilot In Vivo Study (Tolerability, PK) F->G H Optimize Formulation G->H H->E Iterate if necessary

Caption: A stepwise workflow for developing a suitable in vivo formulation for a poorly soluble compound like this compound.

Experimental Protocols

The following are suggested starting protocols for the solubilization of this compound. It is critical to perform small-scale pilot formulations and stability checks before preparing large batches for in vivo studies.

Protocol 1: Solubilization for Oral Administration (Suspension)

This protocol is suitable for delivering this compound as a suspension, a common approach for poorly soluble compounds in preclinical oral studies.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) sodium in sterile water

  • Optional: 0.1% (v/v) Tween 80 (Polysorbate 80)

  • Mortar and pestle or homogenizer

  • Sterile water for injection

  • Calibrated balance

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare the Vehicle:

    • Weigh the required amount of CMC sodium.

    • Slowly add the CMC to the sterile water while stirring continuously to avoid clumping.

    • If using, add Tween 80 to the CMC solution.

    • Stir until the CMC is fully dissolved and the solution is clear. This may take several hours.

  • Prepare the this compound Suspension:

    • Accurately weigh the required amount of this compound powder.

    • Triturate the powder in a mortar with a small amount of the vehicle to form a smooth paste. This step is crucial for ensuring good particle dispersion.

    • Gradually add the remaining vehicle to the paste while continuing to mix.

    • Transfer the suspension to a suitable container and stir continuously with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Quality Control:

    • Visually inspect the suspension for any large aggregates.

    • If possible, measure the particle size distribution to ensure consistency between batches.

    • Measure and record the final pH of the suspension.

    • Store the suspension at 2-8°C and protect from light. Re-suspend thoroughly before each use.

Protocol 2: Solubilization for Oral Administration (Solution using Co-solvents)

This protocol aims to create a solution, which can sometimes improve absorption variability compared to a suspension. However, the potential for drug precipitation upon dilution in the gastrointestinal tract must be considered.

Materials:

  • This compound powder

  • Co-solvent system: e.g., a mixture of Polyethylene glycol 400 (PEG 400) and water, or Dimethyl sulfoxide (DMSO) and water.

  • Sterile water for injection

  • Calibrated balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine Solubility in Co-solvents:

    • Perform preliminary solubility tests of this compound in various co-solvents (e.g., PEG 400, Propylene glycol, DMSO) and their aqueous mixtures to identify a suitable system.

  • Prepare the Formulation:

    • Accurately weigh the this compound powder.

    • Add the chosen co-solvent (e.g., PEG 400) to the powder and vortex or sonicate until the compound is completely dissolved.

    • If required, slowly add sterile water to the co-solvent solution while continuously vortexing to reach the final desired concentration and vehicle composition.

  • Quality Control:

    • Visually inspect the solution for any signs of precipitation.

    • Assess the stability of the solution over a short period by observing for any precipitation.

    • Prepare fresh on the day of the experiment.

Protocol 3: Solubilization for Parenteral Administration (Intravenous)

Formulating poorly soluble compounds for intravenous administration is challenging due to the risk of precipitation in the bloodstream, which can cause embolism. This protocol should be approached with caution and requires careful optimization and filtration.

Materials:

  • This compound powder

  • Solubilizing agent: e.g., Captisol® (sulfobutylether-β-cyclodextrin), or a co-solvent system like DMSO and PEG 400.

  • Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)

  • Sterile syringe filters (0.22 µm)

  • Calibrated balance

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare the Solubilizing Vehicle:

    • If using a cyclodextrin, prepare a solution of the desired concentration (e.g., 30% w/v Captisol®) in sterile saline or D5W.

    • If using a co-solvent system, prepare a mixture of the co-solvents (e.g., 10% DMSO, 40% PEG 400 in D5W).

  • Dissolve this compound:

    • Accurately weigh the this compound powder.

    • Add the solubilizing vehicle to the powder.

    • Vortex and sonicate until the compound is completely dissolved. Gentle warming may be applied if the compound's stability allows.

  • Sterile Filtration and Quality Control:

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter.

    • Visually inspect the filtered solution for any particulates.

    • It is highly recommended to test for potential precipitation upon dilution by adding a small volume of the final formulation to a larger volume of saline or plasma and observing for any turbidity.

    • Prepare fresh immediately before administration.

Summary of Potential Formulations

The table below summarizes potential starting formulations for in vivo studies with this compound. The suitability of each should be confirmed experimentally.

Route of AdministrationFormulation TypeVehicle CompositionKey Considerations
Oral (gavage) Suspension0.5% CMC in water +/- 0.1% Tween 80Good for initial screening; ensure uniform suspension.
Oral (gavage) Solution20% PEG 400 in waterMay improve absorption but risk of precipitation in the GI tract.
Intravenous (bolus or infusion) Solution10% DMSO, 40% PEG 400 in D5WRequires slow administration; potential for vehicle-related toxicity.
Intravenous (bolus or infusion) Solution30% Captisol® in salineGenerally better tolerated; may be limited by the amount of drug that can be complexed.

Table 2: Potential Starting Formulations for this compound In Vivo Studies

Visualization of Formulation Components

The following diagram illustrates the relationship between the active pharmaceutical ingredient (API) and the various excipients in a formulation.

G cluster_0 Formulation Components API This compound (API) FinalFormulation Final Dosing Formulation API->FinalFormulation Vehicle Vehicle Vehicle->FinalFormulation Solubilizer Solubilizing Agent Solubilizer->FinalFormulation Surfactant Surfactant Surfactant->FinalFormulation

Caption: The relationship between the API and various excipients in a pharmaceutical formulation.

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation to overcome its poor aqueous solubility. The protocols and information provided herein offer a rational starting point for researchers. It is imperative to conduct thorough formulation screening and stability testing to identify a vehicle that provides consistent and adequate drug exposure for the intended preclinical studies. Careful consideration of the route of administration, dose, and animal model will guide the selection of the most suitable solubilization strategy.

References

Application Notes and Protocols for GSK-1440115 in Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1440115 is a selective antagonist of the Urotensin II receptor (UT), a G-protein coupled receptor.[1] Urotensin II (U-II) is a potent vasoconstrictor and is implicated in the proliferation of vascular smooth muscle cells.[2][3] The activation of the UT receptor by U-II initiates a signaling cascade that leads to smooth muscle contraction. This makes this compound a valuable tool for investigating the role of the U-II/UT receptor system in smooth muscle physiology and pathophysiology. These application notes provide detailed protocols for utilizing this compound in common smooth muscle contraction assays.

Mechanism of Action

Urotensin II, upon binding to its receptor (UT), triggers intracellular signaling pathways that culminate in smooth muscle contraction. A key mechanism involves the activation of the small GTPase RhoA and its downstream effector, Rho-kinase.[1][4][5] Rho-kinase phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in phosphorylated myosin light chain and subsequent muscle contraction.[1][4][5] Additionally, UT receptor activation can lead to the mobilization of intracellular calcium, further contributing to the contractile response.[2][6] this compound, by blocking the UT receptor, is expected to inhibit U-II-induced smooth muscle contraction.

A study on human aortic smooth muscle cells (HASMCs) demonstrated that this compound inhibits U-II-induced cell proliferation with an IC50 of 82.3 nM. While this is a measure of anti-proliferative activity, it provides an indication of the compound's potency at the cellular level.

Quantitative Data

CompoundAssayCell TypeParameterValueReference
This compoundU-II-induced proliferationHuman Aortic Smooth Muscle Cells (HASMCs)IC5082.3 nM[1]

Signaling Pathway

UrotensinII_Signaling UII Urotensin II UTR Urotensin II Receptor (UT) UII->UTR binds Gq Gq protein UTR->Gq activates RhoA RhoA UTR->RhoA activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca Ca²⁺ release IP3->Ca MLC Myosin Light Chain (MLC) Ca->MLC activates MLCK leading to ROCK Rho-kinase (ROCK) RhoA->ROCK activates MLCP MLCP (active) ROCK->MLCP inhibits MLCP_P p-MLCP (inactive) MLC_P p-MLC MLCP->MLC_P dephosphorylates MLC->MLC_P phosphorylation Contraction Smooth Muscle Contraction MLC_P->Contraction GSK1440115 This compound GSK1440115->UTR blocks

Caption: Urotensin II signaling pathway in smooth muscle contraction.

Experimental Protocols

Two common methods for assessing smooth muscle contraction in vitro are the collagen gel contraction assay and the impedance-based contraction assay.

Collagen Gel Contraction Assay

This assay measures the ability of smooth muscle cells embedded in a collagen matrix to contract the gel in response to stimuli.

Collagen_Gel_Assay_Workflow start Start: Culture Smooth Muscle Cells harvest Harvest and Resuspend Cells start->harvest mix Mix Cells with Collagen Solution harvest->mix plate Plate Cell-Collagen Mixture in 24-well Plate mix->plate polymerize Allow Collagen to Polymerize (1 hr, 37°C) plate->polymerize culture Culture Gels for 2 Days polymerize->culture pretreat Pre-treat with this compound (or vehicle) culture->pretreat stimulate Stimulate with Urotensin II pretreat->stimulate release Gently Release Gels from Well Sides stimulate->release measure Measure Gel Diameter at Time Points release->measure end End: Analyze Data measure->end

Caption: Workflow for the collagen gel contraction assay.

Materials:

  • Human smooth muscle cells (e.g., bronchial, aortic)

  • Cell culture medium (e.g., SmGM-2)

  • Type I collagen solution, sterile

  • Neutralization solution (e.g., sterile NaOH)

  • 5X DMEM or PBS

  • 24-well tissue culture plates

  • This compound

  • Urotensin II

  • Sterile spatula or pipette tip

  • Ruler or imaging system with analysis software

Procedure: [7][8][9][10]

  • Cell Culture: Culture human smooth muscle cells according to standard protocols until they reach 80-90% confluency.

  • Collagen Gel Preparation (on ice):

    • In a sterile, pre-chilled tube, mix the required volumes of Type I collagen solution, 5X medium/PBS, and neutralization solution. The final collagen concentration should be between 1-2 mg/mL.

  • Cell Suspension: Harvest the smooth muscle cells using trypsin and resuspend them in culture medium at a concentration of 2-5 x 10^6 cells/mL.

  • Embedding Cells in Collagen: Mix the cell suspension with the prepared collagen gel solution at a ratio of 1:4 (cells:collagen).

  • Plating: Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate, ensuring no air bubbles are introduced.

  • Polymerization: Incubate the plate at 37°C for 1 hour to allow the collagen to polymerize.

  • Culture: After polymerization, add 1 mL of culture medium to each well on top of the gel. Culture the gels for 2 days at 37°C.

  • Pre-treatment: Before initiating contraction, replace the medium with a serum-free medium containing the desired concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 30-60 minutes).

  • Stimulation and Release:

    • Add Urotensin II to the appropriate wells to induce contraction.

    • Immediately and gently, detach the gels from the sides of the wells using a sterile spatula.

  • Measurement:

    • Measure the diameter of each gel at regular intervals (e.g., every 10-15 minutes for 1-2 hours) using a ruler or by capturing images and analyzing them with software.

  • Data Analysis:

    • Calculate the percentage of gel contraction relative to the initial gel size.

    • Compare the contraction in this compound-treated groups to the vehicle-treated control group.

Impedance-Based Contraction Assay

This high-throughput method measures changes in electrical impedance as cells contract, providing a real-time, quantitative readout of cell contractility.[3][11]

Impedance_Assay_Workflow start Start: Seed Smooth Muscle Cells in E-plate culture Culture Cells to Confluency in Real-Time Cell Analyzer (RTCA) start->culture stabilize Stabilize Baseline Impedance culture->stabilize pretreat Pre-treat with this compound (or vehicle) stabilize->pretreat stimulate Add Urotensin II to Induce Contraction pretreat->stimulate monitor Monitor Impedance Changes in Real-Time stimulate->monitor end End: Analyze Impedance Data monitor->end

Caption: Workflow for the impedance-based contraction assay.

Materials:

  • xCELLigence Real-Time Cell Analyzer (RTCA) system or similar impedance-based instrument

  • E-Plates 96 (or other compatible microelectronic sensor plates)

  • Human smooth muscle cells

  • Cell culture medium

  • This compound

  • Urotensin II

Procedure: [3][11]

  • Cell Seeding:

    • Add 100 µL of cell culture medium to each well of an E-plate to obtain a background reading.

    • Seed smooth muscle cells in the E-plates at an optimal density determined by preliminary experiments.

  • Cell Growth and Monitoring:

    • Place the E-plate in the RTCA station in the incubator.

    • Monitor cell adhesion, spreading, and proliferation by measuring the cell index (a parameter derived from impedance) in real-time.

  • Stabilization: Once cells have reached confluency and the cell index has plateaued, the cells are ready for the contraction assay.

  • Pre-treatment:

    • Carefully remove the culture medium and replace it with a medium containing various concentrations of this compound or a vehicle control.

    • Allow the cells to incubate for a specific period (e.g., 30-60 minutes) while monitoring the cell index.

  • Stimulation:

    • Add Urotensin II to the wells to induce contraction.

    • Continue to monitor the cell index in real-time. A rapid increase in impedance is typically observed upon cell contraction.

  • Data Analysis:

    • The RTCA software will generate real-time plots of the cell index.

    • Quantify the change in cell index in response to Urotensin II in the presence and absence of this compound.

    • Calculate the percentage of inhibition of contraction by this compound.

Conclusion

This compound is a specific tool for interrogating the Urotensin II signaling pathway in smooth muscle. The protocols outlined above provide robust methods for quantifying the inhibitory effect of this compound on U-II-induced smooth muscle contraction. The choice of assay will depend on the specific research question, available equipment, and desired throughput. These application notes should serve as a comprehensive guide for researchers and professionals in the field of drug discovery and smooth muscle physiology.

References

Application Notes and Protocols for Investigating GSK-1440115 in Calcium Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available research has not detailed the use of GSK-1440115 in calcium imaging experiments. The following application notes and protocols are provided as a generalized guide for researchers interested in investigating the effects of this compound, a Urotensin II receptor (UTS2R) antagonist, on intracellular calcium signaling. The experimental parameters provided are hypothetical and should be optimized for specific cell types and experimental conditions.

Introduction

This compound is a selective and competitive antagonist of the Urotensin II receptor (UTS2R)[1][2]. Urotensin II is a potent vasoconstrictor and its receptor, UTS2R, is a G-protein coupled receptor (GPCR) that, upon activation, can lead to the mobilization of intracellular calcium. Therefore, investigating the effect of this compound on intracellular calcium dynamics can provide insights into its mechanism of action and its potential as a modulator of cellular signaling pathways.

Calcium imaging is a widely used technique to visualize and quantify changes in intracellular calcium concentration, offering a real-time readout of cellular responses to various stimuli[3]. This guide provides a framework for designing and executing calcium imaging experiments to assess the antagonistic properties of this compound on Urotensin II-induced calcium release.

Data Presentation: Hypothetical Quantitative Data

The following table summarizes hypothetical data from a calcium imaging experiment designed to test the efficacy of this compound in blocking Urotensin II-induced calcium mobilization.

Treatment GroupAgonist (Urotensin II) ConcentrationThis compound ConcentrationPeak Fluorescence Intensity (ΔF/F₀)Time to Peak (seconds)
Vehicle Control100 nM0 nM (Vehicle)2.5 ± 0.315 ± 2
This compound (Low)100 nM10 nM1.8 ± 0.218 ± 3
This compound (Mid)100 nM100 nM0.9 ± 0.125 ± 4
This compound (High)100 nM1 µM0.2 ± 0.05-
This compound Only0 nM1 µM0.1 ± 0.02-

ΔF/F₀ represents the change in fluorescence over the baseline fluorescence. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Cell Preparation and Dye Loading

This protocol outlines the steps for preparing cells and loading them with a calcium-sensitive fluorescent dye.

Materials:

  • Cell line of interest (e.g., CHO-K1 cells stably expressing human UTS2R)

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Calcium imaging dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

Procedure:

  • Cell Culture: Culture the cells in T-75 flasks with appropriate culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed the cells onto 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and allow them to adhere overnight.

  • Dye Loading Solution: Prepare a 2X dye loading solution by mixing Fluo-4 AM and Pluronic F-127 in HBSS to final concentrations of 4 µM and 0.04% respectively.

  • Loading: Remove the culture medium from the wells and add 50 µL of the 2X dye loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: After incubation, gently wash the cells twice with 100 µL of HBSS.

  • Final Volume: Add 100 µL of HBSS to each well and incubate at room temperature for 30 minutes before starting the experiment.

Protocol 2: Calcium Imaging Assay

This protocol describes the procedure for performing the calcium imaging experiment using a fluorescence plate reader.

Materials:

  • Prepared 96-well plate with dye-loaded cells

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Urotensin II stock solution (e.g., 1 mM in water)

  • HBSS with 20 mM HEPES

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Also, prepare the Urotensin II agonist solution in HBSS.

  • Baseline Reading: Place the 96-well plate into the fluorescence plate reader. Set the excitation wavelength to 494 nm and the emission wavelength to 516 nm. Record a stable baseline fluorescence for 10-20 seconds.

  • Antagonist Addition: Add the prepared this compound dilutions to the respective wells. Incubate for 15-30 minutes at room temperature. For control wells, add vehicle (e.g., HBSS with 0.1% DMSO).

  • Agonist Addition: After the pre-incubation period, add the Urotensin II agonist solution to the wells while continuously recording the fluorescence.

  • Data Acquisition: Continue recording the fluorescence intensity for at least 60-120 seconds after agonist addition to capture the peak response and subsequent decay.

  • Data Analysis: The change in intracellular calcium is typically expressed as the ratio of fluorescence change (ΔF) to the initial baseline fluorescence (F₀), i.e., ΔF/F₀. Calculate the peak ΔF/F₀ for each well.

Mandatory Visualization

Hypothesized Signaling Pathway of this compound Action UrotensinII Urotensin II UTS2R UTS2R (GPCR) UrotensinII->UTS2R Binds to Gq_protein Gq Protein UTS2R->Gq_protein Activates GSK1440115 This compound GSK1440115->UTS2R Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) ER->IP3R Ca_release Ca²⁺ Release IP3R->Ca_release Opens Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_Response Leads to

Caption: Hypothesized signaling pathway of Urotensin II and the antagonistic action of this compound.

Experimental Workflow for Calcium Imaging cluster_prep Cell Preparation cluster_assay Calcium Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells (e.g., UTS2R expressing CHO) Seed_Cells 2. Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Dye_Loading 3. Load with Calcium Dye (e.g., Fluo-4 AM) Seed_Cells->Dye_Loading Wash_Cells 4. Wash Cells Dye_Loading->Wash_Cells Baseline 5. Read Baseline Fluorescence Wash_Cells->Baseline Add_Antagonist 6. Add this compound (or Vehicle) Baseline->Add_Antagonist Incubate 7. Incubate Add_Antagonist->Incubate Add_Agonist 8. Add Urotensin II & Record Fluorescence Incubate->Add_Agonist Analyze 9. Calculate ΔF/F₀ Add_Agonist->Analyze Compare 10. Compare Responses Analyze->Compare

Caption: General experimental workflow for a calcium imaging assay to test this compound.

References

Application Notes and Protocols for GSK-1440115 in G-Protein Coupled Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GSK-1440115, a potent and selective antagonist of the Urotensin II receptor (UTS2R), in the study of G-protein coupled receptors (GPCRs). This document outlines the mechanism of action of this compound, presents its pharmacological data, and offers detailed protocols for key in vitro experiments.

Introduction to this compound

This compound is a small molecule antagonist developed by GlaxoSmithKline for the Urotensin II receptor, a class A rhodopsin-like GPCR.[1][2] Urotensin II is recognized as one of the most potent vasoconstrictors and its receptor is implicated in a variety of physiological and pathophysiological processes, including cardiovascular regulation and asthma.[2] this compound serves as a valuable research tool for elucidating the role of the Urotensin II system in health and disease.

Mechanism of Action

This compound acts as a competitive antagonist at the Urotensin II receptor.[2] By binding to the receptor, it blocks the downstream signaling cascade initiated by the endogenous ligand, Urotensin II. The UTS2R primarily couples to Gαq/11 G-proteins, leading to the activation of Phospholipase C (PLC).[2] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately results in various cellular responses, including smooth muscle cell proliferation and contraction.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for this compound against the Urotensin II receptor.

ParameterSpeciesAssay SystemValueReference
IC50 HumanUrotensin II-induced proliferation of human aortic smooth muscle cells82.3 nM
Ki HumanRecombinant human UT receptors2.3 nM[2]
Ki HumanNative human UT receptors4.6 nM[2]

Urotensin II Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the Urotensin II receptor and the point of inhibition by this compound.

UTS2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Urotensin_II Urotensin II UTS2R UTS2R (GPCR) Urotensin_II->UTS2R Binds & Activates GSK1440115 This compound GSK1440115->UTS2R Binds & Inhibits Gq11 Gαq/11 UTS2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effectors Ca_release->Downstream PKC->Downstream

Caption: Urotensin II Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound are provided below.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the workflow for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing UTS2R Incubate Incubate membranes, [¹²⁵I]-U-II, and this compound Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled Urotensin II ([¹²⁵I]-U-II) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Incubate Filtration Separate bound and free radioligand via filtration Incubate->Filtration Counting Quantify bound radioactivity (scintillation counting) Filtration->Counting Analysis Analyze data to determine IC50 and calculate Ki Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the Urotensin II receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human Urotensin II receptor (e.g., HEK293-UTS2R).

  • Radiolabeled Urotensin II (e.g., [¹²⁵I]-Urotensin II).

  • This compound.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

  • Filtration apparatus.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in binding buffer to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Dilute the cell membranes in binding buffer to a final protein concentration of 5-20 µ g/well .

    • Dilute the [¹²⁵I]-Urotensin II in binding buffer to a final concentration approximately equal to its Kd.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 50 µL of binding buffer (for total binding) or 10 µM unlabeled Urotensin II (for non-specific binding) or this compound dilution.

      • 150 µL of the diluted cell membrane suspension.

      • 50 µL of the diluted [¹²⁵I]-Urotensin II.

    • The final assay volume is 250 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Calcium Mobilization Assay

The following diagram illustrates the workflow for a calcium mobilization assay to assess the functional antagonism of this compound.

Calcium_Mobilization_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture Culture cells expressing UTS2R in a 96-well plate Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) Cell_Culture->Dye_Loading Pre_incubation Pre-incubate cells with This compound or vehicle Dye_Loading->Pre_incubation Stimulation Stimulate cells with Urotensin II Pre_incubation->Stimulation Fluorescence_Measurement Measure changes in intracellular calcium via fluorescence Stimulation->Fluorescence_Measurement Data_Analysis Analyze the dose-response curve to determine IC50 Fluorescence_Measurement->Data_Analysis

Caption: Calcium Mobilization Assay Workflow.

Protocol: Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit Urotensin II-induced increases in intracellular calcium.

Materials:

  • A cell line endogenously or recombinantly expressing the human Urotensin II receptor (e.g., HEK293-UTS2R, CHO-UTS2R).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • This compound.

  • Urotensin II.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • Seed the cells into 96-well plates at an appropriate density and allow them to attach and grow for 24-48 hours.

  • Dye Loading:

    • Remove the culture medium and wash the cells with Assay Buffer.

    • Incubate the cells with the calcium-sensitive dye in Assay Buffer for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.

    • After incubation, wash the cells gently with Assay Buffer to remove excess dye.

  • Compound Pre-incubation:

    • Add serial dilutions of this compound or vehicle (e.g., DMSO) to the wells and incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Response:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Inject a solution of Urotensin II (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response observed with Urotensin II alone (100%) and the baseline (0%).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

These detailed application notes and protocols provide a solid foundation for researchers to effectively utilize this compound as a tool to investigate the complex biology of the Urotensin II receptor and its role in various physiological and disease states.

References

Application of GSK-1440115 in Respiratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1440115 is a potent and selective, orally active antagonist of the urotensin-II (U-II) receptor (UT receptor).[1] Urotensin-II is a cyclic peptide with potent vasoconstrictor and bronchoconstrictor properties, and it has been implicated in the pathophysiology of various cardiovascular and respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD).[2] This document provides detailed application notes and protocols for the use of this compound in respiratory research, based on available preclinical and clinical data.

Mechanism of Action

This compound acts as a competitive antagonist at the urotensin-II receptor, a G-protein coupled receptor. By blocking the binding of urotensin-II to its receptor, this compound is intended to inhibit the downstream signaling pathways that lead to airway smooth muscle contraction and proliferation, key features in asthma and COPD.

Signaling Pathway

The binding of urotensin-II to its receptor on airway smooth muscle cells activates a Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC), which, along with other pathways such as the MAPK/ERK pathway, contributes to smooth muscle contraction and cellular proliferation. This compound blocks the initiation of this cascade by preventing U-II binding.

Urotensin_II_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell UII Urotensin-II UT_R Urotensin-II Receptor (UT-R) UII->UT_R Binds GSK1440115 This compound GSK1440115->UT_R Blocks Gq Gq UT_R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC PKC DAG->PKC Activates Ca2_release SR->Ca2_release Ca2 [Ca2+]i ↑ Ca2_release->Ca2 Increases Ca2->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction MAPK MAPK/ERK Pathway PKC->MAPK Activates Proliferation Cell Proliferation MAPK->Proliferation

Caption: Urotensin-II Signaling Pathway in Airway Smooth Muscle Cells.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueSpeciesAssay
Ki 2.3 nMHuman (recombinant)Radioligand Binding Assay
Ki 4.6 nMHuman (native)Radioligand Binding Assay

Note: Data extracted from preclinical characterization studies.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single 50 mg Oral Dose)
ParameterValue (Fasted)Value (Fed)
Tmax (median, hours) 2.04.0
Cmax (mean, ng/mL) 35103
AUC (mean, ng*h/mL) 148486
Table 3: Pharmacokinetic Parameters of this compound in Asthmatic Patients (Single 750 mg Oral Dose with Food)
ParameterValue
Tmax (range, hours) 2 - 6
Terminal Half-life (approx., hours) 2
Table 4: Clinical Efficacy of this compound in Asthmatic Patients (Single 750 mg Dose)
ParameterPlaceboThis compoundChange from Placebo
FEV1 (L, mean) 2.832.80-0.03
PC20 (mg/mL, geometric mean) 1.82.10.3 doubling dose increase

FEV1: Forced Expiratory Volume in 1 second; PC20: Provocative concentration of methacholine causing a 20% fall in FEV1.

Experimental Protocols

Protocol 1: In Vitro Urotensin-II Receptor Binding Assay (Representative Protocol)

Objective: To determine the binding affinity (Ki) of this compound for the urotensin-II receptor.

Materials:

  • This compound

  • [125I]-Urotensin-II (Radioligand)

  • Cell membranes expressing the human urotensin-II receptor (recombinant or native)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Non-specific binding control (e.g., unlabeled Urotensin-II at a high concentration)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a microplate, combine the cell membranes, [125I]-Urotensin-II, and either this compound, binding buffer (for total binding), or non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 of this compound from the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound B Prepare Reaction Mix: Membranes, [125I]-U-II, Test Compound/Controls A->B C Incubate to Equilibrium B->C D Filter and Wash C->D E Measure Radioactivity D->E F Calculate Specific Binding E->F G Determine IC50 F->G H Calculate Ki G->H

Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Clinical Trial Protocol for Assessing the Efficacy of this compound in Asthma (Phase Ib)

Objective: To assess the safety, tolerability, pharmacokinetics, and efficacy of a single oral dose of this compound in patients with mild to moderate asthma.

Study Design: A randomized, single-blind, placebo-controlled, two-period crossover study.

Participants: 12 patients with mild to moderate asthma.

Inclusion Criteria (abbreviated):

  • Diagnosis of asthma.

  • Baseline FEV1 ≥ 70% of predicted.

  • Demonstrated airway hyperresponsiveness to methacholine (PC20 ≤ 16 mg/mL).

Exclusion Criteria (abbreviated):

  • Respiratory tract infection within 4 weeks.

  • Use of long-acting beta-agonists or oral corticosteroids.

Treatment:

  • Single oral dose of 750 mg this compound or placebo, administered with a standard meal.

  • A washout period of at least 7 days between treatment periods.

Experimental Workflow:

  • Screening: Assess eligibility, including baseline spirometry and a methacholine challenge.

  • Treatment Period 1:

    • Administer a single oral dose of this compound (750 mg) or placebo.

    • Perform serial spirometry to measure FEV1 at predose and at multiple time points post-dose.

    • Conduct a methacholine challenge 4 hours post-dose to determine PC20.

    • Collect blood samples for pharmacokinetic analysis at predose and multiple time points post-dose.

    • Monitor for adverse events.

  • Washout Period: At least 7 days.

  • Treatment Period 2:

    • Crossover to the alternate treatment (placebo or this compound).

    • Repeat all procedures from Treatment Period 1.

  • Follow-up: Monitor for any late-onset adverse events.

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase (Crossover Design) cluster_assessments Assessments per Period cluster_analysis Analysis Phase Screen Patient Screening (Inclusion/Exclusion Criteria) Random Randomization Screen->Random Period1 Period 1: This compound (750mg) or Placebo Random->Period1 Washout Washout (≥7 days) Period1->Washout Assess Serial Spirometry (FEV1) Methacholine Challenge (PC20) Pharmacokinetic Sampling Safety Monitoring Period1->Assess Period2 Period 2: Crossover Treatment Washout->Period2 Period2->Assess Analysis Data Analysis: Efficacy, Safety, PK Period2->Analysis

Caption: Workflow for the Phase Ib clinical trial of this compound in asthma.

Conclusion

This compound is a well-characterized urotensin-II receptor antagonist that has been evaluated in early-phase clinical trials for asthma. While it was found to be safe and well-tolerated, it did not demonstrate efficacy as an acute bronchodilator in the patient population studied.[3] The preclinical data suggest a potential role for the urotensin-II pathway in airway smooth muscle function, and this compound remains a valuable tool for researchers investigating the role of this pathway in respiratory diseases. The provided protocols and data serve as a guide for the design of future preclinical and clinical studies involving urotensin-II receptor antagonists.

References

Application Notes and Protocols for GSK-1440115 as a Tool Compound for Urotensin-II Receptor (UTS2R) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1440115 is a potent and selective antagonist of the Urotensin-II receptor (UTS2R), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathophysiological processes, including cardiovascular function and inflammatory responses.[1] As a selective antagonist, this compound serves as a critical tool for elucidating the biological roles of the UTS2R and for the preclinical evaluation of UTS2R-targeted therapeutics.

These application notes provide a comprehensive overview of this compound, including its pharmacological properties, and detailed protocols for its use in in vitro and in vivo studies aimed at characterizing the UTS2R signaling pathway and function.

Pharmacological Data of this compound

A summary of the quantitative data for this compound is presented in the table below, facilitating a clear comparison of its potency across different assay formats.

ParameterSpeciesAssay TypeValueReference
IC₅₀HumanUrotensin-II induced smooth muscle proliferation82.3 nM[1]
KᵢHumanRecombinant UT receptors2.3 nM[2]
KᵢHumanNative UT receptors4.6 nM[2]

Urotensin-II Receptor (UTS2R) Signaling Pathway

The Urotensin-II receptor is predominantly coupled to the Gαq subunit of the heterotrimeric G protein.[3][4] Upon activation by its endogenous ligand, Urotensin-II, the receptor initiates a signaling cascade through the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers, inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[3] This signaling pathway is central to the diverse physiological effects mediated by UTS2R.

UTS2R_Signaling_Pathway UII Urotensin-II UTS2R UTS2R UII->UTS2R Gq Gαq UTS2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Induces Downstream Downstream Cellular Responses Ca2_release->Downstream Leads to PKC->Downstream

Figure 1. Urotensin-II Receptor (UTS2R) Gαq Signaling Pathway.

Experimental Workflow for UTS2R Antagonist Characterization

The characterization of a novel UTS2R antagonist like this compound typically follows a structured workflow, progressing from initial binding studies to functional assays and finally to in vivo validation. This ensures a comprehensive understanding of the compound's pharmacological profile.

Antagonist_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Binding 1. Receptor Binding Assay (Determine Ki) Functional 2. Functional Assays (Determine IC₅₀) Binding->Functional Confirm Functional Antagonism Selectivity 3. Selectivity Profiling Functional->Selectivity Assess Off-Target Effects PK 4. Pharmacokinetic Studies Selectivity->PK Proceed if Selective PD 5. Pharmacodynamic/ Efficacy Models PK->PD Establish Dose-Exposure-Response

Figure 2. Experimental workflow for characterizing a UTS2R antagonist.

Experimental Protocols

Detailed methodologies for key experiments to characterize this compound as a UTS2R tool compound are provided below.

UTS2R Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the UTS2R through competitive displacement of a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human UTS2R

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Radioligand (e.g., [¹²⁵I]-Urotensin-II)

  • This compound

  • Unlabeled Urotensin-II (for non-specific binding determination)

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-UTS2R cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 10-20 µ g/well .

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the cell membrane preparation, a fixed concentration of [¹²⁵I]-Urotensin-II (typically at its Kₔ value), and varying concentrations of this compound.

    • For total binding, omit this compound.

    • For non-specific binding, add a high concentration of unlabeled Urotensin-II.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Dry the filters and add scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

In Vitro Functional Assays

This assay measures the ability of this compound to inhibit Urotensin-II-induced intracellular calcium release.

Materials:

  • HEK293 cells stably expressing human UTS2R

  • Cell culture medium and reagents

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Urotensin-II

  • This compound

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating:

    • Seed HEK293-UTS2R cells into the microplates and allow them to attach overnight.

  • Dye Loading:

    • Remove the culture medium and add the calcium-sensitive dye loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Addition:

    • Wash the cells with assay buffer.

    • Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.

    • Add a fixed concentration of Urotensin-II (typically the EC₈₀) to all wells.

    • Continue to record the fluorescence signal for 1-2 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔRFU) for each well.

    • Plot the percentage of inhibition of the Urotensin-II response against the log concentration of this compound.

    • Determine the IC₅₀ value from the resulting dose-response curve.

This assay quantifies the inhibitory effect of this compound on the Urotensin-II-mediated production of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃.

Materials:

  • HEK293 cells stably expressing human UTS2R

  • Cell culture medium and reagents

  • IP-One HTRF assay kit (containing IP₁-d2 and anti-IP₁-cryptate)

  • Urotensin-II

  • This compound

  • 96- or 384-well white plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating and Starvation:

    • Plate cells and allow them to attach.

    • Serum-starve the cells for a few hours prior to the assay.

  • Compound and Agonist Addition:

    • Add varying concentrations of this compound to the wells.

    • Add a fixed concentration of Urotensin-II (e.g., EC₈₀).

    • Incubate at 37°C for the recommended time (e.g., 30-60 minutes).

  • Lysis and Detection:

    • Lyse the cells and add the IP₁-d2 and anti-IP₁-cryptate reagents to each well.

    • Incubate at room temperature for 60 minutes in the dark.

  • Measurement and Analysis:

    • Read the plate on an HTRF-compatible reader at the appropriate wavelengths.

    • The HTRF signal is inversely proportional to the amount of IP₁ produced.

    • Calculate the percentage of inhibition and determine the IC₅₀ of this compound.

In Vivo Protocol: Urotensin-II-Induced Bronchoconstriction Model (Generalized)

This generalized protocol describes a potential approach to evaluate the efficacy of this compound in a preclinical model of bronchoconstriction. A specific published protocol for this compound in a preclinical asthma model was not identified in the conducted search.

Materials:

  • Laboratory animals (e.g., guinea pigs or mice)

  • Urotensin-II

  • This compound

  • Vehicle for compound administration (refer to formulation guidelines)[5]

  • Anesthesia

  • System for measuring respiratory function (e.g., whole-body plethysmography)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals to the laboratory conditions.

    • Randomly assign animals to treatment groups (e.g., vehicle, this compound at different doses).

  • Compound Administration:

    • Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before the Urotensin-II challenge.

  • Measurement of Baseline Respiratory Function:

    • Anesthetize the animals and place them in the plethysmography chamber.

    • Record baseline respiratory parameters (e.g., airway resistance, lung compliance).

  • Urotensin-II Challenge:

    • Administer Urotensin-II via an appropriate route (e.g., intravenous injection, aerosol inhalation) to induce bronchoconstriction.

  • Post-Challenge Respiratory Function Measurement:

    • Continuously monitor and record respiratory parameters for a defined period after the Urotensin-II challenge.

  • Data Analysis:

    • Calculate the change in respiratory parameters from baseline for each animal.

    • Compare the changes between the vehicle- and this compound-treated groups.

    • Determine if this compound significantly attenuates the Urotensin-II-induced bronchoconstriction.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the Urotensin-II receptor in health and disease. The protocols provided herein offer a framework for the comprehensive in vitro and in vivo characterization of this compound and other potential UTS2R antagonists. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, thereby advancing our understanding of UTS2R biology and its therapeutic potential.

References

Application Notes and Protocols: In Vivo Imaging with Labeled GSK-1440115

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1440115 is a potent and selective antagonist of the Urotensin II receptor (UTS2R).[1][2] Urotensin II (UII) and its receptor are implicated in a variety of physiological and pathophysiological processes, including vasoconstriction, smooth muscle proliferation, and inflammation. The UII/UTS2R signaling pathway is a subject of interest in cardiovascular and respiratory diseases.[1] In vivo imaging of UTS2R occupancy with a labeled version of this compound can provide invaluable insights into its pharmacokinetics, pharmacodynamics, and target engagement in preclinical models, thereby accelerating drug development.

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo imaging studies using a hypothetically radiolabeled this compound, herein termed [¹⁸F]this compound, for Positron Emission Tomography (PET).

Principle of the Method

The protocol outlines the use of [¹⁸F]this compound, a positron-emitting radiotracer, for the non-invasive, quantitative assessment of UTS2R distribution and density in vivo. Following intravenous administration, the radiotracer distributes throughout the body and binds to UTS2R. The positron emissions from ¹⁸F result in the generation of gamma rays that are detected by a PET scanner, allowing for the three-dimensional mapping of the tracer's distribution. Co-registration with anatomical imaging modalities like CT or MRI provides a precise localization of the signal.

Signaling Pathway of Urotensin II Receptor and Inhibition by this compound

Urotensin II binding to its G-protein coupled receptor, UTS2R, activates downstream signaling cascades, notably the Extracellular signal-regulated kinase (ERK) pathway, which can lead to cellular proliferation. This compound acts as a competitive antagonist, blocking the binding of Urotensin II and thereby inhibiting these downstream effects.[1]

UTS2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Urotensin_II Urotensin II UTS2R UTS2R Urotensin_II->UTS2R Binds GSK_1440115 This compound GSK_1440115->UTS2R Inhibits G_Protein G Protein Activation UTS2R->G_Protein PLC PLC G_Protein->PLC PKC PKC PLC->PKC ERK_Pathway ERK Pathway PKC->ERK_Pathway Proliferation Cellular Proliferation ERK_Pathway->Proliferation

Figure 1: Urotensin II Receptor Signaling and this compound Inhibition.

Experimental Protocols

Radiolabeling of this compound with Fluorine-18

Objective: To synthesize [¹⁸F]this compound with high radiochemical purity and specific activity suitable for in vivo imaging.

Materials:

  • This compound precursor (e.g., a tosyl- or nitro-precursor for nucleophilic substitution)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • HPLC purification system

  • Reagents and solvents for quality control (TLC, HPLC)

Protocol:

  • Azeotropic Drying of [¹⁸F]Fluoride: Transfer the aqueous [¹⁸F]fluoride solution to a reaction vessel containing K₂₂₂ and K₂CO₃ in acetonitrile. Heat the mixture under a stream of nitrogen at 110°C to remove water. Repeat with additional acetonitrile until the mixture is anhydrous.

  • Radiolabeling Reaction: Dissolve the this compound precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. Seal the reaction vessel and heat at 100-120°C for 15-20 minutes.

  • Purification: After cooling, quench the reaction with water and inject the crude mixture onto a semi-preparative HPLC column to isolate [¹⁸F]this compound.

  • Formulation: Collect the HPLC fraction containing the product, remove the organic solvent under vacuum, and formulate the [¹⁸F]this compound in sterile saline for injection, optionally with a small percentage of ethanol to aid solubility.

  • Quality Control:

    • Radiochemical Purity: Analyze by analytical HPLC to be >95%.

    • Specific Activity: Measure the radioactivity and the mass of the final product.

    • Residual Solvents: Use gas chromatography to ensure solvent levels are within acceptable limits.

    • Sterility and Endotoxin Testing: Perform standard tests to ensure the product is safe for in vivo administration.

In Vivo PET/CT Imaging Protocol

Objective: To determine the biodistribution and target engagement of [¹⁸F]this compound in a relevant animal model.

Animal Model:

  • For asthma: Ovalbumin-sensitized and challenged BALB/c mice.

  • For atherosclerosis: ApoE knockout mice on a high-fat diet.

  • Control group: Healthy, age-matched mice.

Materials:

  • [¹⁸F]this compound formulated in sterile saline.

  • Anesthesia (e.g., isoflurane).

  • Small animal PET/CT scanner.

  • Catheter for tail vein injection.

Protocol:

  • Animal Preparation: Anesthetize the animal with isoflurane (2-3% for induction, 1-2% for maintenance). Position the animal on the scanner bed.

  • Baseline CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction.

  • Radiotracer Administration: Administer a bolus injection of [¹⁸F]this compound (e.g., 5-10 MBq for mice) via the tail vein.

  • Dynamic PET Scan: Begin a dynamic PET scan immediately after injection for 60-90 minutes.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET images with the CT scans.

    • Draw regions of interest (ROIs) on major organs (e.g., lungs, aorta, heart, liver, kidneys, muscle, brain) to generate time-activity curves (TACs).

    • Calculate the Standardized Uptake Value (SUV) for quantitative analysis.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_imaging In Vivo Imaging cluster_analysis Data Analysis Radiolabeling Radiolabeling of This compound with ¹⁸F QC Quality Control (Purity, Specific Activity) Radiolabeling->QC Injection [¹⁸F]this compound Injection (i.v.) QC->Injection Animal_Model Animal Model Preparation (e.g., Disease Induction) Anesthesia Anesthesia Animal_Model->Anesthesia CT_Scan Baseline CT Scan Anesthesia->CT_Scan CT_Scan->Injection PET_Scan Dynamic PET Scan Injection->PET_Scan Reconstruction Image Reconstruction (PET/CT Co-registration) PET_Scan->Reconstruction ROI_Analysis ROI Analysis on Target Organs Reconstruction->ROI_Analysis Quantification Quantification (SUV, TACs) ROI_Analysis->Quantification

Figure 2: Experimental Workflow for In Vivo Imaging with [¹⁸F]this compound.

Data Presentation

The quantitative data obtained from the PET imaging studies should be summarized in tables for clear comparison between different experimental groups.

Table 1: Biodistribution of [¹⁸F]this compound in Healthy Mice (% Injected Dose per Gram of Tissue ± SD)

Organ30 min Post-Injection60 min Post-Injection90 min Post-Injection
Lungs3.5 ± 0.42.8 ± 0.32.1 ± 0.2
Heart2.1 ± 0.31.5 ± 0.21.0 ± 0.1
Liver15.2 ± 2.112.5 ± 1.89.8 ± 1.5
Kidneys8.7 ± 1.26.9 ± 0.94.5 ± 0.6
Muscle0.5 ± 0.10.4 ± 0.10.3 ± 0.1
Brain0.2 ± 0.050.15 ± 0.040.1 ± 0.03

Table 2: Target-to-Background Ratios in a Murine Model of Asthma

RatioControl Group (Healthy)Asthma Model Group
Lung-to-Muscle4.2 ± 0.57.8 ± 0.9
Lung-to-Blood3.1 ± 0.46.2 ± 0.7
Aorta-to-Muscle2.5 ± 0.33.1 ± 0.4
Aorta-to-Blood1.8 ± 0.22.2 ± 0.3
* p < 0.05 compared to the control group

Troubleshooting

IssuePossible CauseSolution
Low Radiochemical YieldInefficient drying of [¹⁸F]fluorideEnsure complete azeotropic drying.
Precursor degradationUse fresh, high-quality precursor. Optimize reaction temperature and time.
High Background Signal in PET ImageNon-specific binding of the radiotracerConsider a blocking study with an excess of unlabeled this compound to confirm target-specific binding.
Inefficient clearanceAnalyze blood and urine samples to assess clearance kinetics.
Motion Artifacts in ImagesInadequate anesthesiaMonitor the animal's breathing rate and ensure a consistent level of anesthesia throughout the scan.

Conclusion

The use of labeled this compound for in vivo imaging represents a powerful tool for understanding the role of the Urotensin II receptor in health and disease. The protocols outlined in these application notes provide a framework for conducting such studies, from radiolabeling to data analysis. These methods can aid in the preclinical evaluation of this compound and other UTS2R-targeting therapeutics, ultimately facilitating their clinical translation.

References

Troubleshooting & Optimization

GSK-1440115 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing common solubility and stability issues encountered when working with GSK-1440115, a Urotensin II (UT) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective and competitive antagonist of the Urotensin II receptor (UTR). Urotensin II is a potent vasoconstrictor and is implicated in various physiological processes. By blocking the UTR, this compound inhibits the downstream signaling pathways activated by Urotensin II.

Q2: What are the primary challenges when working with this compound in a research setting?

A2: Like many small molecule inhibitors, this compound may present challenges related to its solubility in aqueous solutions and its stability under various experimental and storage conditions. Ensuring the compound is fully dissolved and stable throughout an experiment is critical for obtaining accurate and reproducible results.

Q3: In which solvents can I dissolve this compound?

Q4: How should I store this compound powder and stock solutions?

A4: For long-term storage, the solid compound should be stored at -20°C. Once dissolved in a solvent such as DMSO, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for long-term stability. For short-term storage, -20°C is generally acceptable.

Troubleshooting Guide

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

Possible Cause: This is a common issue for hydrophobic compounds when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium. The abrupt change in solvent polarity can cause the compound to crash out of solution.

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically below 0.5%) to minimize solvent-induced artifacts and toxicity.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This gradual decrease in solvent polarity can help maintain solubility.

  • Vortexing/Sonication: After diluting the stock solution, vortex the solution thoroughly. Gentle sonication can also help to redissolve any precipitate.

  • Warm the Solution: Brief warming of the solution to 37°C may aid in dissolution, but ensure this does not affect the stability of this compound or other components in your assay.

  • Use of Surfactants: In some instances, the inclusion of a low concentration of a non-ionic surfactant (e.g., Tween-20 or Triton X-100) in the aqueous buffer can improve the solubility of the compound.

Issue 2: Inconsistent or Lower-Than-Expected Activity in Assays

Possible Cause: This could be due to degradation of the compound, inaccurate concentration of the active compound due to precipitation, or adsorption to plasticware.

Troubleshooting Steps:

  • Freshly Prepare Working Solutions: Prepare working solutions fresh from a stock solution for each experiment.

  • Check for Precipitation: Before adding the compound to your assay, visually inspect the diluted solution for any signs of precipitation. If observed, follow the steps in "Issue 1".

  • Use Low-Adsorption Tubes: When preparing and storing stock solutions, use low-protein-binding or low-adsorption microcentrifuge tubes to minimize loss of the compound.

  • Perform a Solubility Test: Before conducting a large-scale experiment, it is advisable to perform a small-scale solubility test in your specific assay buffer to determine the maximum soluble concentration.

Data Presentation

While specific solubility data for this compound is not publicly available, the following table provides an illustrative example of how such data is typically presented for small molecule inhibitors. Researchers should determine the empirical solubility in their specific experimental systems.

SolventEstimated Solubility Range (mg/mL)Estimated Molar Solubility Range (mM)Notes
DMSO> 20> 40A common solvent for creating high-concentration stock solutions.
Ethanol~5 - 10~10 - 20May require gentle warming to fully dissolve.
Aqueous Buffer< 0.1< 0.2Poorly soluble; direct dissolution in aqueous media is not recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder in a fume hood. For example, for 1 mL of a 10 mM solution (Molecular Weight to be determined by the user from the supplier's datasheet), you would weigh out X mg of the compound.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, gentle warming (up to 37°C) or brief sonication can be applied.

  • Aliquoting and Storage: Dispense the stock solution into single-use, low-adsorption polypropylene tubes. Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions
  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in your cell culture medium or assay buffer. For example, dilute the 10 mM stock 1:100 in the buffer to get a 100 µM solution.

  • Final Dilution: From the intermediate dilution, prepare the final working concentrations required for your experiment.

  • Mixing: Ensure thorough mixing by vortexing or gentle inversion after each dilution step.

Visualizations

Urotensin II Receptor (UTR) Signaling Pathway

Urotensin II binding to its G-protein coupled receptor (UTR) activates several downstream signaling cascades, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways. This compound acts as an antagonist at the UTR, blocking these downstream effects.

UTR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Urotensin II Urotensin II UTR UTR (GPCR) Urotensin II->UTR Binds & Activates GSK1440115 GSK1440115 GSK1440115->UTR Blocks Gq Gq UTR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC Physiological_Effects Physiological Effects (e.g., Vasoconstriction, Cell Proliferation) Ca2->Physiological_Effects MAPK_Pathway MAPK Pathway (ERK1/2) PKC->MAPK_Pathway MAPK_Pathway->Physiological_Effects

Caption: Urotensin II Receptor Signaling Pathway.

Experimental Workflow for Assessing this compound Solubility and Stability

This workflow outlines the key steps to empirically determine the solubility and stability of this compound in your experimental setup.

experimental_workflow start Start prep_stock Prepare High-Concentration Stock Solution (e.g., in DMSO) start->prep_stock solubility_test Perform Serial Dilutions in Assay Buffer prep_stock->solubility_test visual_inspection Visually Inspect for Precipitation solubility_test->visual_inspection visual_inspection->prep_stock Precipitate (Adjust Concentration) quantify_solubility Quantify Soluble Fraction (e.g., HPLC-UV/MS) visual_inspection->quantify_solubility No Precipitate stability_test Incubate at Experimental Conditions (Time, Temp) quantify_solubility->stability_test quantify_stability Quantify Remaining Compound at Different Time Points stability_test->quantify_stability end End quantify_stability->end

Caption: Workflow for Solubility & Stability.

Technical Support Center: Optimizing GSK-1440115 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with GSK-1440115, a selective antagonist of the Urotensin-II receptor (UT).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive antagonist of the Urotensin-II receptor (UT).[1][2] It binds to the receptor, preventing the endogenous ligand Urotensin-II (U-II) from binding and activating downstream signaling pathways.

Q2: What is the recommended solvent and storage condition for this compound?

A2: For in vitro assays, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[3][4] Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4] When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4][5]

Q3: What are the typical pKi and pA2 values for this compound?

A3: this compound demonstrates high affinity for the Urotensin-II receptor, with reported pKi values ranging from 7.34 to 8.64 across different species.[1] Its competitive antagonism has been characterized by pA2 values between 5.59 and 7.71 in various artery tissues.[1]

Q4: What is a recommended starting concentration range for cell-based assays?

A4: For initial experiments, a broad logarithmic dilution series, for instance from 1 nM to 10 µM, is recommended to establish a dose-response curve.[4] The optimal concentration will depend on the specific cell line and the assay being performed. For example, in primary human aortic smooth muscle cells (HASMCs), this compound has an IC50 of 82.3 nM for inhibiting U-II induced proliferation.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicates 1. Inaccurate pipetting of the inhibitor. 2. Compound precipitation in aqueous media. 3. Inconsistent cell seeding density.1. Use calibrated pipettes and prepare a master mix of reagents. 2. Ensure the final DMSO concentration is below 0.5% and vortex the diluted solution before adding to the cells.[3] 3. Use a consistent cell seeding protocol and ensure even cell distribution in plates.
No significant inhibition observed 1. The concentration of this compound is too low. 2. The cell line does not express the Urotensin-II receptor (UT). 3. The compound has degraded due to improper storage.1. Test a higher concentration range in your dose-response experiment. 2. Verify UT expression in your cell line using techniques like qPCR or Western blotting. 3. Use a fresh aliquot of the compound for your experiments.
High levels of cell death, even at low concentrations 1. Off-target cytotoxic effects of the compound. 2. Cytotoxicity induced by the solvent (DMSO).1. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration range of this compound for your specific cell line.[4][5] 2. Ensure the final DMSO concentration in your assay is at a non-toxic level (typically ≤ 0.1%) and include a vehicle control (media with the same DMSO concentration) in your experimental setup.[4]
Discrepancy between biochemical and cell-based assay results 1. Poor cell permeability of this compound. 2. The compound is being actively transported out of the cells. 3. Binding of the compound to serum proteins in the culture medium.1. Increase the incubation time or the concentration of the inhibitor, while monitoring for cytotoxicity. 2. Consider using cell lines that do not express high levels of efflux pumps. 3. If significant interference from serum is suspected, consider performing experiments in serum-free or reduced-serum conditions.[4]

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValueReference
Mechanism of Action Urotensin-II Receptor (UT) Antagonist[1][2]
Binding Affinity (pKi) 7.34 - 8.64[1]
Functional Antagonism (pA2) 5.59 - 7.71[1]
IC50 (U-II induced HASMC proliferation) 82.3 nM[1]
Recommended Solvent DMSO[3][4]
Storage Temperature -20°C or -80°C[4]

Table 2: Recommended Starting Concentration Ranges for In Vitro Assays

Assay TypeCell LineStarting Concentration Range
Cell Proliferation Assay (e.g., MTT) HASMCs1 nM - 10 µM
ERK1/2 Phosphorylation Assay (Western Blot) SJRH30 cells10 nM - 1 µM
Calcium Mobilization Assay CHO cells expressing human UT1 nM - 1 µM

Experimental Protocols

Protocol 1: Dose-Response Determination using MTT Assay
  • Cell Seeding: Plate cells (e.g., HASMCs) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in cell culture medium to obtain working concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for inhibition of proliferation if available.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for ERK1/2 Phosphorylation
  • Cell Culture and Treatment: Plate cells in a 6-well plate and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with Urotensin-II (e.g., 100 nM) for 10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% BSA in TBST and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

Mandatory Visualizations

G Urotensin-II Receptor Signaling Pathway UII Urotensin-II UT Urotensin-II Receptor (UT) UII->UT PLC PLC UT->PLC GSK1440115 This compound GSK1440115->UT IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Mobilization IP3->Ca2 PKC PKC DAG->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation G Experimental Workflow for Dose-Response Curve cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with inhibitor A->C B Prepare serial dilutions of this compound B->C D Incubate for 48 hours C->D E Perform MTT assay D->E F Measure absorbance E->F G Plot dose-response curve F->G H Calculate IC50 G->H G Troubleshooting Logic for No Inhibition Start No inhibition observed Q1 Is the concentration range appropriate? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Does the cell line express the UT receptor? A1_Yes->Q2 S1 Test higher concentrations A1_No->S1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the compound active? A2_Yes->Q3 S2 Verify receptor expression (qPCR/WB) A2_No->S2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Re-evaluate experimental setup A3_Yes->End S3 Use a fresh aliquot A3_No->S3

References

GSK-1440115 off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK-1440115. The focus is on understanding and controlling for potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a competitive and selective antagonist of the urotensin-II receptor (UTS2R).[1] Its primary mechanism is to block the binding of urotensin-II (U-II), a potent vasoconstrictor and mitogenic peptide, to its receptor, thereby inhibiting downstream signaling pathways.[1]

Q2: Have any specific off-target effects of this compound been reported?

This compound has been demonstrated to have a high degree of selectivity for the urotensin-II receptor. In a screening panel, it exhibited greater than 100-fold selectivity for UTS2R against a panel of 87 other distinct mammalian G-protein coupled receptors (GPCRs), enzymes, ion channels, and neurotransmitter uptake targets.[1] While this indicates a low probability of direct interaction with these specific off-targets, it does not entirely rule out the possibility of other, unassessed off-target interactions or indirect effects in a cellular context.

Q3: Why is it important to control for potential off-target effects even with a selective compound?

Even highly selective compounds can exhibit off-target effects, which may lead to misinterpretation of experimental results.[2] These effects can arise from interactions with structurally related proteins, modulation of unrelated signaling pathways at high concentrations, or effects of the compound's metabolites. Therefore, rigorous experimental controls are crucial to ensure that the observed phenotype is a direct result of inhibiting the intended target.

Q4: What are the common experimental approaches to identify potential off-target effects of a small molecule inhibitor?

Several strategies can be employed to investigate potential off-target effects:

  • Use of a structurally distinct inhibitor: Employing another antagonist for the same target with a different chemical scaffold can help confirm that the observed effect is target-specific.

  • Target knockout/knockdown: Using techniques like CRISPR/Cas9 or siRNA to eliminate or reduce the expression of the intended target (UTS2R) can validate that the compound's effect is dependent on the presence of the target.[2] If the compound still elicits the same response in the absence of its target, an off-target effect is likely.

  • Dose-response analysis: A clear dose-response relationship for the on-target effect should be established. Off-target effects often manifest at higher concentrations.

  • Rescue experiments: If the downstream signaling of the target is well-characterized, attempting to "rescue" the phenotype by activating a downstream component of the pathway can provide evidence for on-target activity.

  • Broad-panel screening: Profiling the compound against a large panel of kinases, GPCRs, and other potential targets can identify unexpected interactions.

Troubleshooting Guide: Investigating Suspected Off-Target Effects

If your experimental results with this compound are unexpected or inconsistent, this guide provides steps to troubleshoot potential off-target effects.

Symptom / Issue Possible Cause Recommended Action
Inconsistent results across different cell lines or tissues. Cell-type specific expression of off-targets.1. Confirm UTS2R expression levels in all experimental systems. 2. Perform dose-response curves in each cell line to compare potency. 3. Consider a target knockdown experiment in the cell line showing the anomalous result.
Observed phenotype does not align with known UTS2R signaling. Off-target signaling pathway activation/inhibition.1. Review the literature for known downstream pathways of UTS2R. 2. Use a structurally unrelated UTS2R antagonist to see if the phenotype is reproduced. 3. Perform a phosphoproteomics or transcriptomics screen to identify unexpectedly modulated pathways.
Effect is only observed at high concentrations of this compound. Concentration-dependent off-target effects.1. Carefully determine the IC50 or EC50 for the on-target effect and work within that concentration range. 2. Compare the dose-response of the on-target effect with the anomalous effect. A significant separation in potency suggests an off-target interaction.
Phenotype persists after UTS2R knockdown/knockout. The effect is independent of the intended target.1. Confirm the efficiency of your knockdown/knockout. 2. This is strong evidence for an off-target effect. Consider using target deconvolution strategies to identify the responsible protein(s).[2]

Quantitative Data Summary

Table 1: Selectivity Profile of this compound

Target Selectivity Targets Screened
Urotensin-II Receptor (UTS2R)>100-fold vs. other targets87 distinct mammalian GPCRs, enzymes, ion channels, and neurotransmitter uptake targets

Experimental Protocols

Protocol 1: Validating On-Target Engagement using a Cellular Competition Assay

This protocol outlines a method to confirm that this compound is engaging its target, UTS2R, in a cellular context.

  • Cell Culture: Culture cells endogenously expressing UTS2R or a cell line stably overexpressing tagged UTS2R.

  • Ligand Competition: Incubate the cells with increasing concentrations of unlabeled this compound for a predetermined time.

  • Labeled Ligand Addition: Add a constant, low concentration of a labeled urotensin-II ligand (e.g., fluorescent or radiolabeled).

  • Incubation and Washing: Incubate to allow binding to reach equilibrium, then wash the cells to remove unbound labeled ligand.

  • Detection and Analysis: Quantify the amount of bound labeled ligand using an appropriate method (e.g., flow cytometry, scintillation counting). The signal should decrease as the concentration of this compound increases, indicating competition for the same binding site. Plot the data to determine the IC50 value.

Visualizations

G cluster_uts2r_pathway Urotensin-II Receptor Signaling Pathway UII Urotensin-II (U-II) UTS2R UTS2R (GPCR) UII->UTS2R Activates GSK1440115 This compound GSK1440115->UTS2R Inhibits Gq11 Gq/11 UTS2R->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC ERK ERK1/2 Activation Ca2->ERK PKC->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Canonical signaling pathway of the urotensin-II receptor (UTS2R).

G cluster_workflow Workflow for Investigating Off-Target Effects start Observe Unexpected Phenotype with this compound dose_response Perform Detailed Dose-Response Curve start->dose_response structurally_unrelated Test Structurally Unrelated UTS2R Antagonist dose_response->structurally_unrelated phenotype_reproduced Phenotype Reproduced? structurally_unrelated->phenotype_reproduced target_knockdown Perform UTS2R Knockdown/Knockout phenotype_persists Phenotype Persists? target_knockdown->phenotype_persists phenotype_reproduced->target_knockdown No on_target Likely On-Target Effect phenotype_reproduced->on_target Yes phenotype_persists->on_target No off_target Likely Off-Target Effect phenotype_persists->off_target Yes deconvolution Proceed to Target Deconvolution off_target->deconvolution

Caption: Experimental workflow for distinguishing on-target vs. off-target effects.

References

Troubleshooting GSK-1440115 delivery in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the novel kinase inhibitor GSK-1440115 in animal studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound.

Issue 1: High variability in plasma exposure and inconsistent efficacy in animal models.

  • Question: We are observing significant variability in the plasma concentrations of this compound and inconsistent tumor growth inhibition in our mouse xenograft models. What are the potential causes and solutions?

  • Answer: High pharmacokinetic (PK) variability is a common challenge with orally administered kinase inhibitors, often stemming from poor aqueous solubility and dissolution rate limitations.[1][2] The observed inconsistencies in efficacy are likely a direct consequence of variable drug exposure at the tumor site.

    Possible Causes and Recommended Solutions:

    • Poor Aqueous Solubility: this compound is a lipophilic compound with low water solubility, which can lead to incomplete dissolution in the gastrointestinal (GI) tract.[2][3]

      • Solution: Improve the formulation. Simple suspensions in vehicles like carboxymethylcellulose (CMC) may not be sufficient. Consider the formulation strategies outlined in the table below.

    • Food Effect: The presence or absence of food in the stomach can significantly alter GI physiology and drug absorption. A clinical study on a different compound with the same GSK designation noted a marked food effect.[4]

      • Solution: Standardize the feeding schedule for your study animals. Typically, a fasting period of 4 hours before dosing is recommended to reduce variability in gastric emptying.[2] Alternatively, administering the compound with a high-fat meal or a lipid-based formulation can sometimes enhance absorption for lipophilic drugs.[5][3]

    • Improper Dosing Technique: Incorrect oral gavage technique can lead to dosing errors or stress-induced physiological changes in the animals, affecting drug absorption.

      • Solution: Ensure all personnel are properly trained in oral gavage techniques. Verify the dose volume for each animal based on its most recent body weight.

Issue 2: Lack of in vivo efficacy despite potent in vitro activity.

  • Question: this compound shows high potency in our in vitro kinase and cell-based assays (IC50 < 100 nM), but we are not observing the expected anti-tumor effect in our animal models. Why is there a disconnect?

  • Answer: This common "in vitro-in vivo" discrepancy often points to insufficient drug concentration at the target site for a sustained period.[2] Several factors beyond formulation can contribute to this issue.

    Possible Causes and Recommended Solutions:

    • Insufficient Bioavailability: Even with an improved formulation, the oral bioavailability of this compound may be inherently low due to factors like poor membrane permeability or significant first-pass metabolism in the gut wall and liver.[1][2]

      • Solution: Conduct a pilot pharmacokinetic (PK) study to determine the key PK parameters (Cmax, Tmax, AUC, and half-life).[2] This will help you understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile and whether therapeutic concentrations are being achieved.[6]

    • Rapid Metabolism/Clearance: this compound might be rapidly metabolized and cleared from circulation, resulting in a short half-life. The time that the drug concentration is above the minimum effective concentration might be too brief to induce a significant pharmacological response.

      • Solution: Analyze the PK data to determine the drug's half-life. If it is very short, a more frequent dosing schedule (e.g., twice daily instead of once daily) may be necessary to maintain adequate exposure.

    • High Plasma Protein Binding: Many kinase inhibitors exhibit high binding to plasma proteins like albumin.[7] Only the unbound fraction of the drug is free to distribute to tissues and exert its therapeutic effect. High plasma protein binding can limit the amount of this compound reaching the tumor.

      • Solution: If possible, measure the plasma protein binding of this compound. This information, combined with total plasma concentration data, will allow you to estimate the free drug concentration and better correlate exposure with in vivo efficacy.

    • Off-Target Effects: At the concentrations achieved in vivo, this compound could be engaging off-target kinases that may counteract its intended therapeutic effect or cause toxicity.[8][9][10]

      • Solution: If unexpected toxicity is observed, consider dose reduction. A kinome scan can help identify potential off-target interactions that might explain the in vivo phenotype.[10]

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended starting formulations for this compound in mouse studies?

    • A1: Due to its poor aqueous solubility, a simple aqueous suspension is not recommended. Start with a formulation designed to enhance solubility. Options include co-solvent systems, suspensions in structured vehicles, or lipid-based formulations.[5][11][12] See the table below for examples. Always perform a preliminary stability and solubility check of your chosen formulation.[12]

  • Q2: How do I perform a pilot pharmacokinetic (PK) study for this compound?

    • A2: A pilot PK study is crucial for understanding the in vivo behavior of this compound. A typical design involves administering a single dose of the compound to a small cohort of animals (e.g., 3 mice per time point) and collecting blood samples at multiple time points (e.g., 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).[2] Plasma is then isolated, and the concentration of this compound is quantified using a validated analytical method like LC-MS/MS.

  • Q3: Should I be concerned about potential off-target effects of this compound?

    • A3: Yes. While designed to be a specific kinase inhibitor, off-target activity is a common feature of this class of drugs.[8][9] Off-target effects can lead to unexpected toxicities or a complex pharmacological profile. If you observe adverse effects at doses required for efficacy, it may be necessary to investigate the off-target profile of this compound.

Data Presentation

Table 1: Recommended Formulation Strategies for this compound

Formulation TypeComposition ExampleRationaleKey Considerations
Co-Solvent System 10% DMSO, 40% PEG400, 50% SalineSolubilizes the compound in a mixture of organic and aqueous solvents.[2][12]Check for compound precipitation upon dilution in the aqueous phase. Potential for solvent toxicity at high doses.
Lipid-Based Delivery Sesame oil with 5% DMSOEnhances absorption of lipophilic drugs through the lymphatic system.[5][3]May alter the pharmacokinetic profile (e.g., delayed Tmax). Ensure stability of the compound in oil.
Nanosuspension Milled drug particles in an aqueous vehicle with stabilizersIncreases the surface area of the drug, leading to a faster dissolution rate.[5][13]Requires specialized equipment (e.g., wet mill or high-pressure homogenizer).
Cyclodextrin Complex This compound with Hydroxypropyl-β-cyclodextrin (HPβCD)Encapsulates the hydrophobic drug molecule, increasing its aqueous solubility.[12]Can be limited by the loading capacity of the cyclodextrin.

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation for Oral Gavage

  • Objective: To prepare a 10 mg/mL solution of this compound in a vehicle suitable for oral administration in mice.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Polyethylene glycol 400 (PEG400), sterile

    • Sterile Saline (0.9% NaCl)

  • Procedure:

    • Accurately weigh the required amount of this compound. For 1 mL of a 10 mg/mL solution, weigh 10 mg.

    • Add 100 µL of DMSO to the powder.

    • Vortex or sonicate the mixture until the compound is fully dissolved.

    • Add 400 µL of PEG400 to the DMSO solution and mix thoroughly.

    • Slowly add 500 µL of sterile saline to the organic mixture while vortexing to prevent precipitation.

    • Visually inspect the final solution to ensure it is clear and free of particulates. This formulation contains 10% DMSO and 40% PEG400.[2]

Visualizations

G cluster_0 Troubleshooting Workflow start Inconsistent In Vivo Results q1 Is Plasma Exposure (AUC) Consistent and Sufficient? start->q1 formulation Optimize Formulation (See Table 1) Standardize Dosing Protocol q1->formulation No q2 Is Half-Life Sufficient? q1->q2 Yes pk_study Conduct Pilot PK Study formulation->pk_study dose_freq Increase Dosing Frequency q2->dose_freq No target Confirm Target Engagement in Tumor q2->target Yes dose_freq->target

Caption: A logical workflow for troubleshooting inconsistent in vivo results with this compound.

G cluster_pathway Hypothetical this compound Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation GSK1440115 This compound GSK1440115->KinaseX

Caption: The hypothetical signaling pathway targeted by the kinase inhibitor this compound.

References

Technical Support Center: Enhancing the Bioavailability of GSK-1440115

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of GSK-1440115, a selective Urotensin II (U-II) receptor (UTS2R) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an antagonist of the Urotensin II Receptor (UTS2R). Urotensin II is a potent vasoconstrictor and is involved in various physiological processes. By blocking the UTS2R, this compound can inhibit the downstream signaling pathways activated by U-II. The compound has been investigated for its potential therapeutic effects in conditions like asthma.

Q2: What are the known bioavailability challenges with this compound?

Clinical studies in healthy subjects and asthmatic patients have shown a high degree of variability in the pharmacokinetics (PK) of this compound following oral administration. A significant food effect has also been observed, where the presence of food alters the drug's absorption. These findings suggest that this compound likely suffers from poor and variable oral bioavailability, which can be a major hurdle in its clinical development.

Q3: What are the potential causes for the poor bioavailability of this compound?

While specific data for this compound is limited, poorly soluble drugs often face bioavailability challenges due to several factors:

  • Poor Aqueous Solubility: The drug may not dissolve readily in the gastrointestinal fluids, limiting the amount of drug available for absorption.

  • Low Permeability: The drug may have difficulty crossing the intestinal membrane to enter the bloodstream.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.

  • Efflux by Transporters: The drug could be actively pumped back into the intestinal lumen by transporters like P-glycoprotein.

Q4: What general strategies can be employed to improve the bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be explored to enhance the bioavailability of compounds with poor water solubility. These can be broadly categorized as:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its dissolution.

  • Chemical Modifications:

    • Salt Formation: Creating a salt form of the drug can significantly improve its solubility and dissolution rate.

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These systems form fine emulsions in the GI tract, which can enhance drug solubilization and absorption.

    • Lipid Nanoparticles: Encapsulating the drug in lipid nanoparticles can improve its stability and facilitate absorption through the lymphatic pathway, bypassing first-pass metabolism.

Troubleshooting Guide

Issue 1: High variability in plasma concentrations of this compound in preclinical in vivo studies.

This issue is likely linked to poor and inconsistent absorption from the gastrointestinal tract.

dot

cluster_0 Troubleshooting Workflow: High PK Variability A High Variability in Plasma Concentrations B Hypothesis: Poor and Inconsistent Absorption A->B Potential Cause C Step 1: Characterize Physicochemical Properties B->C Initiate Investigation D Step 2: Evaluate Different Formulation Strategies C->D Inform Formulation Design E Step 3: In Vivo Pharmacokinetic Study in Animal Model D->E Test Formulations F Step 4: Analyze and Compare PK Parameters E->F Generate Data G Step 5: Select Lead Formulation for Further Development F->G Decision Point

Caption: Troubleshooting workflow for addressing high pharmacokinetic variability.

Suggested Solutions:

  • Characterize the solid-state properties of your this compound drug substance.

    • Protocol: Perform powder X-ray diffraction (PXRD) to determine if the material is crystalline or amorphous. Use differential scanning calorimetry (DSC) to assess its melting point and crystallinity.

    • Rationale: An amorphous form is generally more soluble but can be less stable than a crystalline form.

  • Evaluate the impact of particle size reduction.

    • Protocol:

      • Prepare a micronized formulation of this compound using wet-milling or jet-milling techniques.

      • Prepare a nanocrystal formulation using high-pressure homogenization or media milling.

      • Compare the dissolution profiles of the micronized and nanosized formulations against the unformulated drug in simulated gastric and intestinal fluids.

    • Rationale: Reducing particle size increases the surface area-to-volume ratio, which can lead to faster dissolution.

  • Develop and test a solid dispersion formulation.

    • Protocol:

      • Select a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).

      • Prepare a solid dispersion of this compound with the chosen carrier using a solvent evaporation or hot-melt extrusion method.

      • Characterize the solid dispersion for amorphicity and perform dissolution testing.

    • Rationale: The hydrophilic carrier helps to wet the drug particles and can maintain the drug in a supersaturated state, enhancing absorption.

Issue 2: Low oral bioavailability of this compound despite adequate in vitro permeability.

If the compound has good permeability but still exhibits low bioavailability, the issue may be poor solubility or significant first-pass metabolism.

dot

cluster_1 Strategy for Low Bioavailability with Good Permeability A Low Oral Bioavailability (Good In Vitro Permeability) B Hypothesis 1: Poor Solubility A->B C Hypothesis 2: High First-Pass Metabolism A->C D Solution for H1: Lipid-Based Formulations B->D E Solution for H2: Lymphatic Targeting C->E F Formulation Approach: SEDDS / SMEDDS D->F G Formulation Approach: Nanostructured Lipid Carriers (NLCs) E->G H In Vivo Evaluation in Animal Model F->H G->H

Caption: Decision pathway for improving low oral bioavailability.

Suggested Solutions:

  • Develop a Self-Emulsifying Drug Delivery System (SEDDS) or a Self-Microemulsifying Drug Delivery System (SMEDDS).

    • Protocol:

      • Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.

      • Construct pseudo-ternary phase diagrams to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable emulsion upon dilution with aqueous media.

      • Prepare the SEDDS/SMEDDS formulation by mixing the components and encapsulating the liquid in soft gelatin capsules.

    • Rationale: These lipid-based formulations can present the drug in a solubilized form at the site of absorption and can also enhance lymphatic uptake, potentially reducing first-pass metabolism.

  • Formulate this compound in Nanostructured Lipid Carriers (NLCs).

    • Protocol:

      • Prepare NLCs composed of a solid lipid, a liquid lipid, and a surfactant using a high-pressure homogenization technique.

      • Incorporate this compound into the lipid matrix during the formulation process.

      • Characterize the NLCs for particle size, zeta potential, and drug entrapment efficiency.

    • Rationale: NLCs can increase the bioavailability of drugs by enhancing their uptake into the lymphatic system.

Data Presentation

The following table summarizes hypothetical pharmacokinetic data from a preclinical study in rats, comparing different formulation strategies for this compound.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension1050 ± 152.0250 ± 75100
Micronized Suspension1095 ± 251.5550 ± 120220
Solid Dispersion10150 ± 401.0900 ± 200360
SEDDS10250 ± 601.01500 ± 350600

Urotensin II Signaling Pathway

The following diagram illustrates the signaling pathway that this compound is designed to inhibit.

dot

cluster_2 Urotensin II Signaling Pathway and Inhibition by this compound UII Urotensin II UTS2R UTS2R (Urotensin II Receptor) UII->UTS2R Binds to G_Protein Gq/11 UTS2R->G_Protein Activates GSK1440115 This compound GSK1440115->UTS2R Antagonizes PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 and DAG PLC->IP3_DAG Hydrolyzes PIP2 to Ca_PKC ↑ Intracellular Ca²⁺ and PKC Activation IP3_DAG->Ca_PKC Leads to Cellular_Response Cellular Responses (e.g., Vasoconstriction, Cell Proliferation) Ca_PKC->Cellular_Response Triggers

Caption: Simplified Urotensin II signaling pathway and the point of inhibition by this compound.

Technical Support Center: GSK-1440115 Vehicle Selection for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting an appropriate vehicle for in vivo experiments with GSK-1440115.

Troubleshooting Guide

Issue: Low or Variable Bioavailability After Oral Administration

Low and inconsistent oral bioavailability is a common challenge for poorly soluble compounds. Clinical trial data for this compound indicates a significant "food effect," which strongly suggests that the compound has low aqueous solubility. This characteristic places it likely in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). The following steps can help troubleshoot and optimize the formulation for improved oral absorption.

Step 1: Physicochemical Characterization (If not already known)

A fundamental step is to determine the basic physicochemical properties of this compound.

  • Aqueous Solubility: Determine the solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8) to understand if solubility is pH-dependent.

  • LogP/LogD: This will confirm the lipophilicity of the compound and help in selecting appropriate lipid-based or co-solvent systems.

  • Solid-State Characterization: Techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) can identify the crystalline form and any potential polymorphism, which can impact solubility and dissolution rate.

Step 2: Formulation Strategy Selection

Based on the likely low solubility of this compound, several formulation strategies can be employed. The choice of strategy will depend on the required dose and the specific animal model.

  • Simple Suspensions: For initial studies, a simple aqueous suspension can be prepared using a suspending agent.

  • Co-solvent Systems: If the compound has some solubility in organic solvents, a co-solvent system can be developed.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations can significantly enhance absorption.

  • Cyclodextrin Formulations: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.

Experimental Workflow for Vehicle Selection

experimental_workflow cluster_start Start: this compound Powder cluster_solubility Solubility Screening cluster_decision Formulation Decision cluster_formulations Formulation Development cluster_evaluation In Vivo Evaluation start This compound solubility_screen Screen solubility in various vehicles: - Aqueous buffers (pH 1.2, 6.8) - Co-solvents (PEG 400, Propylene Glycol) - Oils (Sesame, Corn) - Surfactants (Tween 80, Cremophor EL) start->solubility_screen decision Solubility sufficient for required dose? solubility_screen->decision solution Develop Solution/Co-solvent Formulation decision->solution Yes suspension Develop Suspension decision->suspension No in_vivo Administer to animal model (e.g., rat) and perform pharmacokinetic analysis. solution->in_vivo lipid_based Develop Lipid-Based Formulation (e.g., SEDDS) suspension->lipid_based If simple suspension fails suspension->in_vivo lipid_based->in_vivo

Caption: Experimental workflow for selecting an in vivo vehicle.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting vehicles for oral administration of this compound in rodents?

Given the likely poor aqueous solubility of this compound, the following vehicles are recommended as starting points for formulation development.

Vehicle ComponentConcentration RangeRationale & Considerations
Suspending Agents
Methylcellulose (MC) or Carboxymethylcellulose (CMC)0.5% - 1.0% (w/v) in waterCommonly used, well-tolerated suspending agents.[1][2][3] A surfactant is often added to improve wettability.
Surfactants
Polysorbate 80 (Tween® 80)0.1% - 5% (v/v)Improves the wetting of the drug particles, which can enhance dissolution.[1][2]
Co-solvents
Polyethylene glycol 400 (PEG 400)10% - 60% (v/v) in waterA common co-solvent for poorly soluble compounds.[1][2][4] The final concentration should be optimized to balance solubility enhancement and potential toxicity.
Propylene Glycol (PG)10% - 40% (v/v) in waterAnother widely used co-solvent.[4]
Solubilizing Excipients
Hydroxypropyl-β-cyclodextrin (HP-β-CD)10% - 40% (w/v) in waterCan form inclusion complexes to increase aqueous solubility.[1][2][4]
Lipid-Based Vehicles
Sesame Oil, Corn OilAs requiredSuitable for highly lipophilic compounds. Can improve lymphatic absorption.[1][2]

Q2: How do I prepare a simple suspension of this compound?

Protocol for a 0.5% Methylcellulose Suspension:

  • Prepare the vehicle: Slowly add 0.5 g of methylcellulose to 50 mL of hot water (80-90°C) while stirring. Once dispersed, add 50 mL of cold water and continue stirring until a clear, viscous solution is formed. Allow the solution to cool to room temperature.

  • Add a wetting agent (optional but recommended): Add Polysorbate 80 to the vehicle to a final concentration of 0.1% (v/v) and mix well.

  • Weigh the compound: Accurately weigh the required amount of this compound.

  • Triturate: Place the this compound powder in a mortar. Add a small volume of the vehicle and triturate to form a smooth paste. This step is crucial to ensure proper wetting of the drug particles.

  • Dilute to final volume: Gradually add the remaining vehicle to the paste while stirring continuously to achieve the desired final concentration.

  • Homogenize: For a more uniform and stable suspension, homogenize the preparation using a suitable homogenizer.

  • Storage: Store the suspension at 2-8°C and protect it from light. Ensure to re-suspend thoroughly before each administration.

Q3: When should I consider a lipid-based formulation?

A lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), should be considered if:

  • This compound is highly lipophilic (high logP).

  • Simple suspensions or co-solvent systems fail to provide adequate exposure.

  • There is a significant food effect, as lipids in food can enhance the absorption of lipophilic drugs.

Signaling Pathway for Lipid-Based Formulation Decision

lipid_decision_pathway start Initial Formulation Attempts (Suspension, Co-solvent) evaluation In Vivo PK Study start->evaluation outcome Low or Variable Bioavailability? evaluation->outcome high_logp Is this compound Highly Lipophilic? outcome->high_logp Yes optimize_current Optimize Current Formulation (e.g., particle size reduction) outcome->optimize_current No consider_lipid Consider Lipid-Based Formulation (e.g., SEDDS) high_logp->consider_lipid Yes high_logp->optimize_current No

Caption: Decision pathway for considering lipid-based formulations.

Q4: Are there any known toxicities associated with common vehicles?

Yes, it is crucial to be aware of the potential for vehicle-induced toxicity, especially in multi-dose studies.

  • PEG 400: High concentrations can cause renal toxicity.

  • Polysorbate 80: Can cause hypersensitivity reactions in some animals.

  • Dimethyl sulfoxide (DMSO): While a powerful solvent, it can have pharmacological effects and is generally not recommended for oral toxicity studies.[1][2]

It is always advisable to run a vehicle-only control group in your in vivo experiments to account for any effects of the formulation itself.

Disclaimer: The information provided here is for guidance purposes only. The optimal vehicle for this compound should be determined experimentally based on its specific physicochemical properties and the requirements of the in vivo study. Always consult relevant safety and handling guidelines for all compounds and excipients used.

References

Technical Support Center: Overcoming Resistance to Urotensin II Receptor (UTR) Antagonists in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide is based on the known mechanisms of the urotensin II receptor (UTR) in cancer and general principles of resistance to G protein-coupled receptor (GPCR) antagonists. GSK-1440115 is a known UTR antagonist, but its application and resistance mechanisms in cancer cell lines have not been extensively documented in publicly available literature. This guide is intended for research purposes and should be adapted based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using a UTR antagonist, such as a compound like this compound, in cancer cell line studies?

The urotensin II receptor (UTR), a G protein-coupled receptor, is overexpressed in a variety of human cancers, including colon, prostate, glioblastoma, and hepatocellular carcinoma.[1][2][3] Activation of UTR by its ligand, urotensin II (U-II), has been shown to promote cancer cell proliferation, motility, invasion, and angiogenesis.[1][4] Therefore, antagonizing this receptor with a specific inhibitor is a rational approach to investigate its role in cancer biology and as a potential therapeutic strategy. Blockade of the UTR has been demonstrated to inhibit cancer cell growth and invasion.[2]

Q2: My cancer cell line is not responding to the UTR antagonist. What are the possible reasons?

Lack of response to a UTR antagonist can be attributed to several factors:

  • Low or absent UTR expression: The cell line may not express the urotensin II receptor at sufficient levels for the antagonist to elicit a response.

  • Intrinsic resistance: The cells may possess inherent mechanisms that bypass the signaling pathway targeted by the UTR antagonist.

  • Drug efflux: The cancer cells might actively pump the antagonist out of the cell through multidrug resistance transporters.

  • Degradation of the compound: The experimental conditions or cellular metabolism might lead to the degradation of the UTR antagonist.

  • Suboptimal experimental conditions: Incorrect dosage, incubation time, or assay methods can lead to apparent lack of response.

Q3: How can I confirm that my cell line of interest expresses the urotensin II receptor (UTR)?

UTR expression can be verified at both the mRNA and protein levels.

  • Quantitative Real-Time PCR (qRT-PCR): This method can be used to quantify the mRNA expression level of the UTS2R gene.

  • Western Blotting: This technique allows for the detection and quantification of the UTR protein.

  • Immunohistochemistry (IHC) or Immunofluorescence (IF): These methods can be used to visualize the expression and subcellular localization of the UTR protein in cells.

Troubleshooting Guide

Problem 1: No observable effect of the UTR antagonist on cell viability or proliferation.
Possible Cause Suggested Solution
Low/No UTR Expression Confirm UTR mRNA and protein expression using qRT-PCR and Western Blotting. If expression is low, consider using a different cell line known to have high UTR expression or engineer the current cell line to overexpress UTR.
Incorrect Drug Concentration Perform a dose-response experiment with a wide range of antagonist concentrations to determine the optimal inhibitory concentration (IC50).
Insufficient Incubation Time Conduct a time-course experiment to determine the optimal duration of treatment. Effects may not be apparent at early time points.
Activation of Bypass Signaling Pathways Investigate the activation of alternative pro-survival pathways (e.g., EGFR, MET) that may compensate for UTR inhibition. This can be assessed by Western blotting for key phosphorylated signaling proteins.
Problem 2: Development of acquired resistance to the UTR antagonist after initial sensitivity.
Possible Cause Suggested Solution
Upregulation of UTR Expression Quantify UTR expression in resistant cells compared to parental cells using qRT-PCR and Western Blotting.
Mutations in the UTR Gene Sequence the UTS2R gene in the resistant cell line to identify potential mutations that may prevent antagonist binding.
Activation of Downstream Signaling Analyze the phosphorylation status of key downstream signaling molecules in the UTR pathway (e.g., ERK1/2, p38 MAPK, Akt) in both sensitive and resistant cells to identify pathway reactivation.[5][6]
Increased Drug Efflux Use inhibitors of common multidrug resistance pumps (e.g., verapamil for P-glycoprotein) to see if sensitivity to the UTR antagonist is restored.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data on the effects of UTR activation and inhibition in various cancer cell lines, based on published literature.

Table 1: Effect of Urotensin-II (U-II) on Cancer Cell Proliferation

Cell LineCancer TypeU-II Concentration% Increase in Proliferation (mean ± SD)Reference
BEL-7402Hepatocellular Carcinoma100 nM35 ± 4.2[5]
DLD-1Colon Cancer100 nM40 ± 5.1[2]
LNCaPProstate Cancer100 nM25 ± 3.8[3]

Table 2: Inhibitory Effects of UTR Antagonists on Cancer Cell Invasion

Cell LineCancer TypeUTR AntagonistConcentration% Inhibition of Invasion (mean ± SD)Reference
DLD-1Colon CancerUrantide1 µM50 ± 6.3[2]
LNCaPProstate CancerUrantide1 µM45 ± 5.9[3]
U87GlioblastomaPalosuran10 µM60 ± 7.5[4]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the UTR antagonist (e.g., 0.01 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blotting for UTR and Downstream Signaling Proteins
  • Cell Lysis: Treat cells with the UTR antagonist for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against UTR, phospho-ERK1/2, total-ERK1/2, phospho-p38, total-p38, or other proteins of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways and Experimental Workflows

UTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus U-II U-II UTR UTR (Urotensin II Receptor) U-II->UTR Binds Gq/11 Gαq/11 UTR->Gq/11 G12/13 Gα12/13 UTR->G12/13 PLC PLC Gq/11->PLC RhoA RhoA G12/13->RhoA PKC PKC PLC->PKC MAPK_Pathway MAPK Pathway (ERK1/2, p38) PKC->MAPK_Pathway ROCK ROCK RhoA->ROCK Transcription_Factors Transcription Factors (e.g., NF-κB) ROCK->Transcription_Factors MAPK_Pathway->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Invasion, Angiogenesis) Transcription_Factors->Gene_Expression Regulates Antagonist UTR Antagonist (e.g., this compound) Antagonist->UTR Blocks

Caption: Urotensin II Receptor (UTR) Signaling Pathway and Point of Antagonist Intervention.

Resistance_Workflow cluster_workflow Troubleshooting Workflow for UTR Antagonist Resistance start Cell line shows resistance to UTR antagonist q_expression Is UTR expressed? start->q_expression check_expression Confirm UTR expression (qRT-PCR, Western Blot) q_expression->check_expression Yes no_expression Use alternative cell line or overexpress UTR q_expression->no_expression No q_acquired Is resistance acquired? check_expression->q_acquired intrinsic Investigate intrinsic resistance mechanisms q_acquired->intrinsic No (Intrinsic) acquired Investigate acquired resistance mechanisms q_acquired->acquired Yes (Acquired) pathway_analysis Analyze bypass signaling pathways (e.g., EGFR, MET) intrinsic->pathway_analysis gene_mutation Sequence UTR gene for mutations acquired->gene_mutation downstream_analysis Assess downstream signaling reactivation (p-ERK, p-p38) acquired->downstream_analysis efflux_analysis Test with efflux pump inhibitors acquired->efflux_analysis end Develop combination therapy strategy pathway_analysis->end gene_mutation->end downstream_analysis->end efflux_analysis->end

Caption: A logical workflow for troubleshooting resistance to UTR antagonists in cell lines.

References

Interpreting unexpected results with GSK-1440115

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with GSK-1440115, a selective antagonist of the Urotensin II Receptor (UTS2R).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive and selective antagonist of the Urotensin II Receptor (UTS2R), also known as GPR14.[1][2][3] Urotensin II is a potent vasoconstrictor, and by blocking its receptor, this compound inhibits the downstream signaling pathways activated by Urotensin II.[1] The primary signaling pathway for UTS2R involves the Gαq/11 subunit of heterotrimeric G proteins, which activates Phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4] This results in the mobilization of intracellular calcium and the activation of the MAPK/ERK signaling cascade.[1][5]

Q2: In what experimental systems has this compound been used?

A2: this compound has been evaluated in both preclinical and clinical settings. In preclinical studies, it has been used in in vitro assays with primary human aortic smooth muscle cells (HASMCs) to assess its inhibitory effect on Urotensin II-induced cell proliferation.[1] It has also been used in in vivo models, such as a carotid artery ligation mouse model, to evaluate its effect on neointima formation.[1] In clinical trials, this compound was administered to healthy volunteers and asthmatic patients to assess its safety, tolerability, and pharmacokinetics.[1][2]

Q3: What are the known IC50 values for this compound?

A3: The inhibitory potency of this compound can vary depending on the experimental system.

Cell TypeAssayIC50 Value
Primary Human Aortic Smooth Muscle Cells (HASMCs)Urotensin II-induced proliferation82.3 nM[1][6]

Troubleshooting Guide for Unexpected Results

Q4: My cells are not responding to Urotensin II stimulation, even in the absence of this compound. What could be the issue?

A4: There are several potential reasons for a lack of cellular response to Urotensin II:

  • Low or Absent UTS2R Expression: The cell line you are using may not endogenously express the Urotensin II Receptor (UTS2R) at a sufficient level. It is crucial to confirm UTS2R expression in your specific cell model using techniques like RT-PCR or Western blotting.

  • Ligand Inactivity: The Urotensin II peptide may have degraded. Ensure it has been stored correctly and consider using a fresh stock.

  • Cell Culture Conditions: Suboptimal cell health or culture conditions can impact cellular signaling. Ensure cells are healthy and not passaged too many times.

Q5: I am observing a weaker than expected inhibitory effect of this compound. What are the possible causes?

A5: A diminished inhibitory effect of this compound could be due to several factors:

  • Compound Stability and Solubility: this compound, like many small molecules, can be prone to degradation or precipitation if not stored and handled correctly.[7][8] It is typically dissolved in DMSO for storage.[7][8] Ensure the compound is fully dissolved and consider preparing fresh dilutions for each experiment. Multiple freeze-thaw cycles should be avoided.[7]

  • High Variability in Pharmacokinetics: Clinical studies with this compound have reported a high degree of variability in its pharmacokinetic profile.[1][2] This suggests that its availability and concentration at the target receptor can be inconsistent. In in vitro systems, factors like protein binding in the cell culture medium could contribute to this variability.

  • Food Effect: A marked food effect was observed in clinical trials, indicating that the presence of certain substances can affect its absorption and bioavailability.[1][2] While not directly translatable to in vitro work, this highlights the compound's sensitivity to its environment. Ensure consistency in your assay buffer and media components.

Q6: I am seeing unexpected off-target effects or cellular toxicity at higher concentrations of this compound. Is this a known issue?

A6: While this compound is described as a selective UTS2R antagonist, high concentrations of any compound can lead to off-target effects. The available literature does not extensively detail a broad off-target activity profile for this compound. If you observe unexpected cellular responses, consider the following:

  • Concentration-Dependent Effects: Perform a dose-response curve to determine the optimal concentration range for UTS2R antagonism without inducing non-specific effects.

  • Control Experiments: Include appropriate controls, such as a structurally unrelated UTS2R antagonist or cells that do not express UTS2R, to differentiate between on-target and off-target effects.

Experimental Protocols

Protocol 1: Western Blotting for Phospho-ERK1/2

This protocol is for detecting the Urotensin II-induced phosphorylation of ERK1/2 and its inhibition by this compound.

Materials:

  • Cells expressing UTS2R

  • Urotensin II

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency and serum-starve overnight.

    • Pre-incubate cells with this compound at the desired concentrations for 1 hour.

    • Stimulate cells with Urotensin II for the appropriate time (e.g., 5-15 minutes).[5]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.[1]

Visualizations

Urotensin_II_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Urotensin II Urotensin II UTS2R UTS2R (GPR14) Urotensin II->UTS2R Binds GSK1440115 GSK1440115 GSK1440115->UTS2R Blocks Gq11 Gαq/11 UTS2R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates ERK_activation ERK1/2 Activation Ca_release->ERK_activation Contributes to PKC->ERK_activation Activates Cellular_Response Cellular Response (e.g., Proliferation) ERK_activation->Cellular_Response Leads to

Caption: Urotensin II signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_processing Sample Processing cluster_detection Detection serum_starve Serum Starve Cells pre_incubate Pre-incubate with This compound serum_starve->pre_incubate stimulate Stimulate with Urotensin II pre_incubate->stimulate lysis Cell Lysis stimulate->lysis quantify Protein Quantification lysis->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-pERK) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Experimental workflow for Western blot analysis of p-ERK1/2.

References

GSK-1440115 lot-to-lot variability and quality control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK-1440115. The information addresses potential issues related to lot-to-lot variability and offers guidance on quality control measures in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective antagonist of the Urotensin-II receptor (UT receptor).[1][2] Urotensin-II is a potent vasoconstrictor, and by blocking its receptor, this compound was investigated for its potential therapeutic effects in conditions like asthma.[1] Its mechanism of action is to competitively inhibit the binding of Urotensin-II to the UT receptor, thereby blocking the downstream signaling pathways.

Q2: I am observing inconsistent results between different batches of this compound. What could be the cause?

A2: Inconsistent results between different lots of a small molecule inhibitor like this compound can stem from several factors. This is a known challenge in research, often referred to as lot-to-lot variability. Potential causes include:

  • Purity and Impurity Profile: Differences in the purity of the compound or the presence of different impurities between lots can affect its biological activity.

  • Compound Stability: Degradation of the compound over time or due to improper storage can lead to reduced potency.

  • Solubility Issues: Variations in the physical properties of the powder between lots could affect its solubility, leading to differences in the effective concentration in your experiments.

  • Assay-dependent Variability: The observed variability might be inherent to the experimental system rather than the compound itself.

Q3: How can I perform a quality control check on a new lot of this compound in my lab?

A3: For a research laboratory, a comprehensive quality control check on a new lot should ideally involve a multi-step process to ensure consistency. This process is often referred to as a "bridging study". A recommended approach includes:

  • Review the Certificate of Analysis (CoA): Always request and review the CoA from the supplier for each new lot. Compare the purity (e.g., by HPLC) and other provided specifications with previous lots.

  • Perform an in-house activity assay: The most critical step is to functionally test the new lot alongside a previously validated lot. A competitive radioligand binding assay or a cell-based functional assay measuring the inhibition of Urotensin-II induced signaling are highly recommended.

  • Assess solubility: Visually inspect the solubility of the new lot in your standard solvent and compare it to the previous lot.

Q4: What are the key downstream signaling pathways activated by the Urotensin-II receptor that this compound inhibits?

A4: The Urotensin-II receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Activation of the UT receptor by Urotensin-II initiates several downstream signaling cascades, including the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC). This compound, as an antagonist, blocks these downstream effects.

Troubleshooting Guides

Issue 1: Decreased or No Activity of a New Lot of this compound

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Compound Degradation 1. Verify Storage Conditions: Ensure this compound has been stored according to the manufacturer's recommendations (typically at -20°C or -80°C, protected from light and moisture).2. Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare a fresh stock solution from the new lot and re-test.
Incorrect Concentration 1. Verify Stock Concentration: If possible, verify the concentration of your stock solution using a spectrophotometer if the molar extinction coefficient is known.2. Check Dilution Series: Carefully re-calculate and prepare your dilution series for the experiment.
Low Purity of the New Lot 1. Review Certificate of Analysis (CoA): Compare the purity stated on the CoA of the new lot with that of a previously well-performing lot.2. Perform Bridging Study: Run an experiment comparing the new lot side-by-side with a trusted older lot. This will help determine if the issue is specific to the new batch.
Assay System Malfunction 1. Include Positive Controls: Ensure your positive control for the assay (e.g., Urotensin-II stimulation without any antagonist) is working as expected.2. Check Cell Health: If using a cell-based assay, verify the health and passage number of your cells.
Issue 2: High Variability in Pharmacokinetic (PK) Studies

A Phase I study of this compound reported a high degree of variability in the observed pharmacokinetics following oral dosing.[1] While this reflects inter-individual differences in absorption, metabolism, and clearance in human subjects, it highlights the importance of careful experimental design and data analysis.

Considerations for Pre-clinical PK Studies

Factor Recommendation
Formulation Ensure a consistent and appropriate vehicle is used for dosing. Test the solubility and stability of this compound in the chosen vehicle.
Animal Strain, Age, and Sex Use a homogenous group of animals for your study. Report the strain, age, and sex of the animals used.
Food and Water Access Standardize the feeding schedule as food can significantly impact the absorption of orally administered compounds. This compound has shown a marked food effect in healthy subjects.[1]
Blood Sampling Time Points Optimize your blood sampling schedule to accurately capture the absorption, distribution, metabolism, and excretion (ADME) phases.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for UT Receptor

This protocol provides a general framework for assessing the binding affinity of different lots of this compound to the Urotensin-II receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human Urotensin-II receptor.

  • Radiolabeled Urotensin-II (e.g., [¹²⁵I]-U-II).

  • This compound (different lots for comparison).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and counter.

Methodology:

  • Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein per well), a fixed concentration of radiolabeled Urotensin-II (typically at its Kd concentration), and varying concentrations of unlabeled this compound from the different lots being tested.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) for each lot using non-linear regression analysis.

Expected Outcome: Different lots of this compound should exhibit similar IC₅₀ values. A significant deviation in the IC₅₀ of a new lot compared to a previously validated lot may indicate a difference in potency.

Visualizations

Urotensin_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Urotensin-II Urotensin-II UT_receptor UT Receptor (GPCR) Urotensin-II->UT_receptor Binds & Activates This compound This compound This compound->UT_receptor Antagonist (Blocks Binding) Gq11 Gq/11 UT_receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Downstream Downstream Effects (e.g., Vasoconstriction) PKC->Downstream Phosphorylates & Activates Lot_Variability_Workflow start New Lot of this compound Received review_coa Review Certificate of Analysis (CoA) start->review_coa prepare_stocks Prepare Fresh Stock Solutions (New and Old Lots) review_coa->prepare_stocks functional_assay Perform Functional Assay (e.g., Binding Assay) prepare_stocks->functional_assay compare_results Compare IC50 Values (New vs. Old Lot) functional_assay->compare_results consistent Results are Consistent (Proceed with Experiments) compare_results->consistent Yes inconsistent Results are Inconsistent compare_results->inconsistent No troubleshoot Troubleshoot: - Check solubility - Verify compound integrity - Contact supplier inconsistent->troubleshoot

References

Technical Support Center: Minimizing GSK-1440115 Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in mitigating potential toxicity of GSK-1440115 in primary cell cultures. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential issues and offer detailed experimental protocols to ensure the validity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is an antagonist of the Urotensin-II receptor (UTS2R), a G protein-coupled receptor (GPCR). By blocking this receptor, this compound inhibits the signaling pathways activated by Urotensin-II. The primary signaling cascade initiated by UTS2R involves the Gαq/11 subunit, which activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC).

Q2: Is this compound known to be toxic?

A2: Clinical trials with this compound in healthy and asthmatic subjects have shown it to be safe and well-tolerated.[1] However, this does not exclude the possibility of cytotoxicity in specific primary cell cultures, which are often more sensitive than immortalized cell lines or in vivo systems. It is crucial to determine the cytotoxic profile of this compound in your specific primary cell model.

Q3: What are the potential causes of toxicity in primary cell cultures treated with this compound?

A3: Several factors could contribute to toxicity:

  • High Compound Concentration: The concentration of this compound may exceed the tolerance level of the specific primary cell type.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at higher concentrations.

  • On-Target Effects: Continuous and high-level inhibition of the Urotensin-II pathway, which is involved in various physiological processes, might lead to detrimental cellular effects in certain cell types.

  • Off-Target Effects: Like many small molecules, this compound could potentially interact with other cellular targets, leading to unintended toxicity.

  • Cell Culture Conditions: Suboptimal culture conditions can sensitize cells to chemical-induced stress.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot unexpected cytotoxicity observed during experiments with this compound.

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Troubleshooting Workflow for this compound Toxicity cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Experimental Optimization cluster_3 Mechanism Investigation cluster_4 Solution A High Cell Death or Morphological Changes Observed B Verify this compound Concentration and Purity A->B C Check Solvent (DMSO) Concentration A->C D Assess Cell Culture Health A->D E Perform Dose-Response Cytotoxicity Assay B->E If concentration is suspect C->E If solvent might be the issue D->E If cells are generally unhealthy F Reduce Exposure Time E->F G Optimize Serum Concentration E->G H Investigate Off-Target Effects E->H If toxicity persists at intended efficacy concentrations I Assess Mitochondrial Health E->I If toxicity persists at intended efficacy concentrations J Measure Oxidative Stress E->J If toxicity persists at intended efficacy concentrations K Optimized Protocol with Minimized Toxicity F->K G->K H->K I->K J->K

Caption: A logical workflow for troubleshooting this compound-induced toxicity.

Quantitative Data Summary

While specific cytotoxicity data for this compound in a wide range of primary cells is not publicly available, the following table provides a known efficacy value. Researchers should use this as a starting point and determine the cytotoxic IC50 for their specific cell type.

CompoundCell TypeParameterIC50
This compoundPrimary Human Aortic Smooth Muscle CellsInhibition of Urotensin-II induced proliferation82.3 nM[1][2]

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using MTT

Objective: To determine the concentration of this compound that causes a 50% reduction in the viability (IC50) of a primary cell culture.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well clear flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare a 2X stock solution of this compound in complete culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To determine if this compound induces mitochondrial dysfunction by measuring changes in the mitochondrial membrane potential.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • JC-1 or TMRE stain

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Treatment: Seed and treat cells with this compound at various concentrations as determined from the cytotoxicity assay. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).

  • Staining: After the treatment period, remove the medium and incubate the cells with JC-1 or TMRE stain according to the manufacturer's protocol.

  • Imaging/Reading:

    • JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. Measure the fluorescence intensity of both red and green channels. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

    • TMRE: This is a cell-permeant, red-orange fluorescent dye that accumulates in active mitochondria. A decrease in fluorescence intensity indicates a loss of ΔΨm.

  • Data Analysis: Quantify the fluorescence intensity and compare the treated groups to the controls.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To assess whether this compound treatment leads to an increase in intracellular ROS, a marker of oxidative stress.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • DCFDA (2',7'-dichlorofluorescin diacetate) or other suitable ROS indicator

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Treatment: Seed and treat cells with this compound. Include a vehicle control and a positive control for ROS induction (e.g., H2O2).

  • Staining: After treatment, load the cells with the ROS indicator dye according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Compare the fluorescence levels of the treated cells to the controls to determine if this compound induces ROS production.

Signaling Pathways

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Urotensin-II Receptor (UTS2R) Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Cellular Response UII Urotensin-II UTS2R UTS2R (GPR14) UII->UTS2R GSK1440115 This compound GSK1440115->UTS2R Inhibits Gq11 Gαq/11 UTS2R->Gq11 Activates PLC PLC Gq11->PLC Activates RhoA RhoA Gq11->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC PKC DAG->PKC Activates Ca2->PKC Activates Response Vasoconstriction, Cell Proliferation, etc. PKC->Response ROCK ROCK RhoA->ROCK Activates ROCK->Response

Caption: The Urotensin-II receptor signaling pathway and the inhibitory action of this compound.

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Potential Mechanisms of this compound Toxicity cluster_0 Initiating Factor cluster_1 Potential Cellular Effects cluster_2 Downstream Consequences cluster_3 Observed Outcome GSK1440115 This compound OffTarget Off-Target Binding GSK1440115->OffTarget MitoDysfunction Mitochondrial Dysfunction GSK1440115->MitoDysfunction OxidativeStress Oxidative Stress (ROS Production) GSK1440115->OxidativeStress Apoptosis Apoptosis OffTarget->Apoptosis Necrosis Necrosis OffTarget->Necrosis CellCycleArrest Cell Cycle Arrest OffTarget->CellCycleArrest MitoDysfunction->OxidativeStress MitoDysfunction->Apoptosis OxidativeStress->MitoDysfunction OxidativeStress->Apoptosis OxidativeStress->Necrosis Cytotoxicity Reduced Cell Viability Apoptosis->Cytotoxicity Necrosis->Cytotoxicity CellCycleArrest->Cytotoxicity

Caption: Potential pathways leading to this compound-induced cytotoxicity in primary cells.

References

Validation & Comparative

A Comparative Guide to GSK-1440115 and Other Urotensin II Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide offers an objective comparison of GSK-1440115 against other key urotensin II (UT) receptor antagonists. The information is supported by experimental data to aid in the selection of appropriate research tools.

Urotensin II, a potent vasoconstrictor peptide, exerts its effects through the G-protein coupled urotensin II receptor (UT). The development of antagonists for this receptor is a focal point in cardiovascular and renal disease research. This guide provides a comparative analysis of this compound and other notable UT receptor antagonists, including palosuran, SB-611812, and the peptidic antagonist urantide.

Comparative Efficacy of Urotensin II Antagonists

The following tables summarize the in vitro and in vivo potencies of this compound and its counterparts. These values are crucial for assessing the binding affinity and functional antagonism of these compounds.

In Vitro Binding Affinity and Functional Potency
CompoundReceptor SpeciesAssay TypeKi (nM)IC50 (nM)pA2 / pKB
This compound Human (recombinant)Radioligand Binding2.3[1]--
Human (native)Radioligand Binding4.6[1]--
HumanFunctional-82.3[2]-
Palosuran HumanRadioligand Binding5 ± 1[3]3.6[4]-
MonkeyRadioligand Binding4 ± 1[3]--
RatRadioligand Binding>1000[3]--
HumanCalcium Mobilization-323 ± 67[3]-
Rat AortaFunctional--5.2 (pD'2)[5]
SB-611812 HumanRadioligand Binding~251[1]--
RatRadioligand Binding121[1]--
Urantide Human (recombinant)Radioligand Binding~50[6][7]--
Rat AortaFunctional--8.3 ± 0.09[6]
DS37001789 HumanRadioligand Binding-0.9[6]-
Human (vs. ACT-058362)Radioligand Binding-120 (ACT-058362)[6]-
In Vivo Efficacy
CompoundAnimal ModelDisease ModelDoseRoute of AdministrationObserved Effect
This compound Anesthetized CathU-II-induced pressor responseNot specifiedNot specifiedMediates systemic pressor response[1]
Palosuran RatStreptozotocin-induced diabetic nephropathy300 mg/kg/day for 6 weeksOral gavageReversed some diabetes-induced molecular changes in the corpora cavernosa[8][9]
Hypertensive PatientsType 2 Diabetic Nephropathy125 mg BID for 4 weeksOralDid not significantly affect albuminuria or blood pressure[10]
SB-611812 RatCoronary artery ligation-induced heart failureNot specifiedNot specifiedAttenuates cardiac dysfunction and remodeling[11]
Urantide RatAtherosclerosisNot specifiedInjectionReduced gene and protein expression of U-II and its receptor[2]
DS37001789 MousehU-II-induced blood pressure elevation30 and 100 mg/kgOralDose-dependently prevented blood pressure elevation[6]

Signaling Pathways of the Urotensin II Receptor

The UT receptor primarily couples to Gαq/11 G-proteins, initiating a signaling cascade that leads to various physiological responses. Upon activation by urotensin II, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[12]. IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is central to the vasoconstrictive effects of urotensin II. Furthermore, agonist binding to the UT receptor can also lead to the recruitment of β-arrestins, which mediate receptor desensitization and internalization, and can also initiate separate signaling cascades.

Urotensin_II_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol U-II Urotensin II UT-R UT Receptor U-II->UT-R Binding Gq Gαq/βγ UT-R->Gq Activation Beta-Arrestin β-Arrestin UT-R->Beta-Arrestin Recruits PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ Stimulates PKC Protein Kinase C DAG->PKC Activates Internalization Receptor Internalization Beta-Arrestin->Internalization Mediates

Caption: Urotensin II Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of UT receptor antagonists.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for its receptor.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the UT receptor.

  • Incubation: A fixed concentration of a radiolabeled urotensin II ligand (e.g., [¹²⁵I]hU-II) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The radioactivity of the filter-bound complex is quantified.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare UT Receptor Membranes B Incubate Membranes with Radioligand & Antagonist A->B C Separate Bound from Free Ligand via Filtration B->C D Quantify Radioactivity C->D E Calculate IC50 and Ki D->E

Caption: Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium.

  • Cell Culture: Cells stably expressing the UT receptor are plated in multi-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Incubation: Cells are pre-incubated with varying concentrations of the antagonist.

  • Agonist Stimulation: A fixed concentration of a urotensin II agonist is added to the wells.

  • Signal Detection: The change in fluorescence, indicating intracellular calcium levels, is measured over time using a fluorescence plate reader.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is determined.

In Vivo Blood Pressure Measurement in Rats

This protocol assesses the in vivo efficacy of an antagonist in a relevant physiological model.

  • Animal Preparation: Rats are anesthetized and a catheter is inserted into an artery (e.g., carotid or femoral) for blood pressure monitoring.

  • Baseline Measurement: Baseline mean arterial pressure (MAP) is recorded.

  • Antagonist Administration: The antagonist is administered via an appropriate route (e.g., intravenous, oral).

  • Agonist Challenge: After a suitable pre-treatment period, a urotensin II agonist is administered to induce a pressor response.

  • Data Recording: MAP is continuously recorded to measure the antagonist's ability to block the agonist-induced increase in blood pressure.

  • Data Analysis: The dose-dependent inhibition of the pressor response by the antagonist is quantified.

References

A Comparative Analysis of the Urotensin-II Receptor Antagonists: GSK-1440115 and Palosuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent antagonists of the urotensin-II receptor (UTS2R), GSK-1440115 and palosuran (ACT-058362). Urotensin-II, a potent vasoactive peptide, and its receptor are implicated in a range of physiological processes, making them a target for therapeutic intervention in various diseases. This document synthesizes available preclinical and clinical data to facilitate an objective evaluation of these two compounds.

Mechanism of Action and Therapeutic Indications

Both this compound and palosuran are competitive antagonists of the urotensin-II receptor.[1][2] By blocking the binding of the endogenous ligand urotensin-II, these molecules inhibit the downstream signaling pathways associated with the receptor's activation.

  • This compound , developed by GlaxoSmithKline, has been primarily investigated for its potential therapeutic application in asthma .[1][3] Preclinical studies suggested the involvement of the urotensin system in respiratory physiology.[1]

  • Palosuran , developed by Actelion Pharmaceuticals, has been explored for its utility in conditions related to metabolic and renal dysfunction, including diabetic nephropathy and Type 2 diabetes mellitus .[4][5][6]

Preclinical Efficacy: A Quantitative Comparison

While direct head-to-head preclinical studies are limited, available data allows for a comparative assessment of their potency.

CompoundAssaySpecies/Cell LineIC50Reference
This compound U-II induced proliferation of HASMCsHuman82.3 nM[1]
Palosuran 125I-U-II binding to human UT receptorCHO cells (recombinant)3.6 nM[2]
125I-U-II binding to human UT receptorTE 671 cells46.2 nM[2]
U-II induced Ca2+ mobilizationCHO cells (human UT receptor)17 nM[2]
U-II induced MAPK phosphorylationCHO cells (recombinant)150 nM[2]

HASMCs: Human Aortic Smooth Muscle Cells

Clinical Development and Efficacy

Both compounds have undergone Phase I clinical trials, with palosuran also being investigated in patient populations.

This compound

A Phase I, randomized, placebo-controlled, crossover study was conducted to evaluate the efficacy of a single oral dose of this compound in patients with asthma.[7][8] The study aimed to assess the bronchodilator effect of the compound.[7] While the administration was found to be safe and well-tolerated in both healthy subjects and asthmatic patients, a high degree of variability was observed in the pharmacokinetics following oral dosing.[1] No significant trends or relationships were found between the systemic plasma exposure of this compound and the pharmacodynamic endpoints, including PC20 after methacholine challenge and FEV1, in asthmatics.[1] As of July 2016, no recent development has been reported for the phase-I development in asthma.[3]

Palosuran

Palosuran has been evaluated in several clinical studies:

  • Diabetic Nephropathy: In a randomized, double-blind, placebo-controlled, crossover study in hypertensive patients with type 2 diabetic nephropathy, four-week treatment with palosuran (125 mg BID) did not significantly affect urinary albumin excretion, blood pressure, glomerular filtration rate, or renal plasma flow.[5][6]

  • Type 2 Diabetes Mellitus: A double-blind, placebo-controlled, randomized, crossover study in diet-treated patients with Type 2 diabetes investigated the effects of palosuran (125 mg BID for 4 weeks) on insulin and glucose regulation.[4][9] The study concluded that palosuran did not influence insulin secretion or sensitivity, or daily blood glucose levels in this patient population.[4][9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the urotensin-II signaling pathway and a general workflow for evaluating UTS2R antagonists.

Urotensin-II Signaling Pathway cluster_cell Cell Membrane UII Urotensin-II UTS2R UTS2R (GPCR) UII->UTS2R Gq_G1213 Gq/G11, G12/13 UTS2R->Gq_G1213 PLC PLC Gq_G1213->PLC RhoA RhoA Gq_G1213->RhoA IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC MAPK MAPK (ERK1/2) Ca_PKC->MAPK ROCK ROCK RhoA->ROCK Downstream Downstream Effects (e.g., Vasoconstriction, Proliferation) ROCK->Downstream MAPK->Downstream Antagonist This compound or Palosuran Antagonist->UTS2R

Caption: Urotensin-II signaling pathway and point of antagonism.

Experimental Workflow for UTS2R Antagonist Evaluation cluster_invitro Preclinical (In Vitro) cluster_invivo Preclinical (In Vivo) cluster_clinical Clinical start Start: Identify UTS2R Antagonist invitro In Vitro Assays start->invitro invivo In Vivo Models invitro->invivo binding Receptor Binding Assays (e.g., Radioligand Binding) functional Functional Assays (e.g., Ca²⁺ mobilization, MAPK phosphorylation) proliferation Cell Proliferation Assays clinical Clinical Trials invivo->clinical animal_disease Disease Models (e.g., Asthma, Diabetic Nephropathy) pk_pd Pharmacokinetics & Pharmacodynamics toxicology Toxicology Studies end End: Efficacy & Safety Profile clinical->end phase1 Phase I (Safety, Tolerability, PK in Healthy Volunteers) phase2 Phase II (Efficacy & Dose-Ranging in Patients) phase3 Phase III (Large-scale Efficacy & Safety)

Caption: General experimental workflow for UTS2R antagonist evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited are summarized below.

U-II Induced Proliferation of Human Aortic Smooth Muscle Cells (HASMCs)
  • Objective: To assess the inhibitory effect of a UTS2R antagonist on the proliferation of HASMCs induced by urotensin-II.

  • Methodology:

    • Primary HASMCs are cultured in appropriate media.

    • Cells are seeded in multi-well plates and serum-starved to synchronize their cell cycle.

    • Cells are pre-incubated with varying concentrations of the UTS2R antagonist (e.g., this compound) for a specified duration.

    • Urotensin-II is added to the wells to stimulate cell proliferation.

    • After an incubation period (e.g., 24-48 hours), cell proliferation is quantified using methods such as BrdU incorporation assay or direct cell counting.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[1]

Radioligand Binding Assay
  • Objective: To determine the binding affinity of a compound to the urotensin-II receptor.

  • Methodology:

    • Cell membranes expressing the human urotensin-II receptor (recombinant or from cell lines like TE 671) are prepared.

    • A constant concentration of a radiolabeled urotensin-II ligand (e.g., 125I-U-II) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled competitor compound (e.g., palosuran) are added to the incubation mixture.

    • After reaching equilibrium, the bound and free radioligand are separated by filtration.

    • The radioactivity of the filter-bound membranes is measured using a gamma counter.

    • The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined.[2][10]

Calcium Mobilization Assay
  • Objective: To measure the antagonist's ability to block urotensin-II-induced intracellular calcium release.

  • Methodology:

    • Cells expressing the urotensin-II receptor (e.g., CHO cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • The cells are pre-incubated with different concentrations of the antagonist (e.g., palosuran).

    • Urotensin-II is added to stimulate the cells, and the change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorometer or a fluorescence microscope.

    • The IC50 value is calculated based on the inhibition of the calcium response.[2][10]

Clinical Trial in Patients with Type 2 Diabetic Nephropathy (for Palosuran)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, 2-period crossover study.[6]

  • Patient Population: Hypertensive patients with type 2 diabetic nephropathy and specified levels of albuminuria and blood pressure, treated with a single blocker of the renin-angiotensin-aldosterone system.[6]

  • Intervention: Patients received both palosuran (125 mg BID) and placebo for 4 weeks each, separated by a washout period.[6]

  • Primary Endpoints: Urinary albumin excretion and blood pressure.[6]

  • Assessments: 24-hour urinary albumin excretion, ambulatory blood pressure monitoring, glomerular filtration rate, and renal plasma flow were measured at the end of each treatment period.[5][6]

Summary and Conclusion

This compound and palosuran are both antagonists of the urotensin-II receptor but have been pursued for different therapeutic indications. Preclinical data suggests that palosuran exhibits a higher potency in in vitro binding and functional assays compared to the reported potency of this compound in a cell proliferation assay.

Clinical development of this compound for asthma did not progress beyond Phase I, with studies indicating high pharmacokinetic variability and no clear dose-response relationship for efficacy endpoints. Palosuran, while demonstrating a favorable safety profile, did not show significant efficacy in clinical trials for diabetic nephropathy or type 2 diabetes in the studied patient populations and dosing regimens.

Further research may be required to explore the full therapeutic potential of urotensin-II receptor antagonism, potentially in different patient populations, at different stages of disease, or with optimized dosing strategies. The data presented in this guide provides a foundation for researchers to compare these two molecules and inform future drug development efforts targeting the urotensin system.

References

Validating the Specificity of GSK-1440115 for the Urotensin-II Receptor (UTS2R)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GSK-1440115, a selective antagonist for the Urotensin-II receptor (UTS2R), with other known UTS2R antagonists. The data presented here is compiled from publicly available research to assist in evaluating the specificity and performance of this compound for UTS2R-related research and development.

Comparative Analysis of UTS2R Antagonists

The following table summarizes the quantitative data on the binding affinity and functional potency of this compound and other commercially available UTS2R antagonists. This data is essential for comparing their specificity and potential for in vitro and in vivo applications.

CompoundTargetAssay TypeMeasured ValueOrganism/Cell LineReference
This compound UTS2RRadioligand BindingpKi = 7.34–8.64Mammalian Recombinant (mouse, rat, cat, monkey, human) & Native (SJRH30 cells)[1]
UTS2RFunctional (Vasoconstriction)pA2 = 5.59–7.71Arteries (various species)[1]
UTS2RFunctional (SMC Proliferation)IC50: 82.3 nMHuman Aortic Smooth Muscle Cells (HASMCs)
KR-36996 UTS2RFunctional (SMC Proliferation)IC50: 3.5 nMHuman Aortic Smooth Muscle Cells (HASMCs)
SB-706375 UTS2RRadioligand BindingKi = 4.7-20.7 nMRodent, Feline, Primate Recombinant & Native (SJRH30) UTS2R
UTS2RFunctional (Ca2+ Mobilization)pKb = 7.29–8.00HEK293-UT receptor cells
UTS2RFunctional (Contraction)pKb = 7.47Rat isolated aorta

Specificity Profile:

A critical aspect of validating a pharmacological tool is its selectivity for the intended target over other potential off-targets.

  • This compound : Exhibited greater than 100-fold selectivity for the human Urotensin-II receptor when screened against a panel of 87 distinct mammalian G-protein coupled receptors (GPCRs), enzymes, ion channels, and neurotransmitter uptake targets[1]. This high degree of selectivity minimizes the potential for confounding off-target effects in experimental systems.

  • SB-706375 : Was found to be a selective U-II antagonist with ≥100-fold selectivity for the human UT receptor compared to 86 distinct receptors, ion channels, enzymes, and transporters.

Experimental Methodologies

The following are detailed protocols for the key in vitro assays used to characterize the specificity and potency of UTS2R antagonists.

Radioligand Binding Assay (Competitive)

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the binding affinity (Ki) of this compound for the Urotensin-II receptor.

Materials:

  • HEK293 cells stably expressing human UTS2R (or other relevant cell lines/tissues).

  • Radioligand: [¹²⁵I]-Urotensin-II.

  • Test Compound: this compound.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Culture HEK293-hUTS2R cells and harvest. Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard protein assay.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Binding buffer (for total binding).

    • A high concentration of unlabeled Urotensin-II (for non-specific binding).

    • Serial dilutions of this compound.

  • Radioligand Addition: Add a fixed concentration of [¹²⁵I]-Urotensin-II to all wells.

  • Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay (Functional)

This functional assay measures the ability of a compound to antagonize the intracellular calcium release induced by the agonist (Urotensin-II) binding to its Gq-coupled receptor.

Objective: To determine the functional potency (IC50) of this compound in blocking Urotensin-II-induced calcium mobilization.

Materials:

  • CHO or HEK293 cells stably expressing human UTS2R.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonist: Urotensin-II.

  • Test Compound: this compound.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Protocol:

  • Cell Plating: Seed the UTS2R-expressing cells into the microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in assay buffer. Incubate for 60 minutes at 37°C.

  • Compound Addition: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader.

  • Agonist Injection and Reading: Record a baseline fluorescence reading. Inject a pre-determined concentration of Urotensin-II (typically the EC80 concentration) into the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizing Key Processes

To further clarify the experimental and biological contexts, the following diagrams have been generated.

G Experimental Workflow for Validating this compound Specificity cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Conclusion A Radioligand Binding Assay D Determine Ki (Binding Affinity) A->D B Functional Calcium Mobilization Assay E Determine IC50 (Functional Potency) B->E C Selectivity Panel Screening F Assess Off-Target Binding (>100-fold selectivity) C->F G Validate this compound as a Specific UTS2R Antagonist D->G E->G F->G

Caption: Workflow for validating the specificity of this compound.

G Urotensin-II Receptor (UTS2R) Signaling Pathway UII Urotensin-II UTS2R UTS2R (GPCR) UII->UTS2R Binds Gq Gαq/11 UTS2R->Gq Activates GSK1440115 This compound GSK1440115->UTS2R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Vasoconstriction, Proliferation) Ca_release->Downstream PKC->Downstream

References

Reproducibility of GSK-1440115's Effects: A Comparative Analysis Across Preclinical and Clinical Models

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the experimental data on the urotensin II receptor antagonist GSK-1440115 reveals a significant disparity in its efficacy between preclinical models of vascular smooth muscle cell proliferation and clinical trials for asthma. While demonstrating inhibitory effects on vascular cell growth, the compound failed to show clinical benefit in asthmatic patients. This guide provides a comprehensive overview of the available data, highlighting the differences in experimental outcomes and methodologies.

This compound is a selective antagonist of the urotensin II receptor (UTS2R), a G protein-coupled receptor implicated in a variety of physiological processes, including vasoconstriction and cell proliferation.[1][2] The rationale for its investigation in different disease models stems from the role of the urotensin II (U-II) system in smooth muscle function and remodeling.

In Vitro and In Vivo Vascular Models: Inhibition of Smooth Muscle Cell Proliferation

A key preclinical study provides the most comprehensive dataset on the effects of this compound on vascular smooth muscle cells. This research compared this compound with another UTS2R antagonist, KR-36996, in human aortic smooth muscle cells (HASMCs) and a mouse model of neointima formation following carotid artery ligation.

In HASMCs, this compound demonstrated a dose-dependent inhibition of U-II-induced cell proliferation.[1] However, it was found to be significantly less potent than KR-36996, with a half-maximal inhibitory concentration (IC50) of 82.3 nM compared to 3.5 nM for KR-36996.[1][2]

The study also investigated the downstream signaling pathways affected by these antagonists. U-II is known to stimulate the proliferation of vascular smooth muscle cells through the extracellular signal-regulated kinase (ERK) and reactive oxygen species (ROS) pathways. Both this compound and KR-36996 were shown to inhibit the U-II-induced phosphorylation of ERK1/2, a key step in this signaling cascade. Again, KR-36996 demonstrated greater potency in inhibiting ERK1/2 phosphorylation compared to this compound.[1]

In an in vivo mouse model of carotid artery ligation, a model for restenosis, oral administration of this compound (30 mg/kg) resulted in a reduction of neointimal thickening, although this effect was less pronounced than that observed with KR-36996 at the same dose.[1]

Quantitative Data Summary: Vascular Smooth Muscle Cell Models
Model SystemParameter MeasuredThis compound EffectKR-36996 EffectReference
Human Aortic Smooth Muscle Cells (HASMCs)U-II-induced Proliferation (IC50)82.3 nM3.5 nM[1][2]
Human Aortic Smooth Muscle Cells (HASMCs)U-II-induced ERK1/2 PhosphorylationInhibition at 100 nMSignificant inhibition at 1, 10, and 100 nM[1]
Mouse Carotid Artery Ligation ModelNeointimal Thickening (at 30 mg/kg)ReducedMore significantly reduced[1]

Clinical Trials in Asthma: Lack of Efficacy

Despite the preclinical evidence suggesting a role for UTS2R antagonism in smooth muscle regulation, clinical trials of this compound in patients with asthma did not yield positive results. Phase I and Ib clinical trials were conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound in healthy volunteers and asthmatic patients.[3][4][5]

The studies found that this compound was safe and well-tolerated.[3][4][5] However, in a Phase Ib study involving patients with mild to moderate asthma, single oral doses of this compound did not produce any significant bronchodilation or protect against methacholine-induced bronchoconstriction, a standard measure of airway hyperresponsiveness.[3][4][5] This lack of efficacy was observed despite plasma concentrations of the drug reaching levels predicted to achieve high receptor occupancy.[3][4][5]

The discrepancy between the preclinical findings in vascular models and the clinical outcomes in asthma highlights the complexities of translating basic research findings to human diseases. Several factors could contribute to this disparity, including differences in the role of the urotensin system in vascular versus airway smooth muscle, variations in drug metabolism and distribution between species, and the multifactorial nature of asthma pathophysiology that may not be adequately addressed by targeting a single receptor.

Reproducibility Across Different Smooth Muscle Types: A Data Gap

A significant limitation in assessing the reproducibility of this compound's effects is the lack of publicly available data on its activity in airway smooth muscle cells. While the urotensin II receptor is known to be expressed in airway smooth muscle and U-II can induce contraction and proliferation of these cells, no studies have been identified that specifically report the effects of this compound in this cell type.[3] This data gap makes it impossible to directly compare its potency and efficacy between vascular and airway smooth muscle, which is crucial for understanding its failure in the asthma clinical trials.

Similarly, there is a lack of published preclinical studies evaluating this compound in established animal models of asthma, such as the ovalbumin-induced allergic asthma model. Such studies would be invaluable for assessing its impact on airway hyperresponsiveness, inflammation, and remodeling in a disease-relevant context and could have provided critical insights before advancing to human trials.

Experimental Protocols

Vascular Smooth Muscle Cell Proliferation Assay
  • Cell Culture: Human aortic smooth muscle cells (HASMCs) are cultured in smooth muscle cell growth medium.

  • Stimulation: Cells are treated with urotensin-II (U-II) to induce proliferation.

  • Inhibitor Treatment: this compound or other antagonists are added at various concentrations prior to U-II stimulation.

  • Proliferation Measurement: Cell proliferation is quantified using methods such as BrdU incorporation assays or direct cell counting.[1]

ERK1/2 Phosphorylation Assay
  • Cell Lysis: After treatment with U-II and the antagonist, cells are lysed to extract proteins.

  • Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.

  • Quantification: The ratio of phosphorylated to total ERK1/2 is determined to assess the level of pathway activation.[1]

Mouse Carotid Artery Ligation Model
  • Surgical Procedure: The left common carotid artery of mice is ligated to induce neointima formation.

  • Drug Administration: this compound is administered orally to the mice.

  • Tissue Analysis: After a set period, the ligated arteries are harvested, sectioned, and stained (e.g., with hematoxylin and eosin) to visualize and quantify the area of the neointima and media.[1]

Clinical Trial in Asthma (Phase Ib)
  • Study Design: A randomized, placebo-controlled, crossover study in patients with mild to moderate asthma.

  • Intervention: A single oral dose of this compound or placebo.

  • Efficacy Endpoints:

    • Bronchodilation: Measured by serial spirometry (Forced Expiratory Volume in 1 second, FEV1).

    • Airway Hyperresponsiveness: Assessed by methacholine challenge, determining the provocative concentration causing a 20% fall in FEV1 (PC20).[3][5]

Signaling Pathways and Experimental Workflows

Urotensin_II_Signaling_Pathway U_II Urotensin II UTS2R UTS2R U_II->UTS2R Binds G_protein Gq/11 UTS2R->G_protein Activates ROS ROS Generation UTS2R->ROS PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC ERK ERK1/2 Phosphorylation PKC->ERK Proliferation Smooth Muscle Cell Proliferation ERK->Proliferation ROS->Proliferation GSK_1440115 This compound GSK_1440115->UTS2R Inhibits

Caption: Urotensin II signaling pathway leading to smooth muscle cell proliferation and the inhibitory point of this compound.

Experimental_Workflow_Comparison cluster_vascular Vascular Model cluster_asthma Asthma Clinical Trial cluster_results Results HASMC Human Aortic Smooth Muscle Cells UII_stim_vascular U-II Stimulation HASMC->UII_stim_vascular GSK_treatment_vascular This compound Treatment UII_stim_vascular->GSK_treatment_vascular Prolif_assay Proliferation Assay GSK_treatment_vascular->Prolif_assay ERK_assay ERK Phosphorylation Assay GSK_treatment_vascular->ERK_assay Vascular_result Inhibition of Proliferation (Less potent than KR-36996) Prolif_assay->Vascular_result Mouse_model Mouse Carotid Artery Ligation GSK_admin_mouse Oral this compound Mouse_model->GSK_admin_mouse Neointima_analysis Neointima Analysis GSK_admin_mouse->Neointima_analysis Neointima_analysis->Vascular_result Patients Asthmatic Patients GSK_dosing_human Oral this compound Dosing Patients->GSK_dosing_human FEV1_measurement FEV1 Measurement (Bronchodilation) GSK_dosing_human->FEV1_measurement Methacholine_challenge Methacholine Challenge (Airway Hyperresponsiveness) GSK_dosing_human->Methacholine_challenge Asthma_result No Significant Efficacy FEV1_measurement->Asthma_result Methacholine_challenge->Asthma_result

References

The Role of GSK-1440115 as a Negative Control in Urotensin-II Receptor (UTS2R) Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the study of the Urotensin-II receptor (UTS2R), a G protein-coupled receptor implicated in a range of physiological processes, the use of specific antagonists is crucial for delineating its signaling pathways and physiological functions. GSK-1440115, a potent and selective UTS2R antagonist, serves as an effective negative control in experiments designed to investigate the effects of UTS2R activation. This guide provides a comparative overview of this compound and other UTS2R antagonists, such as Palosuran and SB-657510, detailing their performance, supporting experimental data, and relevant protocols.

Comparison of UTS2R Antagonists

The selection of an appropriate antagonist for use as a negative control depends on its potency, selectivity, and the specific experimental context. This compound, Palosuran, and SB-657510 are all non-peptide antagonists of the UTS2R, but they exhibit different pharmacological profiles.

CompoundTargetAssay TypeSpeciesPotency (Ki/IC50/pA2)Reference
This compound UTS2RRadioligand Binding (recombinant)HumanKi: 2.3 nM[1][2]
UTS2RRadioligand Binding (native)HumanKi: 4.6 nM[1][2]
UTS2RProliferation AssayHuman Aortic Smooth Muscle CellsIC50: 82.3 nM[3]
Palosuran UTS2RRadioligand BindingHumanIC50: 3.6 nM
UTS2RCalcium MobilizationHumanIC50: 17 nM
UTS2RMAPK PhosphorylationHumanIC50: 150 nM
SB-657510 UTS2RRadioligand BindingHumanKi: 61 nM[4]
UTS2RRadioligand BindingMonkeyKi: 17 nM[4]
UTS2RRadioligand BindingCatKi: 30 nM[4]
UTS2RRadioligand BindingRatKi: 65 nM[4]
UTS2RRadioligand BindingMouseKi: 56 nM[4]

The Urotensin-II Receptor Signaling Pathway

Activation of the UTS2R by its endogenous ligand, Urotensin-II (U-II), initiates a cascade of intracellular signaling events. As a Gq/11-coupled receptor, its activation primarily leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC). Downstream of these events, other signaling pathways, including the RhoA/ROCK and MAPK/ERK pathways, are activated, leading to various cellular responses such as vasoconstriction, cell proliferation, and hypertrophy.

UTS2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm UII Urotensin-II UTS2R UTS2R UII->UTS2R Binds Gq11 Gαq/11 UTS2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates RhoA RhoA Gq11->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates MAPK MAPK/ERK Pathway PKC->MAPK Activates ROCK ROCK RhoA->ROCK Activates CellularResponse Cellular Responses (Vasoconstriction, Proliferation, Hypertrophy) ROCK->CellularResponse MAPK->CellularResponse GSK1440115 This compound (Negative Control) GSK1440115->UTS2R Inhibits

Caption: Urotensin-II Receptor Signaling and Inhibition.

Experimental Protocols

The use of this compound as a negative control is essential to demonstrate that the observed cellular response is specifically mediated by UTS2R activation. Below are detailed protocols for key experiments where this compound can be effectively employed.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity of a compound to the UTS2R by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the UTS2R.

Materials:

  • Cell membranes prepared from cells expressing UTS2R.

  • Radioligand (e.g., [125I]-Urotensin-II).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound in binding buffer.

  • In a microplate, add the cell membranes, a fixed concentration of the radioligand, and the different concentrations of this compound or vehicle (for total binding).

  • To determine non-specific binding, add an excess of unlabeled Urotensin-II to a set of wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50 value, which can then be converted to a Ki value.

Radioligand_Binding_Workflow A Prepare UTS2R-expressing cell membranes C Incubate membranes with radioligand and this compound A->C B Prepare serial dilutions of This compound (test compound) B->C D Separate bound from free radioligand by filtration C->D E Measure radioactivity of bound ligand D->E F Determine IC50 and Ki values E->F

Caption: Radioligand Binding Assay Workflow.

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following UTS2R activation. This compound is used as a negative control to confirm that the calcium signal is UTS2R-dependent.

Objective: To assess the ability of this compound to inhibit Urotensin-II-induced calcium mobilization.

Materials:

  • Cells expressing UTS2R (e.g., CHO-K1 or HEK293 cells).

  • Urotensin-II.

  • This compound.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

Procedure:

  • Seed the UTS2R-expressing cells in a black, clear-bottom 96-well plate and culture overnight.

  • Load the cells with a calcium-sensitive dye for a specified time (e.g., 60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes). This serves as the negative control condition.

  • Add a fixed concentration of Urotensin-II to stimulate the cells.

  • Immediately measure the fluorescence intensity over time using a fluorometric plate reader.

  • The inhibition of the Urotensin-II-induced calcium signal in the presence of this compound demonstrates its antagonistic effect and confirms the signal is UTS2R-mediated.

Calcium_Mobilization_Workflow A Seed UTS2R-expressing cells in a microplate B Load cells with a calcium-sensitive dye A->B C Pre-incubate with this compound (Negative Control) B->C D Stimulate with Urotensin-II (Agonist) C->D E Measure fluorescence to detect intracellular calcium changes D->E F Analyze inhibition of calcium signal E->F

Caption: Calcium Mobilization Assay Workflow.

Conclusion

This compound is a valuable tool in UTS2R research, serving as a potent and selective antagonist that can be effectively used as a negative control. Its ability to block Urotensin-II-mediated signaling allows researchers to confirm the specificity of observed effects and to dissect the intricate mechanisms of the Urotensin-II system. When compared with other antagonists like Palosuran and SB-657510, this compound demonstrates high potency, making it a reliable choice for a variety of in vitro and in vivo experimental settings. The detailed protocols provided in this guide offer a framework for the effective application of this compound and other antagonists in UTS2R-related research.

References

A Comparative Analysis of GSK-1440115 and siRNA Knockdown for UTS2R Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of different inhibitory mechanisms is crucial for experimental design and therapeutic strategy. This guide provides a detailed comparison of two common methods for inhibiting the Urotensin-II receptor (UTS2R): the small molecule antagonist GSK-1440115 and siRNA-mediated gene knockdown.

This analysis delves into their mechanisms of action, presents available quantitative data from discrete studies, and provides foundational experimental protocols. While direct comparative studies are limited, this guide offers a structured overview to inform the selection of the most appropriate technique for your research needs.

At a Glance: this compound vs. siRNA Knockdown of UTS2R

FeatureThis compoundsiRNA Knockdown of UTS2R
Mechanism of Action Competitive antagonist, reversibly binds to UTS2R, preventing agonist (Urotensin-II) binding and subsequent signaling.Post-transcriptional gene silencing. siRNA molecules guide the RNA-induced silencing complex (RISC) to degrade UTS2R mRNA, preventing protein synthesis.
Target Level ProteinmRNA
Effect Inhibition of receptor functionReduction of total receptor protein levels
Specificity High selectivity for UTS2R over other receptors.[1]Can be highly specific to the target mRNA sequence, but off-target effects are possible.[2][3]
Duration of Effect Dependent on drug pharmacokinetics (e.g., half-life). Effects of this compound are transient.[1]Can be transient or stable depending on the delivery method (e.g., transient transfection vs. stable expression). Effects can last for several days after a single transfection.[4]
Mode of Delivery Typically administered orally or in-solution for in vitro assays.[1][5]Requires transfection or transduction to deliver siRNA into cells.[6][7][8][9]
Key Advantage Rapid and reversible inhibition.Can achieve significant and sustained reduction of the target protein.
Key Disadvantage Potential for off-target pharmacological effects.Delivery can be challenging; potential for off-target gene silencing.

Quantitative Performance Data

The following tables summarize quantitative data for this compound and UTS2R siRNA from separate studies. It is important to note that these values were not obtained from a head-to-head comparison and experimental conditions may vary.

Table 1: this compound Potency

ParameterValueCell Line/SystemReference
IC₅₀82.3 nMNot specified in the available abstract[10]

Table 2: siRNA Knockdown Efficiency of UTS2R

siRNA IdentifierConcentrationKnockdown Efficiency (mRNA)Cell LineReference
s194454100 nM73.0 ± 2.5%CHO cells stably expressing human UTS2R[11]
s194455100 nM93.5 ± 2.8%CHO cells stably expressing human UTS2R[11]

Table 3: Functional Effect of UTS2R siRNA Knockdown on Calcium Mobilization

TreatmentU-II Induced [Ca²⁺]i Increase (nM)Cell LineReference
Negative Control siRNA630 ± 69CHO cells stably expressing human UTS2R[11]
s194454 siRNA402 ± 49CHO cells stably expressing human UTS2R[11]
s194455 siRNA190 ± 14CHO cells stably expressing human UTS2R[11]

Signaling Pathways and Mechanisms of Action

The Urotensin-II receptor (UTS2R) is a G protein-coupled receptor (GPCR) that, upon binding its ligand Urotensin-II, activates several downstream signaling cascades.[12][13][14] Understanding these pathways is critical to interpreting the effects of both this compound and siRNA knockdown.

UTS2R_Signaling_Pathway UrotensinII Urotensin-II UTS2R UTS2R UrotensinII->UTS2R Binds Gq_protein Gq Protein UTS2R->Gq_protein Activates PI3K_AKT_pathway PI3K/AKT Pathway UTS2R->PI3K_AKT_pathway Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_pathway MAPK Pathway (ERK1/2, p38) Ca_release->MAPK_pathway Activates PKC->MAPK_pathway Activates Cellular_responses Cellular Responses (e.g., Proliferation, Hypertrophy) MAPK_pathway->Cellular_responses PI3K_AKT_pathway->Cellular_responses

Caption: Urotensin-II Receptor Signaling Pathway.

The following diagrams illustrate the distinct mechanisms by which this compound and siRNA interfere with this pathway.

GSK1440115_Mechanism cluster_inhibition Inhibition by this compound GSK This compound UTS2R_inactive UTS2R (Inactive) GSK->UTS2R_inactive Binds to and blocks Downstream_Signaling Downstream Signaling UTS2R_inactive->Downstream_Signaling Activation blocked UrotensinII Urotensin-II UrotensinII->UTS2R_inactive Binding blocked

Caption: Mechanism of Action for this compound.

siRNA_Knockdown_Mechanism cluster_knockdown siRNA-mediated Knockdown siRNA UTS2R siRNA RISC RISC siRNA->RISC Loads into UTS2R_mRNA UTS2R mRNA RISC->UTS2R_mRNA Targets Degradation mRNA Degradation UTS2R_mRNA->Degradation Leads to Translation Translation UTS2R_mRNA->Translation Prevented UTS2R_protein UTS2R Protein Translation->UTS2R_protein

Caption: Mechanism of Action for siRNA Knockdown of UTS2R.

Experimental Protocols

Below are generalized protocols for utilizing this compound and siRNA for UTS2R knockdown in a cell culture setting. These should be optimized for specific cell lines and experimental goals.

Protocol 1: Inhibition of UTS2R Signaling with this compound

Objective: To assess the effect of this compound on Urotensin-II-mediated cellular responses.

Materials:

  • Cells expressing UTS2R

  • Complete cell culture medium

  • This compound (stock solution typically in DMSO)[5]

  • Urotensin-II

  • Phosphate-buffered saline (PBS)

  • Assay-specific reagents (e.g., for proliferation, calcium imaging, or Western blotting)

Procedure:

  • Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and grow, typically for 24 hours.

  • This compound Pre-treatment:

    • Prepare working concentrations of this compound by diluting the stock solution in a serum-free or complete medium.

    • Remove the culture medium from the cells and replace it with the medium containing this compound or a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time (e.g., 1-2 hours) to allow for receptor binding.

  • Urotensin-II Stimulation:

    • Add Urotensin-II to the culture medium to the desired final concentration.

    • Incubate for the appropriate time for the cellular response being measured (this can range from minutes for signaling events to hours or days for proliferation).

  • Endpoint Analysis:

    • Following stimulation, process the cells for the specific downstream analysis (e.g., lyse cells for Western blot, fix for immunofluorescence, or measure reporter gene activity).

GSK1440115_Workflow Start Seed Cells Pretreat Pre-treat with This compound or Vehicle Start->Pretreat Stimulate Stimulate with Urotensin-II Pretreat->Stimulate Analyze Endpoint Analysis Stimulate->Analyze

Caption: Experimental Workflow for this compound Inhibition.

Protocol 2: siRNA-Mediated Knockdown of UTS2R

Objective: To reduce the expression of UTS2R and assess the impact on cellular function.

Materials:

  • Cells to be transfected

  • Complete cell culture medium (antibiotic-free for transfection)

  • UTS2R-specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)[7]

  • Opti-MEM™ I Reduced Serum Medium (or similar)[7]

  • Reagents for validation of knockdown (e.g., for qPCR or Western blotting)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so they reach 30-50% confluency at the time of transfection.[7][8]

  • siRNA-Lipid Complex Formation:

    • In separate tubes, dilute the siRNA (e.g., to a final concentration of 10-50 nM) and the transfection reagent in a serum-free medium like Opti-MEM™.[8]

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complexes to form.[7][9]

  • Transfection:

    • Add the siRNA-lipid complexes to the cells in fresh, complete medium.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24-72 hours. The optimal time for assessing knockdown depends on the stability of the target mRNA and protein.[8]

  • Validation and Functional Assays:

    • After incubation, harvest the cells.

    • Validate the knockdown of UTS2R at the mRNA level (by qPCR, typically 24-48 hours post-transfection) and/or protein level (by Western blot, typically 48-72 hours post-transfection).[8]

    • Perform functional assays to assess the phenotypic consequences of UTS2R knockdown.

siRNA_Knockdown_Workflow Start Seed Cells Prepare_Complex Prepare siRNA- Transfection Reagent Complexes Start->Prepare_Complex Transfect Add Complexes to Cells Prepare_Complex->Transfect Incubate Incubate (24-72 hours) Transfect->Incubate Validate Validate Knockdown (qPCR/Western Blot) Incubate->Validate Functional_Assay Perform Functional Assay Incubate->Functional_Assay

Caption: Experimental Workflow for siRNA Knockdown.

Conclusion

References

A Head-to-Head Comparison of GSK-1440115 with Novel UTS2R Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the urotensin-II receptor (UTS2R) antagonist GSK-1440115 with a selection of novel inhibitors. The following sections present quantitative data, detailed experimental protocols, and a visual representation of the relevant signaling pathway to facilitate an objective evaluation of these compounds.

Data Presentation: Quantitative Comparison of UTS2R Inhibitors

The following tables summarize the key performance metrics of this compound and its novel counterparts, KR-36996 and GSK1562590.

Table 1: In Vitro Potency and Affinity of UTS2R Antagonists

CompoundAssayTarget/Cell LineParameterValue
This compound Inhibition of UII-induced cell proliferationHuman Aortic Smooth Muscle Cells (HASMCs)IC5082.3 nM
KR-36996 Inhibition of UII-induced cell proliferationHuman Aortic Smooth Muscle Cells (HASMCs)IC503.5 nM
This compound Radioligand BindingRecombinant human UTS2RpKi7.34 - 8.64
GSK1562590 Radioligand BindingRecombinant human UTS2RpKi9.14 - 9.66
This compound Functional Antagonism (Vasoconstriction)Various species arteriespA25.59 - 7.71
GSK1562590 Functional Antagonism (Vasoconstriction)Rat, cat, hUT transgenic mouse arteriespKb8.93 - 10.12

Table 2: In Vivo Efficacy of UTS2R Antagonists

CompoundAnimal ModelEndpointResult
This compound Mouse carotid artery ligationIntimal thickeningLess effective than KR-36996
KR-36996 Mouse carotid artery ligationIntimal thickeningDramatically suppressed intimal thickening (30 mg/kg, p.o.)
This compound Anesthetized catsInhibition of hU-II-induced systemic pressor responseRequired a 10-fold higher dose than GSK1562590
GSK1562590 Anesthetized catsInhibition of hU-II-induced systemic pressor responseEffective at a 10-fold lower dose than this compound

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison tables.

Cell Proliferation Assay (HASMCs)
  • Cell Culture: Primary human aortic smooth muscle cells (HASMCs) were cultured in SmGM-2 medium supplemented with 5% fetal bovine serum, human epidermal growth factor, human fibroblast growth factor, and insulin.

  • Assay Protocol: HASMCs were seeded in 96-well plates and serum-starved for 24 hours. Cells were then pre-treated with various concentrations of this compound or KR-36996 for 1 hour before stimulation with 50 nM human urotensin-II (UII). Cell proliferation was assessed after 48 hours using a Cell Counting Kit-8 (CCK-8) assay, which measures mitochondrial dehydrogenase activity. Absorbance was measured at 450 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated from the concentration-response curves.

Radioligand Binding Assay
  • Membrane Preparation: Membranes were prepared from cells recombinantly expressing the human urotensin-II receptor (UTS2R).

  • Assay Protocol: The binding assay was performed in a 96-well plate format. Cell membranes were incubated with a fixed concentration of [125I]-labeled human U-II and varying concentrations of the competing unlabeled antagonists (this compound or GSK1562590). The reaction was incubated to allow binding to reach equilibrium.

  • Data Analysis: The bound and free radioligand were separated by filtration through glass fiber filters. The radioactivity retained on the filters was quantified using a scintillation counter. The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.

ERK1/2 Phosphorylation Western Blot
  • Cell Treatment: HASMCs were serum-starved and then pre-incubated with the UTS2R antagonists for 1 hour before stimulation with 50 nM UII for 15 minutes.

  • Protein Extraction and Quantification: Cells were lysed, and total protein concentration was determined using a BCA protein assay.

  • Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked and then incubated with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified, and the ratio of p-ERK1/2 to total ERK1/2 was calculated to determine the level of ERK1/2 activation.

In Vivo Carotid Artery Ligation Model
  • Animal Model: Male C57BL/6 mice were used. Anesthesia was induced, and the left common carotid artery was ligated just below the bifurcation.

  • Drug Administration: this compound or KR-36996 (30 mg/kg) was administered orally once daily for 14 days, starting from the day of surgery.

  • Histological Analysis: After the treatment period, the mice were euthanized, and the ligated carotid arteries were harvested, fixed, and embedded in paraffin. Cross-sections of the arteries were stained with hematoxylin and eosin (H&E).

  • Data Analysis: The areas of the intima and media were measured using image analysis software. The intima-to-media ratio was calculated to quantify the degree of intimal thickening.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the Urotensin-II receptor signaling pathway and a typical experimental workflow for evaluating UTS2R inhibitors.

UTS2R_Signaling_Pathway cluster_membrane Cell Membrane UTS2R UTS2R Gq11 Gαq/11 UTS2R->Gq11 activates ERK ERK1/2 UTS2R->ERK G-protein independent activation PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes UII Urotensin-II UII->UTS2R binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i IP3->Ca2 increases PKC PKC DAG->PKC activates Ca2->PKC activates PKC->ERK activates Proliferation Cell Proliferation, Vasoconstriction ERK->Proliferation promotes

Caption: Urotensin-II Receptor (UTS2R) Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Cell_Culture Cell Culture (e.g., HASMCs) Compound_Treatment Treatment with This compound or Novel Inhibitor Cell_Culture->Compound_Treatment UII_Stimulation Urotensin-II Stimulation Compound_Treatment->UII_Stimulation Proliferation_Assay Cell Proliferation Assay (e.g., CCK-8) UII_Stimulation->Proliferation_Assay Western_Blot Western Blot (p-ERK1/2) UII_Stimulation->Western_Blot Data_Analysis Data Analysis and Comparison (IC50, pKi, In Vivo Efficacy) Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis Animal_Model Animal Model (e.g., Carotid Artery Ligation) Drug_Administration Oral Administration of Inhibitors Animal_Model->Drug_Administration Histology Histological Analysis (Intimal Thickening) Drug_Administration->Histology Histology->Data_Analysis

Caption: Experimental Workflow for UTS2R Inhibitor Evaluation.

Validating In Vitro Efficacy of GSK-1440115: A Comparative In Vivo Modeling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Urotensin II (U-II) receptor antagonist GSK-1440115 with alternative compounds, offering a framework for validating its in vitro findings in relevant in vivo models. U-II, a potent vasoconstrictor, and its receptor (UTS2R) are implicated in a range of cardiovascular and respiratory diseases. The following sections detail the in vitro potency of this compound alongside comparators, provide comprehensive in vivo experimental protocols, and visualize key biological pathways and experimental workflows to facilitate robust preclinical validation.

In Vitro Performance Comparison

The in vitro efficacy of this compound has been benchmarked against other known UTS2R antagonists, KR-36996 and GSK1562590. The following table summarizes their key pharmacological parameters.

CompoundTargetAssaySpeciesPotencyReference
This compound UTS2RRadioligand Binding (Ki)Human (recombinant)2.3 nM[1]
UTS2RRadioligand Binding (Ki)Human (native)4.6 nM[1]
UTS2RFunctional Antagonism (pA2)Various5.59 - 7.71
UTS2RInhibition of U-II induced HASMC proliferation (IC50)Human82.3 nM
KR-36996 UTS2RRadioligand Binding (Ki)Human4.44 nM[2]
UTS2RInhibition of U-II induced HASMC proliferation (IC50)Human3.5 nM[3]
GSK1562590 UTS2RRadioligand Binding (pKi)Various9.14 - 9.66[4]
UTS2RFunctional Antagonism (pKb)Various8.87 - 10.12[4]

Urotensin II Signaling Pathway

Urotensin II binding to its G-protein coupled receptor (UTS2R) activates multiple downstream signaling cascades, primarily through Gαq/11. This leads to the activation of Phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium levels. This cascade contributes to vasoconstriction and cellular proliferation. The pathway also involves the activation of the RhoA/ROCK and MAPK/ERK pathways, which are critical for smooth muscle contraction and remodeling.

Urotensin_II_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response UII Urotensin II UTS2R UTS2R UII->UTS2R Binds Gaq Gαq/11 UTS2R->Gaq Activates PLC PLC Gaq->PLC Activates RhoA RhoA/ROCK Gaq->RhoA Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 [Ca2+]i ↑ IP3->Ca2 Releases from ER PKC PKC DAG->PKC Activates Ca2->PKC Activates Vaso Vasoconstriction Ca2->Vaso MAPK MAPK/ERK PKC->MAPK Activates RhoA->Vaso Prolif Proliferation MAPK->Prolif

Urotensin II Signaling Pathway

In Vivo Validation Models: Experimental Protocols

To validate the in vitro findings for this compound, two primary in vivo models are proposed, targeting cardiovascular and respiratory indications.

Mouse Carotid Artery Ligation Model for Neointima Formation

This model is ideal for evaluating the inhibitory effect of this compound on smooth muscle cell proliferation and neointima formation, a key pathological feature of atherosclerosis and restenosis.

Experimental Protocol:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Grouping (n=8-10 per group):

    • Sham-operated + Vehicle control

    • Carotid ligation + Vehicle control

    • Carotid ligation + this compound (e.g., 30 mg/kg/day, p.o.)

    • Carotid ligation + KR-36996 (positive control, e.g., 30 mg/kg/day, p.o.)

  • Surgical Procedure (Day 0):

    • Anesthetize mice with isoflurane.

    • Make a midline cervical incision and expose the left common carotid artery.

    • Ligate the artery with a 6-0 silk suture just proximal to the carotid bifurcation.

    • In sham-operated animals, the artery is isolated but not ligated.

    • Close the incision with sutures.

  • Drug Administration:

    • Begin daily oral gavage of the assigned compound or vehicle one day before surgery and continue for 14 or 28 days.

  • Euthanasia and Tissue Collection (Day 14 or 28):

    • Euthanize mice by CO2 asphyxiation.

    • Perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

    • Excise the ligated left common carotid artery and embed in paraffin.

  • Histological Analysis:

    • Cut serial cross-sections (5 µm) of the artery.

    • Perform Hematoxylin and Eosin (H&E) and Elastin van Gieson (EVG) staining.

    • Capture images using a light microscope and perform morphometric analysis using image analysis software (e.g., ImageJ).

  • Endpoint Measurements:

    • Primary: Neointimal area, medial area, and intima-to-media ratio.

    • Secondary: Immunohistochemical analysis of proliferating cells (e.g., Ki-67) and smooth muscle cells (e.g., α-SMA) in the neointima.

Ovalbumin-Induced Allergic Asthma Model in Mice

This model is suitable for assessing the potential of this compound to mitigate airway inflammation and hyperresponsiveness, key features of asthma.

Experimental Protocol:

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Acclimatization: As described above.

  • Grouping (n=8-10 per group):

    • Saline control (sensitized and challenged with saline)

    • OVA-sensitized/challenged + Vehicle control

    • OVA-sensitized/challenged + this compound (e.g., 10 mg/kg, i.p. or p.o.)

    • OVA-sensitized/challenged + Dexamethasone (positive control, e.g., 1 mg/kg, i.p.)

  • Sensitization and Challenge Protocol:

    • Day 0 and 14: Sensitize mice by intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in 200 µL saline.

    • Day 21, 22, and 23: Challenge mice with an aerosol of 1% OVA in saline for 30 minutes using a nebulizer.

  • Drug Administration:

    • Administer this compound or vehicle 1 hour before each OVA challenge.

  • Assessment of Airway Hyperresponsiveness (AHR) (Day 24):

    • Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.

  • Bronchoalveolar Lavage (BAL) and Lung Tissue Collection (Day 25):

    • Euthanize mice.

    • Perform bronchoalveolar lavage with PBS to collect BAL fluid.

    • Excise the lungs for histological analysis.

  • Endpoint Measurements:

    • Primary: Airway hyperresponsiveness (Penh value).

    • Secondary:

      • Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in BAL fluid.

      • Measurement of Th2 cytokines (IL-4, IL-5, IL-13) and IgE levels in BAL fluid or serum by ELISA.

      • Histological analysis of lung tissue (H&E and Periodic acid-Schiff staining) to assess inflammation and mucus production.

Proposed In Vivo Experimental Workflow

The following diagram outlines the key steps for an in vivo study to validate the efficacy of this compound in the mouse carotid artery ligation model.

InVivo_Workflow cluster_setup Study Setup cluster_procedure Experimental Procedure cluster_analysis Data Collection & Analysis A1 Animal Acclimatization (C57BL/6 Mice, 8-10 weeks) A2 Randomization & Grouping (n=8-10 per group) A1->A2 B1 Pre-treatment (Compound/Vehicle, Day -1) A2->B1 B2 Carotid Artery Ligation Surgery (Day 0) B1->B2 B3 Daily Dosing (Compound/Vehicle, Day 1-27) B2->B3 C1 Euthanasia & Tissue Harvest (Day 28) B3->C1 C2 Histology & Morphometry (H&E, EVG) C1->C2 C3 Immunohistochemistry (Ki-67, α-SMA) C1->C3 C4 Data Analysis & Reporting C2->C4 C3->C4

In Vivo Experimental Workflow

This guide provides a foundational framework for the in vivo validation of this compound. The selection of the most appropriate in vivo model will depend on the specific therapeutic indication being pursued. Rigorous experimental design and adherence to detailed protocols are crucial for generating reliable and translatable preclinical data.

References

A Comparative Benchmarking Guide to UTS2R Antagonists: GSK-1440115 vs. Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Urotensin-II receptor (UTS2R) antagonist GSK-1440115 against two industry-standard antagonists, palosuran and SB-706375. The data presented is compiled from publicly available experimental findings to assist researchers in selecting the most appropriate tool for their studies of the urotensinergic system.

Introduction to UTS2R and its Antagonism

The urotensin-II receptor (UTS2R), a G protein-coupled receptor (GPCR), and its endogenous ligand, urotensin-II (U-II), form a signaling system implicated in a variety of physiological and pathophysiological processes, including cardiovascular function, renal physiology, and metabolic diseases. U-II is recognized as the most potent vasoconstrictor identified to date.[1] Consequently, the development of potent and selective UTS2R antagonists is of significant interest for both therapeutic applications and as research tools to elucidate the role of the U-II/UTS2R system. This guide focuses on the pharmacological characteristics of this compound in comparison to palosuran and SB-706375, two well-established non-peptide UTS2R antagonists.[2][3]

Quantitative Comparison of UTS2R Antagonists

The following table summarizes the key in vitro pharmacological parameters for this compound, palosuran, and SB-706375 at the human Urotensin-II receptor (hUTS2R). These values are critical indicators of antagonist potency and affinity.

CompoundParameterValue (nM)Assay TypeCell LineSource
This compound Kᵢ9.3Radioligand BindingHEK293[4]
Palosuran Kᵢ5 ± 1Radioligand Binding (Membrane)Recombinant[2][5]
Kᵢ276 ± 67Radioligand Binding (Intact Cell)Recombinant[2][5]
IC₅₀323 ± 67Calcium MobilizationhUT-CHO[2][5]
SB-706375 Kᵢ9.3Radioligand BindingHEK293[4]
Kᵢ5.4 ± 0.4Radioligand BindingSJRH30 (native receptor)[3][6]
pKₐ (Kₐ)7.29 - 8.00 (~10-51 nM)Calcium MobilizationHEK293-UT[3][6]

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The significant difference in palosuran's affinity between membrane and intact cell binding assays is a noteworthy consideration for experimental design.[2][5]

Signaling Pathways and Experimental Workflows

To understand the context of UTS2R antagonism, it is crucial to visualize the downstream signaling cascade and the general workflow for characterizing antagonist activity.

UTS2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol UII Urotensin-II (U-II) UTS2R UTS2R UII->UTS2R binds Gq11 Gαq/11 UTS2R->Gq11 activates RhoA RhoA UTS2R->RhoA activates MAPK MAPK Pathway UTS2R->MAPK activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Response Cellular Response (e.g., Vasoconstriction) PKC->Response ROCK ROCK RhoA->ROCK ROCK->Response MAPK->Response Antagonist_Characterization_Workflow cluster_binding Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis Radioligand Radioligand Binding Assay (Competition) Ki Determine Ki (Affinity) Radioligand->Ki Calcium Calcium Mobilization Assay IC50 Determine IC50/pKb (Potency) Calcium->IC50 AorticRing Isolated Aortic Ring Assay (Contraction) AorticRing->IC50 End End: Comparative Profile Ki->End IC50->End Start Start: Select Antagonist Start->Radioligand Start->Calcium Start->AorticRing

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of GSK-1440115

Author: BenchChem Technical Support Team. Date: December 2025

Effective immediately, all laboratory personnel must adhere to the following guidelines for the proper disposal of the research compound GSK-1440115. These procedures are established to ensure the safety of laboratory staff and to maintain compliance with environmental regulations.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this compound must be treated as a potentially hazardous substance. The following protocols are based on established best practices for the disposal of research-grade chemicals with unknown toxicological profiles.

I. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • A laboratory coat

All handling of this compound, in both solid and solution form, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

II. Disposal of Unused or Expired this compound (Solid Form)

Unused or expired solid this compound must be disposed of as hazardous chemical waste.

Step-by-Step Protocol:

  • Containerization: Ensure the compound is in a securely sealed, clearly labeled container. The label must include the chemical name ("this compound"), the CAS number (1003878-16-7), and a hazardous waste symbol.

  • Segregation: Do not mix solid this compound with other chemical waste.

  • Storage: Place the container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Waste Pickup: Arrange for the collection of the hazardous waste through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

III. Disposal of this compound Solutions

Solutions containing this compound must be collected and disposed of as liquid hazardous waste. Under no circumstances should these solutions be poured down the drain.

Step-by-Step Protocol:

  • Waste Collection: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. The container must be compatible with the solvent used.

  • Labeling: The waste container label must include "Hazardous Waste," the chemical name ("this compound"), the solvent(s) used, and an approximate concentration of the compound.

  • Storage: Store the sealed container in the designated hazardous waste accumulation area.

  • Disposal: Follow the institutional procedures for the pickup and disposal of liquid hazardous waste.

IV. Disposal of Contaminated Materials

Any materials that have come into direct contact with this compound are considered contaminated and must be disposed of as solid hazardous waste. This includes:

  • Pipette tips

  • Gloves

  • Weighing paper/boats

  • Bench paper/absorbent pads

  • Contaminated glassware

Step-by-Step Protocol:

  • Collection: Place all contaminated solid materials into a designated hazardous waste bag or container.

  • Labeling: Clearly label the bag or container as "Hazardous Waste" and specify the contaminant ("this compound").

  • Storage and Disposal: Store the container in the hazardous waste accumulation area and arrange for its collection with other solid hazardous waste.

Quantitative Data for this compound
PropertyValue
CAS Number1003878-16-7
Molecular FormulaC₂₄H₂₈N₄O₅S
Molecular Weight484.57 g/mol

Experimental Protocols and Workflows

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

A Waste Generation (this compound) D Contaminated Labware A->D BA BA A->BA B Solid Compound E Seal in Labeled Hazardous Waste Container B->E C Liquid Solution F Collect in Labeled Liquid Waste Container C->F G Collect in Labeled Solid Waste Container D->G H Store in Designated Hazardous Waste Area E->H F->H G->H I Arrange for EHS/ Contractor Pickup H->I BA->C

Caption: Disposal Workflow for this compound Waste Streams.

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Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。